2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-6-10(15)3-4-11(8)9-2-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPIRDMOWFESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716820 | |
| Record name | 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178482-85-3 | |
| Record name | 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid: Properties, Synthesis, and Applications
Introduction: The Significance of Fluorinated Biaryl Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the privileged structural motifs in drug discovery, the biphenyl scaffold is of particular importance, offering a versatile platform for the development of therapeutics across a range of disease areas. The fusion of these two concepts, in the form of fluorinated biphenyl carboxylic acids, has led to the development of numerous successful drugs and clinical candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a specific, yet underexplored member of this class: 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid .
Due to the limited availability of experimental data for this specific compound in public databases, this guide will leverage data from closely related analogs and established principles of organic chemistry to provide a predictive yet scientifically grounded profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize this promising chemical entity.
Molecular Identity and Physicochemical Profile
Chemical Structure:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-Fluoro-5-bromobenzoic acid), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid derivative, activated by the base, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.
The choice of a palladium catalyst with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0), is common for these reactions as they promote the catalytic cycle. The base is crucial for the activation of the boronic acid.
Generalized Experimental Protocol:
-
To a reaction vessel, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Ullmann Condensation: A Copper-Mediated Alternative
The Ullmann reaction provides a classical, copper-mediated route to biaryl compounds, particularly for aryl halides that are less reactive in palladium-catalyzed couplings. While it often requires higher temperatures and stoichiometric amounts of copper, it can be an effective alternative.
Proposed Synthetic Pathway:
Caption: Proposed Ullmann condensation for the synthesis of the target molecule.
Mechanistic Considerations:
The precise mechanism of the Ullmann reaction is complex and can vary depending on the reactants and conditions. However, it is generally believed to involve the formation of an organocopper intermediate. One plausible pathway involves the oxidative addition of an aryl halide to a Cu(I) species, followed by a second oxidative addition of the other aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the biaryl product and regenerates a Cu(I) species.
Generalized Experimental Protocol:
-
In a reaction vessel, combine 2-fluoro-5-iodobenzoic acid (1.0 eq.), 1-bromo-4-fluoro-2-methylbenzene (1.5 eq.), and activated copper powder (2.0 eq.).
-
Add a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter to remove the copper residues.
-
Perform an acidic workup to protonate the carboxylate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Reactivity and Electronic Profile: A Molecule of Nuanced Reactivity
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the carboxylic acid, the two fluorine substituents, the methyl group, and the biphenyl system.
-
Carboxylic Acid: This is the most reactive functional group, capable of undergoing standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the electron-withdrawing effect of the ortho-fluorine atom.
-
Fluorine Substituents: The fluorine atoms significantly influence the electronic properties of the aromatic rings. They are strongly electron-withdrawing through the inductive effect, which can affect the reactivity of the rings in electrophilic aromatic substitution reactions. The fluorine ortho to the carboxylic acid will also exert a steric influence on reactions at the carboxyl group.
-
Methyl Group: The methyl group is an electron-donating group, which can slightly activate the aromatic ring to which it is attached towards electrophilic substitution.
-
Biphenyl System: The two aromatic rings are connected by a single bond, and there is likely to be some degree of torsional freedom. The steric hindrance between the ortho-substituents will influence the dihedral angle between the two rings, which in turn affects the extent of π-conjugation.
Spectroscopic Characterization: The Molecular Fingerprint
The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. While experimental spectra are not available, the expected key features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons and their coupling to each other and to the fluorine atoms. The spectrum would likely show a series of multiplets in the aromatic region (around 7.0-8.2 ppm). The methyl group would appear as a singlet at around 2.2-2.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (around 165-175 ppm). The carbon atoms attached to fluorine would exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the presence and positions of the fluorine atoms. Two distinct signals would be expected, each corresponding to one of the fluorine atoms.
Infrared (IR) Spectroscopy:
The IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would appear around 1700-1720 cm⁻¹. C-F stretching vibrations would be observed in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum would provide further structural information.
Potential Applications in Drug Discovery and Materials Science
While specific biological activity for this compound has not been reported, its structural features suggest significant potential as a building block in drug discovery and materials science.
-
Medicinal Chemistry: Fluorinated biphenyl carboxylic acids are present in a number of biologically active molecules. The carboxylic acid group can serve as a handle for the attachment of other functionalities or as a key pharmacophoric element for interacting with biological targets. The fluorinated biphenyl scaffold can impart desirable pharmacokinetic properties.
-
Materials Science: The rigid biphenyl core and the presence of polar functional groups make this molecule a potential candidate for the synthesis of novel liquid crystals, polymers, and other advanced materials with tailored electronic and physical properties.
Safety and Handling
As specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, yet largely unexplored, chemical entity. Its structure, combining the desirable features of a fluorinated biphenyl with a reactive carboxylic acid handle, makes it an attractive target for synthesis and a valuable building block for the development of new pharmaceuticals and materials. While a lack of readily available experimental data necessitates a predictive approach to understanding its properties, this guide provides a solid foundation for researchers to begin their investigations. The synthetic routes and characterization methods outlined herein offer a clear path forward for the preparation and validation of this molecule, paving the way for the exploration of its full potential.
References
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PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]
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Wikipedia. Ullmann reaction. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemical Properties and Handling of 2-Fluoro-5-methylbenzoic Acid. [Link]
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Royal Society of Chemistry. Characterising new chemical compounds & measuring results. [Link]
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Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. This compound. [Link]
2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Introduction: The Imperative for Unambiguous Characterization
In modern pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the unambiguous structural confirmation of novel fluorinated compounds is not merely a procedural step but a critical prerequisite for advancing research and development.
This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound, a biphenyl derivative with multiple key functionalities. As a Senior Application Scientist, my objective is to move beyond a simple listing of techniques. Instead, this narrative will focus on the causality behind experimental choices, demonstrating how a synergistic application of modern analytical methods provides a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity. We will explore how data from mass spectrometry, infrared spectroscopy, and a suite of advanced NMR techniques are integrated to build an unassailable structural argument, culminating in the gold standard of X-ray crystallography.
The Strategic Workflow: An Integrated Analytical Approach
The elucidation of a novel molecular structure is a process of systematic, orthogonal analysis. Each technique provides a unique piece of the puzzle, and their collective data should converge on a single, consistent structure. The workflow below illustrates the logical progression from initial confirmation of mass and functional groups to the detailed mapping of atomic connectivity.
Caption: Strategic workflow for structure elucidation.
Mass Spectrometry (MS): Confirming the Molecular Blueprint
The first and most fundamental question is: what is the molecular weight and elemental composition? Mass spectrometry provides a direct answer. For a compound like this compound (C₁₄H₁₀F₂O₂), high-resolution mass spectrometry (HRMS) is the preferred method.
Causality of Choice: We choose HRMS over standard MS to obtain a highly accurate mass measurement (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula, as very few elemental combinations will match the measured mass. Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule, as the carboxylic acid group is readily deprotonated in negative ion mode ([M-H]⁻) or protonated in positive ion mode ([M+H]⁺), yielding a strong molecular ion peak with minimal initial fragmentation.[1]
Expected Observations:
-
Molecular Formula: C₁₄H₁₀F₂O₂
-
Monoisotopic Mass: 248.0649 g/mol
-
HRMS (ESI-): An observed m/z of ~247.0576 for the [M-H]⁻ ion.
-
Fragmentation Analysis (MS/MS): Tandem MS experiments on the molecular ion would reveal characteristic losses. The most expected fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylate anion, a common fragmentation for benzoic acids. Cleavage at the biphenyl C-C bond is also possible but typically requires higher collision energy.
| Ion | Calculated m/z (Negative Mode) | Observation |
| [M-H]⁻ | 247.0576 | Parent Ion: Confirms molecular weight. |
| [M-H-CO₂]⁻ | 203.0677 | Loss of carbon dioxide from the carboxylate. |
| [M-H-HCOOH]⁻ | 201.0520 | Loss of formic acid (less common). |
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization (Negative Mode):
-
Set capillary voltage to -3.0 kV.
-
Set drying gas (N₂) flow to 8 L/min at 300 °C.
-
Acquire data in the m/z range of 50-500.
-
-
Data Analysis: Identify the m/z of the most intense peak corresponding to the [M-H]⁻ ion. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical formula C₁₄H₁₀F₂O₂.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
With the molecular formula confirmed, FTIR spectroscopy is employed to verify the presence of the key functional groups. This technique is rapid, non-destructive, and provides clear, diagnostic absorption bands.
Causality of Choice: The structure contains a carboxylic acid, aromatic rings, and C-F bonds, all of which have characteristic IR vibrations. The presence or absence of these bands provides a crucial cross-validation of the structure proposed from the MS data.
Expected Observations:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from ~3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[2][3][4]
-
C-H Stretch (Aromatic & Methyl): Sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methyl C-H).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1720 cm⁻¹, confirming the carbonyl of the acid group.[5][6]
-
C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: Strong absorption bands in the 1300-1100 cm⁻¹ region, indicative of aryl-fluoride bonds.
| Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very Broad |
| C=O (Carboxylic Acid) | 1720 - 1700 | Strong, Sharp |
| C-F (Aryl) | 1300 - 1100 | Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium, Sharp |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For a fluorinated compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[7][8][9]
¹H NMR Spectroscopy
This experiment reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
Causality of Choice & Expected Observations: The molecule has 6 aromatic protons and 3 methyl protons. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. Crucially, the protons will show coupling not only to adjacent protons (H-H coupling) but also to nearby fluorine atoms (H-F coupling), which provides key spatial information.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-3' | ~7.0-7.2 | ddd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ⁴JHF ≈ 5-7 | 1H |
| H-5' | ~7.0-7.2 | dd | ³JHH ≈ 8-9, ³JHF ≈ 9-11 | 1H |
| H-6' | ~7.2-7.4 | t | ³JHH ≈ 8-9 | 1H |
| H-3 | ~7.8-8.0 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 5-7 | 1H |
| H-4 | ~7.3-7.5 | t | ³JHH ≈ 8-9 | 1H |
| H-6 | ~7.6-7.8 | dd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3 | 1H |
| -CH₃ | ~2.3-2.5 | s (or narrow d) | ⁴JHF ≈ 1-2 | 3H |
| -COOH | ~12-13 | br s | - | 1H |
¹⁹F NMR Spectroscopy
Given the presence of two fluorine atoms in chemically distinct environments, ¹⁹F NMR is indispensable. It offers high sensitivity and a wide chemical shift range, minimizing signal overlap.[10][11][12][13]
Causality of Choice & Expected Observations: The electronic environment of each fluorine is different, leading to two distinct signals. The chemical shifts are highly sensitive to substitution patterns.[14] We expect to see two resonances, likely appearing as complex multiplets due to coupling with nearby protons. Proton-decoupling would simplify these signals to singlets (or doublets if F-F coupling is present, which is unlikely here due to separation).
| Fluorine Assignment | Predicted δ (ppm, vs CFCl₃) | Multiplicity (Proton-Coupled) |
| F-2 | ~ -110 to -120 | ddd |
| F-4' | ~ -115 to -125 | ddd |
¹³C{¹H} NMR Spectroscopy
This experiment identifies all unique carbon atoms in the molecule. In proton-decoupled ({¹H}) mode, the key feature for fluorinated compounds is the persistence of C-F coupling.
Causality of Choice & Expected Observations: The large, through-bond C-F coupling constants provide definitive evidence for the proximity of carbon and fluorine atoms. The one-bond coupling (¹J_CF) is typically very large (240-280 Hz), while two-bond (²J_CF) and three-bond (³J_CF) couplings are smaller but still diagnostic (5-30 Hz).[15][16]
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Expected J_CF (Hz) |
| -COOH | ~165-170 | d | ³J_CF ≈ 2-5 |
| C-2 | ~160-165 | d | ¹J_CF ≈ 250 |
| C-4' | ~158-163 | d | ¹J_CF ≈ 245 |
| Aromatic C-H | ~115-135 | d or dd | ²J_CF or ³J_CF ≈ 5-25 |
| Aromatic C-q | ~125-145 | d or t | ²J_CF or ³J_CF ≈ 5-25 |
| -CH₃ | ~15-20 | d | ³J_CF ≈ 3-5 |
2D NMR for Final Connectivity
While 1D NMR provides the core data, 2D NMR experiments (HSQC, HMBC) are used to link all the pieces together unambiguously.
Caption: Integration of spectroscopic data to confirm structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon it is attached to. This is used to definitively assign the signals for all C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is the key experiment for assembling the molecular skeleton. For example, it will show correlations from the methyl protons to the quaternary carbon C-2' and the aromatic C-1' and C-3', locking the position of the methyl group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher fields provide better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire with a standard pulse program.
-
Set spectral width to cover 0-15 ppm.
-
Ensure sufficient relaxation delay (e.g., d1 = 2 s) for accurate integration.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire with proton decoupling.
-
Set spectral width to cover 0-200 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus.
-
-
¹⁹F NMR Acquisition:
-
Acquire with and without proton decoupling to observe H-F couplings.
-
Set the spectral width appropriately (e.g., from -80 to -180 ppm) and correctly reference the spectrum.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak.
Single Crystal X-ray Crystallography: The Ultimate Proof
While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the definitive, unambiguous proof.[17] It generates a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and the dihedral angle between the two aromatic rings.[18][19]
Causality of Choice: This technique is employed when absolute, undeniable structural proof is required, for instance, in a regulatory filing or a foundational patent. It resolves any remaining ambiguity and provides geometric data that spectroscopy cannot.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal vibrations. An intense beam of monochromatic X-rays is used, and the diffraction pattern is collected on a detector as the crystal is rotated.[17]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure with high precision.
Conclusion: A Self-Validating, Multi-Faceted Approach
The structure elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. No single technique is sufficient on its own. Instead, a logical and integrated workflow creates a self-validating system where each piece of data corroborates the others. HRMS establishes the molecular formula, FTIR confirms the functional groups, and a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography provides the ultimate, irrefutable confirmation. This rigorous, evidence-based approach ensures the highest level of scientific integrity and provides the solid foundation upon which further research and development can be built.
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- 8. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 16. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid
Abstract: This document provides an in-depth technical overview of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and purification, detail analytical techniques for structural confirmation, and discuss its potential applications as a key building block in modern drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound's characteristics and utility.
Introduction: The Significance of Fluorinated Biaryl Motifs
Biaryl structures are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine atoms into these structures can profoundly and beneficially alter their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This compound belongs to this important class of compounds. It combines the biaryl motif with two fluorine substituents and a carboxylic acid handle, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide serves as a technical primer, synthesizing available data with established chemical principles to provide a comprehensive profile of this molecule.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section details the core identity and computed physicochemical parameters of this compound.
Chemical Structure
The molecule consists of a benzoic acid ring functionalized with a fluorine atom at the C2 position. A second aromatic ring, a 4-fluoro-2-methylphenyl group, is attached at the C5 position of the benzoic acid core.
Caption: 2D Structure of the title compound.
Molecular Formula and Weight
The defining quantitative metrics for this compound are summarized below. The molecular weight is calculated from the isotopic masses and their natural abundance. The monoisotopic mass is crucial for high-resolution mass spectrometry analysis.
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₀F₂O₂ | PubChem[1][2] |
| Average Molecular Weight | 248.23 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 248.06488588 Da | PubChem[1][2] |
Computed Physicochemical Properties
Computational models provide valuable predictions of a molecule's behavior. The following properties for closely related isomers suggest the expected characteristics of the title compound.
| Property | Predicted Value | Significance |
| XLogP3 | 3.6 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1 (from -COOH) | Can participate in hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | Can accept hydrogen bonds, influencing solubility and receptor binding. |
| Topological Polar Surface Area | 37.3 Ų | Suggests good potential for oral bioavailability based on Lipinski's rules. |
Data are for the related isomer 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid and are expected to be very similar for the title compound.[1]
Synthesis and Purification
The construction of the biaryl C-C bond is the key challenge in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the authoritative and most versatile methods for this transformation.
Retrosynthetic Analysis & Proposed Route
A logical retrosynthetic disconnection breaks the bond between the two phenyl rings. This points to a Suzuki coupling between a boronic acid (or boronate ester) derivative of one ring and a halide (typically bromide or iodide) of the other.
Proposed Synthetic Route:
-
Reactant A: 5-Bromo-2-fluorobenzoic acid
-
Reactant B: (4-Fluoro-2-methylphenyl)boronic acid
-
Reaction: Pd-catalyzed Suzuki-Miyaura cross-coupling
Caption: General workflow for synthesis via Suzuki coupling.
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized but robust procedure. Causality: The palladium catalyst (e.g., Pd(PPh₃)₄) is essential for forming the C-C bond. The base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. A solvent mixture like Dioxane/Water ensures all components remain in solution.
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-fluorobenzoic acid (1.0 eq), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Quench and Acidification: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl until the pH is ~2-3. The product should precipitate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude solid is typically purified by one of the following methods:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is effective for removing inorganic salts and some organic impurities.
-
Column Chromatography: For higher purity, silica gel chromatography using a gradient of ethyl acetate in hexanes (with 1% acetic acid to prevent streaking) is the standard method.
Analytical Characterization
Structural confirmation is non-negotiable. A combination of mass spectrometry and NMR spectroscopy provides unambiguous evidence of the compound's identity and purity.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula.
-
Expected Result: An ESI-TOF analysis in negative ion mode should yield an [M-H]⁻ ion with a mass-to-charge ratio (m/z) extremely close to the calculated value of 247.0576.
-
Self-Validation: The measured mass should be within 5 ppm of the theoretical mass to be considered a valid confirmation of the elemental composition.
Protocol: Sample Preparation for HRMS
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution 100-fold with the same solvent.
-
Introduce the diluted sample into the mass spectrometer via direct infusion or LC inlet.
-
Acquire data in negative ion mode, scanning a relevant m/z range (e.g., 100-500).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the atomic-level blueprint of the molecule. ¹H, ¹³C, and ¹⁹F NMR are all essential for full characterization.
-
¹H NMR: Will show distinct signals for the aromatic protons and the methyl group singlet. The aromatic region will be complex due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: Will display 14 unique carbon signals. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling, a key diagnostic feature.
-
¹⁹F NMR: Should show two distinct signals, one for each fluorine atom, confirming their different chemical environments.
Protocol: Sample Preparation for NMR
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
Applications in Research and Development
A Versatile Synthetic Building Block
The primary application of this compound is as an intermediate in organic synthesis. The carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of other groups, such as:
-
Amides: Through coupling reactions (e.g., with HATU or EDC), allowing for the construction of larger molecules with potential biological activity.[3]
-
Esters: Via Fischer esterification or reaction with alkyl halides.
-
Alcohols: Through reduction of the carboxylic acid.
This versatility makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[3]
Potential in Medicinal Chemistry
While specific biological activity for this exact molecule is not widely reported, its structural motifs are present in compounds targeting various diseases. Fluorinated biaryl compounds are frequently explored as:
-
Kinase Inhibitors: For applications in oncology and inflammatory diseases.
-
Enzyme Inhibitors: The structure could be tailored to fit the active sites of various enzymes, such as those involved in metabolic or signaling pathways.[3]
-
Agrochemicals: Similar structures are often investigated for their potential as herbicides or fungicides.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 248.23 g/mol . Its structure, combining a biaryl scaffold with fluorine substituents and a reactive carboxylic acid group, makes it a high-value intermediate for synthetic chemistry. Authoritative methods for its synthesis, purification, and characterization are well-established in the field of organic chemistry. Its primary value lies in its potential as a building block for the discovery and development of new pharmaceuticals and functional materials, where the strategic placement of fluorine can be leveraged to optimize molecular properties.
References
- BenchChem. A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem.
- PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2.
- Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
- PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.
- Guidechem. What are the synthesis and applications of 4-Fluoro-2-methylbenzoic acid?.
- PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2.
- MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
Sources
2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated biaryl compounds represent a privileged structural motif. The unique electronic properties of fluorine can significantly influence the physicochemical and pharmacological profiles of a molecule, affecting aspects such as metabolic stability, binding affinity, and lipophilicity. The target molecule, this compound, is a prime example of such a scaffold, offering multiple points for further chemical elaboration.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of a robust and field-proven pathway for the synthesis of this target compound. We will eschew a simple recitation of steps, instead focusing on the underlying chemical principles and strategic decisions that inform the chosen route. The core of this synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and broad functional group tolerance.[1][2]
Our retrosynthetic approach logically disconnects the central biaryl carbon-carbon bond, identifying two key precursors: an electrophilic halogenated benzoic acid derivative and a nucleophilic arylboronic acid. This strategy allows for a convergent and efficient synthesis, which we will explore in detail.
Part I: Synthesis of Key Precursors
The success of a convergent synthesis hinges on the efficient preparation of its constituent building blocks. In this section, we detail the validated synthesis of the two primary precursors required for the final cross-coupling step.
Preparation of 2-Fluoro-5-bromobenzoic acid
The first key intermediate is 2-fluoro-5-bromobenzoic acid. This molecule provides the benzoic acid moiety and the necessary halogen "handle" for the subsequent Suzuki coupling. The most direct approach is the electrophilic bromination of commercially available o-fluorobenzoic acid.
Causality of Experimental Design: The starting material, o-fluorobenzoic acid, possesses two directing groups: the fluorine atom and the carboxylic acid group. Both are ortho-, para-directing. The position para to the strongly activating fluorine atom (position 4) is sterically hindered by the adjacent carboxyl group. The position para to the deactivating-but-directing carboxyl group (position 5) is electronically favorable and sterically accessible, making it the primary site for electrophilic substitution. N-Bromosuccinimide (NBS) in a strong acid medium is an effective brominating system for this transformation.[3]
Experimental Protocol: Electrophilic Bromination [3]
-
Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add o-fluorobenzoic acid (1.0 eq.).
-
Dissolution: Add concentrated sulfuric acid and dichloromethane (DCM) to dissolve the starting material completely. Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, ensuring the internal temperature is maintained between 25-30 °C.
-
Reaction: Allow the reaction to stir at this temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A white solid may precipitate during the reaction.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Workup: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water. Recrystallize the product from an appropriate solvent, such as ethanol, to yield pure 2-fluoro-5-bromobenzoic acid as a white solid.
Data Summary: Reactant Quantities
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| o-Fluorobenzoic acid | 140.11 | 1.0 | 13.9 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.12 | 19.8 g |
| Sulfuric Acid | 98.08 | - | 41.7 g |
| Dichloromethane (DCM) | 84.93 | - | 111.2 g |
| Expected Yield: | 219.01 | ~75% |
(4-fluoro-2-methylphenyl)boronic acid: The Coupling Partner
The second precursor, 4-fluoro-2-methylphenylboronic acid, is a versatile reagent widely used in Suzuki-Miyaura reactions to introduce the 4-fluoro-2-methylphenyl moiety.[4][5] It is commercially available from numerous suppliers, which is often the most practical option for research and development.
For the sake of completeness, a standard synthesis involves the lithiation of 1-bromo-4-fluoro-2-methylbenzene at low temperature (-78 °C) followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.[6] This well-established method provides reliable access to arylboronic acids.
Part II: The Core Suzuki-Miyaura Cross-Coupling Reaction
With both precursors in hand, the final C-C bond formation can be achieved. The Suzuki-Miyaura reaction is exceptionally well-suited for this task due to its tolerance of the acidic proton on the carboxylic acid.[7]
Diagram of the Synthesis Pathway
Caption: Overall synthetic workflow from starting materials to the final product.
Mechanistic Considerations and Protocol Validation
Expertise-Driven Choices:
-
Catalyst System: The trifunctional nature of the 2-fluoro-5-bromobenzoic acid substrate (containing a halogen, a fluorine, and a carboxylic acid) requires careful catalyst selection. The carboxylate group can coordinate with the palladium center, potentially inhibiting catalytic activity.[7] To mitigate this, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended over simpler catalysts like Pd(PPh₃)₄.
-
Base and Solvent: The choice of base is critical for activating the boronic acid. An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is standard. A mixed solvent system, such as dioxane/water or toluene/water, is often necessary to ensure the solubility of both the organic substrates and the inorganic base.[7]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and minimize side reactions like the homocoupling of the boronic acid.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Inerting: Seal the flask and cycle between vacuum and backfilling with nitrogen or argon three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand, if required.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via cannula or syringe.
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final compound.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ + SPhos | High efficiency for challenging substrates, mitigates catalyst inhibition.[7] |
| Base | K₂CO₃ or K₃PO₄ | Effective transmetalation, good solubility in aqueous phase. |
| Solvent | 1,4-Dioxane / Water (4:1) | Ensures solubility of both organic and inorganic reagents.[7] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for catalytic cycle turnover. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and degradation of the Pd(0) catalyst.[7] |
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound is reliably achieved through a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction. This approach is underpinned by the logical and efficient preparation of two key building blocks: 2-fluoro-5-bromobenzoic acid via electrophilic bromination and the readily available (4-fluoro-2-methylphenyl)boronic acid. The success of the core coupling reaction is predicated on the careful selection of a modern catalyst system, appropriate base, and solvent to overcome potential challenges such as catalyst inhibition and to ensure high yields. The protocols and principles outlined in this guide provide a robust, self-validating framework for researchers and drug development professionals to access this and other complex biaryl structures.
References
- Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. Benchchem.
- What is 2-Bromo-5-fluorobenzoic acid and how is it synthesized? Guidechem.
- 4-Fluoro-2-methylphenylboronic acid | Biochemical Reagent. MedchemExpress.com.
- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- 4-Fluoro-2-methylphenylboronic acid. Chem-Impex.
- 4-Fluoro-2-methylphenylboronic acid. MySkinRecipes.
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Fluoro-2-methylphenylboronic acid [myskinrecipes.com]
- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the rationale, synthesis, and potential applications of the biaryl compound, 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Biaryl moieties are of significant interest in medicinal chemistry, and the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This document details a proposed, robust synthetic protocol for the target molecule, leveraging the well-established Suzuki-Miyaura cross-coupling reaction. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, mechanistic considerations, and the scientific basis for the synthesis of this and similar fluorinated biaryl carboxylic acids.
Introduction: The Significance of Fluorinated Biaryl Scaffolds in Drug Discovery
The biaryl motif is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous therapeutic agents. The unique conformational properties of the biaryl bond, combined with the ability to introduce diverse functionalities on both aromatic rings, provide a versatile platform for designing molecules with specific biological activities.
The introduction of fluorine atoms into drug candidates has become a cornerstone of contemporary drug design. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to significant improvements in a molecule's:
-
Metabolic Stability: The C-F bond is highly resistant to metabolic degradation, often leading to an increased half-life of the drug.
-
Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and potency.
-
Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, improving its ability to cross cell membranes and reach its target.
The combination of a biaryl scaffold with fluorine substitution, as in this compound, presents a compelling strategy for the development of novel therapeutics, particularly in areas such as oncology and inflammation where kinase inhibitors and other targeted therapies are prevalent.
Retrosynthetic Analysis and Strategic Approach to Synthesis
The synthesis of this compound, an unsymmetrical biaryl, is most effectively approached through a cross-coupling strategy. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[1]
Our retrosynthetic analysis of the target molecule identifies two key synthons: an aryl halide and an arylboronic acid. This leads to a convergent synthetic strategy, as depicted below.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is based on well-established methodologies for Suzuki-Miyaura couplings of similar substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Purity |
| 2-Bromo-5-fluorobenzoic acid | 394-28-5 | 219.01 | Sigma-Aldrich | ≥98% |
| (4-Fluoro-2-methylphenyl)boronic acid | 352525-99-6 | 153.95 | Combi-Blocks | ≥97% |
| Palladium(II) acetate | 3375-31-3 | 224.50 | Strem Chemicals | 98% |
| Tricyclohexylphosphine | 2622-14-2 | 280.42 | Acros Organics | 97% |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 | Fisher Scientific | ≥99% |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | EMD Millipore | ≥99.8% |
| Ethyl acetate (reagent grade) | 141-78-6 | 88.11 | VWR | ≥99.5% |
| Hydrochloric acid (concentrated, 37%) | 7647-01-0 | 36.46 | J.T. Baker | 36.5-38% |
| Brine (saturated NaCl solution) | N/A | N/A | In-house prep. | N/A |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | Alfa Aesar | ≥99.5% |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorobenzoic acid (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Subsequently, add palladium(II) acetate (0.02 eq.) and tricyclohexylphosphine (0.04 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of ~2 using 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-understood catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₀F₂O₂ |
| Molecular Weight | 248.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 160-180 °C (estimated) |
| pKa | 3.5 - 4.5 (estimated) |
| LogP | 3.0 - 4.0 (estimated) |
| ¹H NMR (predicted) | Peaks in the aromatic (δ 7.0-8.0 ppm) and methyl (δ 2.0-2.5 ppm) regions. |
| ¹³C NMR (predicted) | Signals corresponding to aromatic carbons, the carboxylic acid carbon, and the methyl carbon. |
| Mass Spectrometry (m/z) | [M-H]⁻ at ~247.06 |
Potential Applications in Drug Discovery
Fluorinated biaryl carboxylic acids are valuable intermediates and final compounds in drug discovery. The structural features of this compound suggest its potential utility in the following areas:
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl core to occupy adjacent hydrophobic pockets in the ATP-binding site of the enzyme. The fluorine atoms can enhance binding affinity and selectivity.
-
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a biaryl scaffold. The target molecule could serve as a starting point for the development of novel anti-inflammatory compounds.
-
Agrochemicals: The biaryl moiety is also present in some herbicides and fungicides.
Conclusion
This technical guide has outlined a scientifically robust and detailed approach to the synthesis of this compound. By leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction, this valuable fluorinated biaryl scaffold can be accessed in a controlled and efficient manner. The insights into the rationale for its synthesis and its potential applications in drug discovery and other areas of chemical science underscore the importance of such targeted synthetic efforts. This guide provides a solid foundation for researchers to synthesize and explore the therapeutic and chemical potential of this and related compounds.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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A Technical Guide to 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid: Synthesis, Characterization, and Applications
Abstract
This guide provides a comprehensive technical overview of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid derivative. Biphenyl carboxylic acids are a significant class of compounds in medicinal chemistry and materials science, serving as crucial scaffolds and building blocks. This document delineates the systematic IUPAC nomenclature, details the physicochemical properties, and presents a robust, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. The underlying catalytic mechanism is also illustrated to provide a deeper mechanistic understanding. Furthermore, we explore the potential applications of this molecular scaffold in drug discovery, drawing parallels with similar structures investigated as anticancer agents and URAT1 inhibitors.[1][2] This whitepaper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound and its chemical context.
Chemical Identity and Nomenclature
The precise identification and naming of a chemical entity are foundational to scientific communication. This section deconstructs the IUPAC name, visualizes the structure, and tabulates the key physicochemical properties of the target compound.
IUPAC Name Analysis
The name "this compound" is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).
-
Parent Structure : The root of the name is "benzoic acid". This indicates a benzene ring substituted with a carboxylic acid (-COOH) group, which is given the highest priority for numbering.[3][4][5] The carbon atom to which the carboxylic acid is attached is designated as position 1 of the benzene ring.
-
Substituents on the Parent Ring :
-
"2-Fluoro": A fluorine atom is attached to carbon 2 of the benzoic acid ring.
-
"5-(...)": A complex substituent group is attached to carbon 5.
-
-
The Phenyl Substituent : The group at position 5 is a substituted phenyl ring, detailed within the parentheses:
-
"(4-fluoro-2-methylphenyl)": This describes a phenyl group (a benzene ring acting as a substituent) which is itself substituted. Numbering for this ring starts at the point of attachment to the parent benzoic acid ring (position 1'). A fluorine atom is at its 4'-position, and a methyl group is at its 2'-position.
-
This systematic approach ensures an unambiguous representation of the molecule's structure.
Chemical Structure
The chemical structure derived from the IUPAC name is visualized below.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of computed physicochemical properties for the analogous compound 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is presented below. These values provide a close approximation for the title compound due to the high structural similarity.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [6] |
| Molecular Weight | 248.22 g/mol | [6] |
| XLogP3 | 3.6 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bond Count | 2 | [6] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the biaryl scaffold is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of the required building blocks.
Retrosynthetic Approach
The C-C bond connecting the two phenyl rings is the key disconnection point. This retrosynthetic analysis leads to two primary building blocks: a boronic acid (or its ester equivalent) and an aryl halide.
-
Component A : 2-Fluoro-5-bromobenzoic acid
-
Component B : (4-Fluoro-2-methylphenyl)boronic acid
The palladium catalyst facilitates the coupling of these two components.
Proposed Synthesis Workflow
The overall experimental workflow is depicted below, from starting materials to the purified final product.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.[1]
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent and Catalyst Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a solvent mixture of 1,4-dioxane and water (4:1 ratio, 0.2 M concentration relative to the limiting reagent). Degas the mixture by bubbling the inert gas through it for 15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Rationale: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
-
Reaction Execution : Heat the reaction mixture to 80-90 °C and stir vigorously for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Workup : After completion, cool the reaction mixture to room temperature. Dilute with water (approx. 20 mL) and transfer to a separatory funnel.
-
Acidification and Extraction : Acidify the aqueous layer to a pH of ~2 using 2N HCl. This protonates the carboxylate salt, rendering the product soluble in organic solvents. Extract the product into ethyl acetate (EtOAc) (3 x 30 mL).
-
Rationale: The product, being a carboxylic acid, is deprotonated by the K₂CO₃ base to form a water-soluble carboxylate. Acidification is necessary to neutralize it for extraction into an organic solvent.
-
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The efficacy of the synthesis hinges on a palladium-catalyzed cycle involving three key steps.
Caption: The three main stages of the Suzuki-Miyaura catalytic cycle.
Potential Applications in Drug Discovery
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, valued for its rigid, planar nature which facilitates defined interactions with biological targets.
-
Anticancer Agents : Numerous small molecule libraries of biphenyl carboxylic acids have been synthesized and screened for anticancer activity. Certain derivatives have shown potent activity against breast cancer cell lines.[1] The structural motif is also present in inhibitors of key cell cycle proteins like Cdk4.[7]
-
URAT1 Inhibitors : Recent research has focused on biphenyl carboxylic acid derivatives as potent inhibitors of Urate Transporter 1 (URAT1).[2] URAT1 is a key protein involved in the regulation of uric acid levels, making its inhibitors promising therapeutic agents for hyperuricemia and gout.
-
Anti-inflammatory and Other Applications : The versatility of this scaffold has led to its incorporation in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1]
Conclusion
This compound is a structurally significant molecule belonging to the well-established class of biphenyl carboxylic acids. Its IUPAC nomenclature is systematic and descriptive of its precise atomic arrangement. The synthesis of this compound is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling reaction. The prevalence of its core scaffold in a multitude of biologically active agents underscores its importance as a building block for the development of novel therapeutics, particularly in the fields of oncology and metabolic diseases. This guide provides the foundational knowledge for the synthesis, understanding, and further exploration of this compound and its derivatives in a research and development setting.
References
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Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
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Smith, J., & Jones, A. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]
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Loong, J. (2016). IUPAC nomenclature benzene ring and functional group. Chemistry Stack Exchange. Retrieved from [Link]
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Clark, J. (n.d.). Naming aromatic compounds. Chemguide. Retrieved from [Link]
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Li, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]
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Bharate, S. B., et al. (2012). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Spectroscopic Characterization of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid: A Technical Guide
Introduction
2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is a complex biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. Its structural rigidity, conferred by the biphenyl backbone, combined with the electronic modifications introduced by fluorine and methyl substituents, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for its application, and spectroscopic techniques provide the most powerful tools for elucidating its structure and purity.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. Furthermore, it will detail the experimental protocols necessary to acquire high-quality spectroscopic data for this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its distinct aromatic rings and functional groups, gives rise to a unique spectroscopic fingerprint. Understanding the interplay of these structural features is key to interpreting the resulting spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the proton and carbon environments, as well as the fluorine substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show signals in the aromatic region (typically 7.0-8.5 ppm), a signal for the methyl group, and a broad singlet for the carboxylic acid proton.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-13 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| 7.8-8.2 | m | 3H | Ar-H (Benzoic acid moiety) | Protons on the benzoic acid ring will be influenced by the electron-withdrawing fluorine and carboxylic acid groups, shifting them downfield. |
| 7.0-7.4 | m | 3H | Ar-H (Phenyl moiety) | Protons on the 4-fluoro-2-methylphenyl ring will be influenced by the fluorine and methyl groups. |
| ~2.3 | s | 3H | CH₃ | The methyl protons will appear as a singlet in the upfield region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The presence of fluorine will cause splitting of the signals for the carbon atoms to which they are attached and to adjacent carbons (C-F coupling).
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165-170 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| 158-165 (d) | C-F (Benzoic acid moiety) | The carbon directly attached to fluorine will be a doublet with a large ¹JCF coupling constant. |
| 155-162 (d) | C-F (Phenyl moiety) | Similar to the other C-F carbon, this will appear as a doublet. |
| 115-145 | Aromatic C, C-H | The remaining aromatic carbons will appear in this region, with those closer to electron-withdrawing groups being more deshielded. |
| ~20 | CH₃ | The methyl carbon will appear in the upfield region. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a crucial technique for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| -110 to -120 | F (Benzoic acid moiety) | The fluorine on the benzoic acid ring is expected in this typical range for fluoroaromatic compounds. |
| -115 to -125 | F (Phenyl moiety) | The fluorine on the 4-fluoro-2-methylphenyl ring will have a slightly different chemical shift due to the different electronic environment. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, spectral width of 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C).
Caption: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid, the aromatic rings, and the carbon-fluorine bonds.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 2500-3300 | O-H stretch (Carboxylic acid) | Broad | The broadness is due to hydrogen bonding. |
| ~1700 | C=O stretch (Carboxylic acid) | Strong | Characteristic absorption for a carbonyl group in a carboxylic acid. |
| 1600, 1475 | C=C stretch (Aromatic) | Medium-Strong | Typical absorptions for aromatic rings. |
| 1200-1300 | C-O stretch (Carboxylic acid) | Strong | |
| 1100-1250 | C-F stretch | Strong | The C-F stretching vibrations typically appear in this region. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₁₀F₂O₂) is approximately 248.22 g/mol . A peak corresponding to the molecular ion is expected.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.
-
Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation pathway.
-
Cleavage of the biaryl C-C bond: This would lead to fragments corresponding to the two substituted phenyl rings.
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is more appropriate.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To study the fragmentation pattern, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
Conclusion
The spectroscopic characterization of this compound is essential for confirming its identity, purity, and for understanding its chemical properties. This guide provides a detailed predictive analysis of the expected ¹H, ¹³C, ¹⁹F NMR, IR, and MS data, along with robust experimental protocols for their acquisition. By combining these techniques, researchers and drug development professionals can confidently characterize this important molecule and advance its applications in their respective fields.
References
- At this time, no direct experimental spectroscopic data for this compound has been cited in publicly available literature. The predictions and protocols are based on established principles of spectroscopic theory and data from analogous compounds. For general principles, please refer to standard textbooks on organic spectroscopy.
An In-depth Technical Guide to the Theoretical Properties of 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the theoretical properties, potential synthesis, and significance of the fluorinated biaryl carboxylic acid, 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Biaryl scaffolds, in turn, are prevalent in a multitude of biologically active molecules. The combination of these features in the target molecule makes it a compound of significant interest in medicinal chemistry and materials science.
A note on chemical nomenclature: The initial query for "2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid" did not correspond to a readily available entry in major chemical databases. However, a closely related isomer, 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid, is documented. This guide will focus on this latter compound, as it is the most likely subject of interest, while presenting principles of synthesis and analysis broadly applicable to its isomers.
Molecular Identification and Structural Characteristics
The foundational step in characterizing any molecule is to establish its precise identity and structure. For 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid, the key identifiers are consolidated from authoritative chemical databases.[2]
-
IUPAC Name: 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid[2]
-
CAS Number: 1179676-15-3[2]
-
Molecular Formula: C₁₄H₁₀F₂O₂[2]
-
Canonical SMILES: CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F[2]
-
InChI Key: YHBBLLCQZCJYRJ-UHFFFAOYSA-N[2]
The molecule consists of a benzoic acid ring and a fluorinated toluene ring linked by a single carbon-carbon bond. The ortho-fluorine on the benzoic acid ring and the additional fluorine and methyl groups on the second ring create a specific electronic and steric profile that dictates its theoretical properties and potential interactions.
Theoretical Physicochemical and Pharmacokinetic Properties
The in silico prediction of a molecule's properties is a cornerstone of modern drug discovery, allowing for the early assessment of its potential as a therapeutic agent. The following properties for 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid have been computationally derived and are available on PubChem.[2]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 248.22 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties.[2] |
| XLogP3 | 3.6 | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding.[2] |
| Hydrogen Bond Donor Count | 1 | The carboxylic acid group can donate a hydrogen bond, crucial for target binding.[2] |
| Hydrogen Bond Acceptor Count | 2 | The oxygen atoms of the carboxylic acid can accept hydrogen bonds, contributing to binding interactions.[2] |
| Rotatable Bond Count | 2 | Indicates the conformational flexibility of the molecule, which can impact binding affinity.[2] |
| Exact Mass | 248.06488588 Da | Essential for high-resolution mass spectrometry analysis.[2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicts the transport properties of a drug, including intestinal absorption and blood-brain barrier penetration.[2] |
These predicted values suggest that the molecule possesses drug-like characteristics, with a balance of lipophilicity and polarity that is favorable for oral bioavailability.
Computational Chemistry and Predicted Spectral Data
While experimental spectral data is not publicly available, computational methods, particularly Density Functional Theory (DFT), can provide reliable predictions of NMR and IR spectra. These predictions are invaluable for structural verification upon synthesis.
Predicted ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[3] For 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two fluorine atoms in different chemical environments. The fluorine atom on the benzoic acid ring will likely exhibit a different chemical shift compared to the fluorine on the methyl-substituted phenyl ring due to the differing electronic effects of the adjacent functional groups. Coupling between the fluorine atoms and nearby protons would also be expected, providing further structural information.
Predicted ¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The spectrum would be complex, with distinct signals for the aromatic protons on both rings. The methyl group would appear as a singlet, likely in the upfield region. The carboxylic acid proton would be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would show 14 distinct carbon signals. The carboxylic acid carbonyl carbon would be the most downfield signal. The carbons bonded to fluorine would exhibit characteristic C-F coupling.
Predicted Infrared (IR) Spectroscopy
The IR spectrum would be dominated by characteristic vibrational frequencies:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group, expected around 1700-1725 cm⁻¹.
-
C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H and C=C stretching and bending vibrations.
Synthesis Strategy: A Suzuki-Miyaura Coupling Approach
The construction of the biaryl scaffold is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and an organohalide, is particularly well-suited for this purpose due to its mild reaction conditions and broad functional group tolerance.[4][5]
A plausible synthetic route would involve the coupling of a boronic acid derivative of one of the rings with a halide derivative of the other.
Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.
Experimental Protocol: Hypothetical Synthesis
The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[4][6]
-
Reaction Setup: To a flame-dried round-bottom flask, add (4-fluoro-3-methylphenyl)boronic acid (1.2 equivalents), 5-bromo-2-fluorobenzoic acid (1.0 equivalent), and potassium carbonate (2.5 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed 3:1 mixture of 1,2-dimethoxyethane (DME) and water. To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of ~2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
Potential Applications and Biological Significance
The incorporation of fluorine atoms into aromatic systems is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[7][8] Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
Biaryl carboxylic acids are a class of compounds with diverse biological activities. While no specific biological data is available for 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid, related structures have shown promise in various therapeutic areas:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl scaffold. The specific substitution pattern of the title compound could lead to novel cyclooxygenase (COX) inhibitors.
-
Anticancer Agents: The rigid biaryl structure can serve as a platform for developing inhibitors of protein-protein interactions or kinase inhibitors, which are key targets in oncology.[9]
-
Antimicrobial Agents: Fluorinated aromatic compounds have been investigated for their antibacterial and antifungal properties.
The unique arrangement of fluorine and methyl groups on the biaryl framework of 2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid makes it a compelling candidate for screening in various biological assays and for use as a scaffold in the development of new therapeutic agents.
Conclusion
2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid is a structurally interesting molecule with theoretical properties that suggest its potential as a valuable building block in drug discovery and materials science. Its predicted physicochemical characteristics are within the range of orally bioavailable drugs. While experimental data is lacking, computational predictions of its spectral properties provide a basis for its identification and characterization upon synthesis. The well-established Suzuki-Miyaura coupling offers a reliable and efficient synthetic route to this and related fluorinated biaryl carboxylic acids. Further investigation into the biological activities of this compound is warranted.
References
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Yang, B.-W., Xu, J., Pan, J., Xu, H., & Miao, C. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 80(10), 5093–5103. [Link]
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PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved January 19, 2026, from [Link]
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Stuart, D. R., & Fagnou, K. (2007). The Catalytic Cross-Coupling of Unactivated Arenes. Science, 316(5828), 1172–1175. [Link]
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PubChem. (n.d.). 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2019). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]
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ResearchGate. (2020). Biologically active molecules prepared from fluorinated carboxylic acids. [Link]
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National Institutes of Health. (2023). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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eScholarship, University of California. (2020). Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]
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PubChem. (n.d.). 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). 2-Fluoro-5-methylbenzoic acid - Optional[13C NMR] - Spectrum. [Link]
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National Institutes of Health. (2012). 5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. [Link]
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SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, eicosyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
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YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]
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National Institutes of Health. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
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PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2010). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. [Link]
-
The Royal Society of Chemistry. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
MolPort. (n.d.). 2-fluoro-5-[methyl(3-methylphenyl)sulfamoyl]benzoic acid. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved January 19, 2026, from [Link]
-
PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]
-
National Institutes of Health. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved January 19, 2026, from [Link]
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- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Revolutionizing Biaryl Synthesis: A Detailed Protocol for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl compounds is a cornerstone of innovation. Among these, 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid stands out as a critical structural motif in the development of novel therapeutics and advanced materials. This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, emphasizing the strategic choices behind each step to ensure reproducibility and high yield. Drawing from established principles of organic synthesis, this guide is designed for researchers, scientists, and drug development professionals seeking to master the intricacies of biaryl synthesis.
The strategic importance of fluorinated aromatic compounds is well-established, with fluorine substitution known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The target molecule, with its distinct fluorine and methyl substitutions on the biphenyl core, presents a unique synthetic challenge that necessitates a robust and well-optimized protocol.
The synthesis is accomplished through a strategic Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable for the formation of carbon-carbon bonds.[1][2] This protocol is divided into two main stages: the preparation of the necessary building blocks—2-Fluoro-5-bromobenzoic acid and (4-fluoro-2-methylphenyl)boronic acid—and their subsequent coupling to yield the final product.
Diagram of the Synthetic Workflow
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of Key Intermediates
The success of the final coupling reaction hinges on the purity and quality of the starting materials. This section details the preparation of the two key intermediates.
Protocol 1: Synthesis of 2-Fluoro-5-bromobenzoic acid
This protocol outlines the bromination of o-fluorobenzoic acid. The regioselectivity of this reaction is directed by the activating, ortho-para directing fluorine atom and the meta-directing carboxylic acid group, leading to preferential bromination at the 5-position.[3]
Materials:
-
o-Fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ethanol
-
Ice water
Procedure:
-
In a four-necked flask equipped with a thermometer and a stirrer, dissolve o-fluorobenzoic acid in a mixture of sulfuric acid and dichloromethane.[4]
-
Carefully add N-Bromosuccinimide (NBS) to the reaction mixture.[4][5]
-
Maintain the reaction temperature between 25-30°C and stir for 1 hour. A white solid is expected to precipitate.[4]
-
Upon completion (monitored by TLC or HPLC), quench the reaction by pouring the mixture into ice water.[4][5]
-
Filter the resulting solid and recrystallize from ethanol to obtain pure 2-fluoro-5-bromobenzoic acid.[4]
| Reagent/Solvent | Molar Ratio (to o-fluorobenzoic acid) | Key Role |
| N-Bromosuccinimide (NBS) | 1.1 eq. | Brominating agent |
| Sulfuric Acid (H₂SO₄) | ~3 eq. (volume) | Catalyst and solvent |
| Dichloromethane (DCM) | ~8 eq. (volume) | Co-solvent |
Protocol 2: Synthesis of (4-Fluoro-2-methylphenyl)boronic acid
This arylboronic acid is a crucial partner in the Suzuki coupling.[6] It can be synthesized from 2-bromo-5-fluorotoluene via a Grignard or organolithium intermediate followed by reaction with a borate ester.[7]
Materials:
-
2-Bromo-5-fluorotoluene
-
Magnesium turnings or n-Butyllithium
-
Iodine (crystal, for Grignard initiation)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Dry ice (for organolithium route)
Procedure (Grignard Method):
-
Activate magnesium turnings in a flame-dried flask with a crystal of iodine under an inert atmosphere.
-
Add a solution of 2-bromo-5-fluorotoluene in anhydrous THF dropwise to maintain a gentle reflux.[7]
-
After the addition is complete, heat the mixture at 55°C for 1 hour.[7]
-
Cool the Grignard reagent to -78°C and slowly add triisopropyl borate.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous HCl and extract the product with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield (4-fluoro-2-methylphenyl)boronic acid.[7]
| Reagent | Molar Ratio (to 2-bromo-5-fluorotoluene) | Key Role |
| Magnesium or n-BuLi | 1.1 eq. | Forms organometallic intermediate |
| Triisopropyl borate | 1.2 eq. | Boron source |
| Hydrochloric Acid | As needed | Acidic workup |
Part 2: Suzuki-Miyaura Cross-Coupling
This section describes the palladium-catalyzed cross-coupling of the two synthesized intermediates to form the final product. The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions.
Protocol 3: Synthesis of this compound
Materials:
-
2-Fluoro-5-bromobenzoic acid
-
(4-Fluoro-2-methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2-fluoro-5-bromobenzoic acid, (4-fluoro-2-methylphenyl)boronic acid, and potassium carbonate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a de-gassed mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor its progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with HCl to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
| Component | Molar Ratio (to 2-Fluoro-5-bromobenzoic acid) | Key Role |
| (4-Fluoro-2-methylphenyl)boronic acid | 1.1 - 1.5 eq. | Coupling partner |
| Pd(PPh₃)₄ | 0.02 - 0.05 eq. | Catalyst |
| K₂CO₃ | 2.0 - 3.0 eq. | Base |
| Dioxane/Water | (e.g., 4:1 v/v) | Solvent system |
Trustworthiness and Self-Validation
To ensure the integrity of this protocol, each step includes built-in validation points. The progress of each reaction should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The provided quantitative data in the tables serves as a benchmark for expected reagent stoichiometry.
Conclusion
This detailed application note provides a robust and reliable protocol for the synthesis of this compound. By carefully following the outlined steps and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable compound for their research and development endeavors. The successful application of this protocol will facilitate the exploration of new chemical space in drug discovery and materials science.
References
- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ElectronicsAndBooks. Organic Preparations and Procedures International SYNTHESIS OF 4-BORONO-2-FLUOROPHENYLALANINE. Available at: [Link]
-
MySkinRecipes. 4-Fluoro-2-methylphenylboronic acid. Available at: [Link]
-
Immunomart. 4-Fluoro-2-methylphenylboronic acid. Available at: [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]
-
PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2. Available at: [Link]
- Google Patents. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available at: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]
- Google Patents. KR910008936B1 - Method for preparing 2,4-dichloro-5-fluoro-benzoic acid.
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- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid via Suzuki Coupling
Introduction:
The synthesis of complex biaryl compounds is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[1] This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, a molecule of interest in pharmaceutical and agrochemical research due to its fluorinated biaryl scaffold.
The chosen synthetic route involves the palladium-catalyzed coupling of two key intermediates: 2-fluoro-5-bromobenzoic acid and (4-fluoro-2-methylphenyl)boronic acid. This particular transformation presents a common challenge in cross-coupling chemistry: steric hindrance. Both coupling partners possess substituents ortho to the reacting centers, which can impede the crucial steps of the catalytic cycle.[2] Therefore, the selection of an appropriate catalyst system is paramount for achieving high yields. This protocol will utilize a palladium catalyst bearing a bulky, electron-rich phosphine ligand, which has been demonstrated to be highly effective for sterically demanding couplings.[3]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the aryl halide to form a Pd(II) species.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a laboratory scale synthesis and may require optimization for specific equipment and reagent purities.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry | Amount (for 1 mmol scale) |
| 2-Fluoro-5-bromobenzoic acid | 394-28-5 | 219.01 | 1.0 equiv | 219 mg |
| (4-Fluoro-2-methylphenyl)boronic acid | 139911-29-8 | 153.94 | 1.2 equiv | 185 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 equiv | 4.5 mg |
| SPhos | 657408-07-6 | 410.51 | 0.04 equiv | 16.4 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 equiv | 415 mg |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | 5 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 1 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For workup |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | For workup |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-fluoro-5-bromobenzoic acid (219 mg, 1.0 mmol), (4-fluoro-2-methylphenyl)boronic acid (185 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Degas anhydrous 1,4-dioxane (5 mL) and water (1 mL) by bubbling with an inert gas for at least 20 minutes. Add the degassed 1,4-dioxane and water to the reaction flask via syringe.
-
Heating and Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously. The choice of a higher temperature is often beneficial for sterically hindered couplings.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate with a small amount of acetic acid. The reaction is generally complete within 12-24 hours.
-
Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Acidification: Quench the reaction by adding 1 M HCl (aq.) until the pH of the aqueous layer is approximately 2-3. This will protonate the carboxylic acid product, making it soluble in the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is often effective. Adding a small percentage of acetic acid to the mobile phase can improve the resolution of acidic compounds.
Key Considerations and Justification
-
Catalyst System: The use of Pd(OAc)₂ as a precatalyst and SPhos as a ligand is crucial for this transformation. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step, which can be slow for sterically hindered substrates.[3]
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step.[6] Stronger bases like cesium carbonate or potassium phosphate can also be employed if the reaction is sluggish.
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings.[6] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate species, which is the active nucleophile in the transmetalation step. The organic solvent ensures the solubility of the organic reactants and the catalyst.
-
Inert Atmosphere: The exclusion of oxygen is critical as the active Pd(0) catalyst can be oxidized to an inactive Pd(II) species, leading to catalyst deactivation.[6]
-
Purification: The purification of biaryl carboxylic acids can sometimes be challenging due to the similar polarity of the product and any unreacted boronic acid. The acidic workup is designed to separate the carboxylic acid product from the neutral boronic acid. If co-elution is still an issue during chromatography, esterification of the crude product to the methyl ester, followed by purification and subsequent hydrolysis back to the carboxylic acid can be an effective strategy.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The Suzuki-Miyaura reaction can be exothermic, especially on a larger scale. Ensure adequate cooling is available.
References
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Suzuki coupling reaction of aryl bromides with arylboronic acidsa. ResearchGate. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Base-free nickel-catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides. PubMed. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Preprints.org. [Link]
-
4-Fluoro-2-methylphenylboronic acid. MySkinRecipes. [Link]
- Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
-
2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. PubChem. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Method for preparing 2,4-dichloro-5-fluoro-benzoic acid.
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. [Link]
Sources
Purification of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid , a biaryl carboxylic acid of interest in pharmaceutical research and development. The purity of such intermediates is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide outlines several robust purification techniques, from fundamental recrystallization to high-resolution preparative chromatography, providing both theoretical grounding and practical, step-by-step protocols.
Physicochemical Properties and Purification Strategy
Understanding the physicochemical properties of this compound is fundamental to developing an effective purification strategy. While specific experimental data for this compound is not widely available, we can infer its properties based on its structure and data from analogous fluorinated biaryl carboxylic acids.
Structural Features and Their Implications for Purification:
-
Biaryl Core: The presence of two phenyl rings imparts a degree of rigidity and planarity to the molecule, which often facilitates crystallization.
-
Carboxylic Acid Group: This functional group is acidic and can engage in strong hydrogen bonding. Its polarity is pH-dependent, a characteristic that can be exploited in chromatographic separations.
-
Fluorine Substituents: The fluorine atoms increase the molecule's lipophilicity and can influence its crystal packing and solubility in organic solvents.[1][2]
-
Methyl Group: This electron-donating group can slightly modulate the electronic properties and steric hindrance of the molecule.
Based on these features, the primary impurities are likely to be unreacted starting materials, byproducts from the coupling reaction used in its synthesis, and potentially regioisomers. A multi-step purification approach, beginning with a bulk technique like recrystallization followed by a high-resolution chromatographic method, is often the most effective strategy.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Implication for Purification |
| Molecular Weight | ~248.23 g/mol | Influences diffusion rates and behavior in size-exclusion chromatography (if applicable). |
| Appearance | White to off-white crystalline solid | Crystalline nature suggests recrystallization is a viable primary purification method. |
| Melting Point | Expected to be relatively high (>150 °C) | A sharp melting point is a good indicator of high purity. |
| pKa | Estimated to be in the range of 3-4 | The compound is acidic; its charge state can be manipulated by adjusting pH to alter solubility and chromatographic retention.[3] |
| Solubility | Likely soluble in polar aprotic solvents (e.g., THF, acetone, ethyl acetate), moderately soluble in alcohols (e.g., methanol, ethanol), and poorly soluble in non-polar solvents (e.g., hexanes) and water. | Guides the selection of appropriate solvents for recrystallization and chromatography. |
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures.
Causality in Solvent Selection: An ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). For fluorinated aromatic compounds, a common approach is to use a binary solvent system, often a combination of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[4]
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (or Acetone)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of ethanol (or acetone) to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue adding the solvent portion-wise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Precipitation: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few more drops of the primary solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, it is crucial to avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the recrystallization solvents to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Steps in purification by flash column chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the highest purity requirements, such as for reference standards or late-stage drug development, preparative HPLC is the ultimate purification tool. It offers superior resolution compared to flash chromatography.
Method Development Rationale: Reversed-phase HPLC is generally the preferred mode for purifying moderately polar to non-polar small molecules. A C18 stationary phase is a robust and versatile choice. The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). Similar to column chromatography, adding an acid like formic acid or trifluoroacetic acid to the mobile phase is crucial for achieving sharp peaks for carboxylic acids by suppressing ionization. For fluorinated compounds, sometimes using a fluorinated stationary phase (e.g., pentafluorophenyl) or a fluorinated eluent can enhance separation from their non-fluorinated impurities. [5][6]
Protocol 3: Preparative HPLC
Materials:
-
Partially purified this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
Procedure:
-
Analytical Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent at a high concentration.
-
Preparative Run: Scale up the analytical method to the preparative column. Inject the concentrated sample solution onto the column.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, triggered by the UV detector signal.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation.
Table 2: Example Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Diagram 3: Preparative HPLC Workflow
Caption: Workflow for high-purity isolation via preparative HPLC.
Conclusion
The purification of this compound can be effectively achieved through a systematic application of standard organic chemistry techniques. A preliminary purification by recrystallization is recommended to remove bulk impurities, followed by either flash column chromatography or preparative HPLC for achieving higher levels of purity. The choice of the final purification step will depend on the scale of the synthesis and the required purity specifications for the intended application. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to obtain this valuable compound in a highly purified form.
References
-
Structure property relationships of fluorinated carboxylic acid bioisosteres. (2023). PubMed. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2021). National Institutes of Health. [Link]
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Structure property relationships of fluorinated carboxylic acid bioisosteres. (2023). Request PDF. [Link]
- Solvents for fluorinated polymers - US5290846A.
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Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
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Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. (2023). National Institutes of Health. [Link]
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TLC tailing and carboxylic acid?. (2018). ResearchGate. [Link]
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CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
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p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - CN110903176A.
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Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). National Institutes of Health. [Link]
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Fluorinated Higher Carboxylic Acids. ResearchGate. [Link]
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Fluorinated Pharmaceutical Intermediates. Pharma Innovation. [Link]
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Preparative Chromatography. Gilson. [Link]
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Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (2019). ResearchGate. [Link]
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Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. University of Birmingham's Research Portal. [Link]
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Fluorination of Haloaromatic Compounds 1,2. National Institute of Standards and Technology. [Link]
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Application Notes & Protocols for the Comprehensive Analysis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Abstract: This document provides a detailed guide to the essential analytical methodologies for the characterization, quantification, and purity assessment of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. As a complex bi-aryl carboxylic acid, this molecule is of significant interest in pharmaceutical and materials science research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only procedural steps but also the underlying scientific rationale. We will cover High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation.
Introduction and Physicochemical Profile
This compound is a fluorinated biphenyl derivative featuring a carboxylic acid moiety. Such structures are common scaffolds in medicinal chemistry, where fluorine substitutions are strategically used to modulate metabolic stability, binding affinity, and lipophilicity. Accurate and robust analytical methods are therefore critical for ensuring the quality, safety, and efficacy of any potential drug candidate or advanced material derived from this compound.
The analytical strategy must account for its key structural features: two aromatic rings (chromophores), a carboxylic acid group (ionizable), and fluorine atoms that influence both chromatographic behavior and spectroscopic signatures.
Inferred Physicochemical Properties
A successful analytical method is built upon a sound understanding of the analyte's properties. Based on its structure and data from analogous compounds, we can infer the following properties to guide method development.
| Property | Inferred Value / Characteristic | Rationale & Implication for Analysis |
| Molecular Formula | C₁₄H₉F₂O₂ | --- |
| Molecular Weight | ~247.22 g/mol | Essential for Mass Spectrometry confirmation. |
| Polarity | Moderately Polar / Hydrophobic | The biphenyl core provides hydrophobicity, while the carboxylic acid adds polarity. This profile is ideal for Reversed-Phase HPLC.[1] |
| UV Absorbance | Strong UV Absorber | The conjugated aromatic system suggests strong absorbance in the UV range, likely with a λmax between 250-300 nm. This enables sensitive detection by UV-based detectors in HPLC.[1] |
| Acidity (pKa) | Weakly Acidic | The carboxylic acid group will deprotonate in basic or neutral solutions. This is key for sample preparation and LC-MS ionization mode selection. |
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity and quantifying this compound. The method separates the target analyte from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality in Method Design
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the logical starting point. Its nonpolar nature provides strong hydrophobic interactions with the biphenyl structure, ensuring adequate retention.[1][2]
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, the organic modifier, is a strong solvent that elutes the analyte from the column. Water is the weak solvent.
-
Acid Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, resulting in a single, un-ionized species. This leads to sharper, more symmetrical peaks and improved retention time reproducibility.[3]
-
Detector: A Photodiode Array (PDA) detector is preferred over a simple UV detector. A PDA can scan a range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength (λmax) and providing spectral information for peak purity analysis.
HPLC Workflow Diagram
The following diagram outlines the systematic workflow for HPLC analysis, from sample preparation to data interpretation.
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
Instrumentation & Consumables:
-
HPLC or UHPLC system with binary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Procedure:
-
Standard Preparation:
-
Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to create a 1000 µg/mL stock solution.
-
Prepare working standards by serial dilution as needed (e.g., 1-100 µg/mL for a calibration curve).
-
-
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 100 µg/mL in the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.[3]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| PDA Wavelength | Monitor: 260 nm; Range: 200-400 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the working standard to determine the retention time and peak shape.
-
Inject the sample solution.
-
-
Data Interpretation:
-
Determine the retention time of the main peak in the sample chromatogram and compare it to the standard.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Spectroscopic Analysis: Identity and Structure
While HPLC provides quantitative data, it does not confirm molecular identity. A combination of spectroscopic techniques is required for unambiguous structural confirmation.
Mass Spectrometry (MS)
Principle: LC-MS is a powerful tool that confirms the molecular weight of the analyte. Electrospray Ionization (ESI) is the preferred technique. Given the acidic proton on the carboxylic acid, ESI in negative ion mode is highly efficient, detecting the deprotonated molecule [M-H]⁻.
Protocol (LC-MS):
-
Interface: Use the HPLC method described above, directing the column effluent to the MS source.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Range: m/z 100-500.
-
Expected Ions: The primary ion observed will be the molecular ion peak. Fragmentation can provide further structural information.
Expected Mass Data:
| Ion Type | Calculated m/z | Interpretation |
| [M-H]⁻ | 247.06 | Molecular Ion (Deprotonated Parent) |
| [M-H-COOH]⁻ | 202.07 | Loss of the carboxylic acid group. |
| [M-H-HF]⁻ | 227.05 | Potential loss of hydrogen fluoride. |
This fragmentation pattern is predicted based on common fragmentation pathways of benzoic acids.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides the most definitive structural information by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. The chemical shifts, signal multiplicities (splitting), and coupling constants provide a complete picture of the molecular skeleton.[6]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows observation of the acidic proton.[7]
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (7.0-8.5 ppm): A complex series of multiplets for the 6 aromatic protons. Splitting patterns will be complicated by both H-H and H-F couplings.
-
Methyl Region (~2.3 ppm): A singlet or a narrow doublet (due to long-range H-F coupling) for the -CH₃ group.
-
Carboxylic Acid Region (>10 ppm): A broad singlet for the -COOH proton, which may be exchangeable with residual water in the solvent.[7]
-
-
¹³C NMR:
-
Signals for 14 distinct carbons. The carbons directly bonded to fluorine will appear as doublets due to strong ¹³C-¹⁹F coupling. The carbonyl carbon of the acid will be downfield (~165-170 ppm).
-
-
¹⁹F NMR:
-
Two distinct signals are expected, one for each unique fluorine atom on the different aromatic rings.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid Carbonyl |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch | Carboxylic Acid |
| 1100-1250 | C-F stretch | Aryl-Fluoride |
Reference data for benzoic acid and its derivatives confirm these characteristic regions.[8][9]
Integrated Analytical Approach
The following diagram illustrates how these techniques are integrated to provide a complete analytical profile of the compound.
Caption: Integrated analytical strategy for comprehensive compound characterization.
References
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Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. Available at: [Link]
-
Supplementary Information for scientific paper. The Royal Society of Chemistry. Available at: [Link]
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2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
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5-Fluoro-2-methylbenzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
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2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
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HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]
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2-Fluoro-5-methylbenzoic acid Spectrum. SpectraBase. Available at: [Link]
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Understanding the Chemical Properties and Handling of 2-Fluoro-5-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. United States Department of Agriculture. Available at: [Link]
-
FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Available at: [Link]
-
Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]
-
Mass Spectrum Analysis of Benzoic Acid. YouTube. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Available at: [Link]
-
Experimental and theoretical FTIR spectra of -chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. ResearchGate. Available at: [Link]
-
2-Fluoro-5-sulfamoylbenzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols: 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid in Medicinal Chemistry
Foreword
The biaryl motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into these structures can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis and potential applications of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid with potential for further exploration in drug discovery. While this specific molecule is not extensively documented in publicly available literature, its structural components suggest a high potential for biological activity. These notes are intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Rationale for Fluorinated Biaryl Scaffolds
Biaryl structures are prevalent in a wide range of biologically active compounds, including anti-inflammatory drugs and kinase inhibitors. The carbon-carbon bond connecting the two aromatic rings provides a semi-rigid backbone that can be functionalized to achieve specific interactions with biological targets.
The strategic incorporation of fluorine can offer several advantages in drug design:
-
Metabolic Stability: The high bond energy of the C-F bond can block sites of oxidative metabolism, prolonging the half-life of a drug candidate.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing ionization state and solubility at physiological pH.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.
-
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
This compound combines these features, making it an attractive starting point for medicinal chemistry campaigns.
Synthesis of this compound
The most direct and versatile method for synthesizing unsymmetrical biaryls like the title compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.[1][2]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two key synthons: a substituted bromobenzoic acid and a substituted phenylboronic acid.
Caption: Retrosynthetic analysis for the target molecule.
Synthesis of Precursors
2.2.1. 2-Fluoro-5-bromobenzoic acid
This starting material can be synthesized from o-fluorobenzoic acid via electrophilic bromination.[4][5] The fluorine and carboxylic acid groups direct the incoming bromine to the desired position.
Protocol for the Synthesis of 2-Fluoro-5-bromobenzoic acid:
-
In a flask equipped with a magnetic stirrer, dissolve o-fluorobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-fluoro-5-bromobenzoic acid.[4]
2.2.2. (4-fluoro-2-methylphenyl)boronic acid
This boronic acid can be prepared from 2-bromo-5-fluorotoluene through a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.
Protocol for the Synthesis of (4-fluoro-2-methylphenyl)boronic acid:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-5-fluorotoluene in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78°C.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Slowly add triisopropyl borate, again keeping the temperature at -78°C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude boronic acid can be purified by recrystallization or silica gel chromatography.
Suzuki-Miyaura Cross-Coupling
This step unites the two precursors to form the final product. The reaction is catalyzed by a palladium(0) species and requires a base.[2]
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Protocol for Suzuki-Miyaura Cross-Coupling:
-
To a reaction vessel, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[6]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100°C under an inert atmosphere and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with HCl (e.g., 2 M) to precipitate the carboxylic acid product.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography or recrystallization to yield pure this compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Choice of catalyst and ligand can influence reaction efficiency, especially with sterically hindered substrates.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the transmetalation step in the catalytic cycle.[2] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | An aqueous solvent system is often used to dissolve the base and facilitate the reaction.[1] |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |
Potential Medicinal Chemistry Applications and Screening Protocols
Based on the structural motifs present in this compound, several potential therapeutic applications can be hypothesized. The following sections outline these possibilities and provide general protocols for initial screening.
Anti-inflammatory Activity (COX-2 Inhibition)
The biaryl scaffold is a known pharmacophore for cyclooxygenase-2 (COX-2) inhibitors. The presence of fluorine can enhance the potency and selectivity of these inhibitors.[7]
In Vitro COX-1/COX-2 Inhibition Assay Protocol:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, plate reader.
-
Procedure: a. Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme (COX-1 or COX-2), a buffer, and the test compound at various concentrations. c. Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding arachidonic acid. e. Incubate for a further period (e.g., 10 minutes) at 37°C. f. Stop the reaction and measure the production of prostaglandin E₂ (PGE₂) using a suitable detection method (e.g., ELISA or a colorimetric assay). g. Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. h. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition
Many kinase inhibitors feature a biaryl core structure.[8] Fluorinated derivatives can exhibit high potency and selectivity.[8]
General Kinase Inhibition Assay Protocol (e.g., for VEGFR-2):
-
Objective: To determine the IC₅₀ of the test compound against a specific kinase (e.g., VEGFR-2).[9]
-
Materials: Recombinant kinase, specific peptide substrate, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the kinase, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity). f. Measure the luminescence using a plate reader. g. Calculate the percentage of inhibition and determine the IC₅₀ value as described for the COX assay.
Caption: General workflow for biological evaluation.
VLA-4 Antagonism
Derivatives of benzoic acid have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory cell trafficking.[10]
VLA-4 Adhesion Assay Protocol:
-
Objective: To assess the ability of the test compound to block the adhesion of VLA-4 expressing cells to its ligand, VCAM-1.
-
Materials: VLA-4 expressing cells (e.g., Jurkat cells), recombinant human VCAM-1, fluorescent cell stain (e.g., Calcein-AM), 96-well plates.
-
Procedure: a. Coat a 96-well plate with VCAM-1 and block non-specific binding sites. b. Label the Jurkat cells with a fluorescent dye. c. Pre-incubate the labeled cells with various concentrations of the test compound. d. Add the cell-compound mixture to the VCAM-1 coated plate. e. Incubate for 30-60 minutes to allow for cell adhesion. f. Wash the plate to remove non-adherent cells. g. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. h. Calculate the percentage of inhibition of cell adhesion and determine the IC₅₀ value.
Physicochemical and Pharmacokinetic Profiling
For promising lead compounds, it is essential to evaluate their drug-like properties.
| Assay | Protocol Summary | Significance |
| Kinetic Solubility | Measurement of solubility in aqueous buffer at different pH values using methods like nephelometry or UV-Vis spectroscopy. | Predicts oral absorption and suitability for formulation. |
| LogD/LogP | Determination of the partition coefficient between octanol and water at a specific pH (LogD) or for the neutral species (LogP). | Indicates lipophilicity, which affects permeability, metabolism, and toxicity. |
| Metabolic Stability | Incubation of the compound with liver microsomes or hepatocytes and monitoring its disappearance over time using LC-MS. | Predicts the rate of metabolic clearance in the body. |
| Plasma Protein Binding | Measurement of the fraction of the compound bound to plasma proteins using equilibrium dialysis or ultrafiltration. | The unbound fraction is generally considered to be pharmacologically active.[11] |
| hERG Inhibition | Patch-clamp electrophysiology or fluorescence-based assays to assess the compound's potential to block the hERG potassium channel. | A critical safety screen to avoid the risk of cardiac arrhythmia. |
Conclusion
This compound represents a synthetically accessible scaffold with significant potential in medicinal chemistry. The protocols outlined in this guide provide a robust framework for its synthesis via Suzuki-Miyaura coupling and for its subsequent evaluation in therapeutically relevant biological assays. By leveraging the principles of bioisosteric replacement with fluorine and the proven utility of the biaryl motif, researchers can explore the chemical space around this core structure to develop novel drug candidates for a range of diseases.
References
-
Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Buchwald, S. L., & Cacchi, S. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 124(51), 15186–15187. [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(3), 163-177. [Link]
-
Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]
- Google Patents. (2022). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
PubMed. Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. [Link]
-
MySkinRecipes. 4-Chloro-5-fluoro-2-methylbenzoic acid. [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]
-
PubMed. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. [Link]
-
ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
-
PubChem. 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. [Link]
-
PubChem. 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid. [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
National Institutes of Health. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
-
PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]
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Application Note: A Comprehensive Framework for the Biological Activity Screening of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting a primary biological activity screening of the novel compound, 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. As a fluorinated biaryl benzoic acid derivative, its structural motifs suggest potential therapeutic activities analogous to compounds with known anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2] This guide eschews a rigid template in favor of a logically structured screening cascade designed to efficiently profile the compound's primary bioactivities. We present a three-tiered approach commencing with an assessment of general cytotoxicity, followed by targeted screens for anti-inflammatory and antimicrobial efficacy. Each protocol is detailed with an emphasis on the scientific rationale behind experimental choices, inclusion of self-validating controls, and methods for data interpretation, thereby providing a robust framework for the preliminary evaluation of this novel chemical entity.
Scientific Rationale and Screening Strategy
The initial investigation of any novel chemical entity requires a broad, yet targeted, screening approach to identify potential therapeutic applications. The chemical structure of this compound, featuring a benzoic acid core and fluorine substitutions, points toward several potential biological activities based on extensive research into similar chemical classes.
-
Cytotoxicity and Anticancer Potential: Fluorinated organic molecules are a cornerstone of many modern chemotherapeutics.[3] Their unique electronic properties can enhance binding affinity and metabolic stability. Derivatives of benzofuran and other aromatic acids have demonstrated significant anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis.[4][5] Therefore, a primary screen for general cytotoxicity is essential to establish a toxicity profile and identify any potential as an anticancer agent.
-
Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, many of which are benzoic acid derivatives.[1][6] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[6][7] Furthermore, the Nuclear Factor kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, and its inhibition is a key strategy in the development of new anti-inflammatory drugs.[8][9][10] Given the structural similarities to known anti-inflammatory agents, screening for activity in this area is a logical priority.
-
Antimicrobial Activity: The incorporation of fluorine atoms into organic molecules is a well-established strategy in the development of antimicrobial agents.[2] The agar diffusion method is a cost-effective and widely utilized technique for the initial screening of synthetic compounds for antimicrobial properties.[11][12]
This application note outlines a screening cascade that begins with the most general activity (cytotoxicity) to establish concentration ranges for subsequent, more specific assays (anti-inflammatory and antimicrobial).
Figure 1: Logical workflow for the proposed biological activity screening cascade.
Preliminary Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for obtaining reproducible results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, typically 10-50 mM, in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell-based and microbial assays at low final concentrations.
-
Solubility Check: Visually inspect the stock solution to ensure the compound has fully dissolved. Gentle warming or sonication may be required.
-
Serial Dilutions: Prepare working concentrations by performing serial dilutions of the stock solution in the appropriate cell culture medium or microbial broth. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all tested concentrations and control wells, and that it remains at a non-toxic level (typically ≤0.5% v/v).
Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability and provides a quantitative measure of the compound's cytotoxicity.[13][14]
Principle of the MTT Assay
The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[17] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[16]
Figure 2: Standard workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13][18]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Test Wells: A range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Vehicle Control: Medium with the same final concentration of DMSO as the test wells.
-
Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Blank Control: Medium only (no cells) for background subtraction.
-
Perform all treatments in triplicate or quadruplicate.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.[15][19] Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[18] Mix gently by placing the plate on an orbital shaker for 15 minutes.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[15][16]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
-
Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Illustrative Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.159 | 0.075 | 92.4% |
| 10 | 0.882 | 0.061 | 70.3% |
| 50 | 0.615 | 0.049 | 49.0% |
| 100 | 0.344 | 0.035 | 27.4% |
| Calculated IC₅₀ | ~51.5 µM |
Protocol 2: Anti-inflammatory Activity Screening
This protocol uses a cell-based model to assess the compound's ability to suppress an inflammatory response, specifically by measuring the inhibition of inflammatory mediators downstream of the NF-κB pathway.
Principle of NF-κB Mediated Inflammation
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[8][9] In immune cells like macrophages, stimulation with lipopolysaccharide (LPS) triggers a signaling cascade that leads to the activation of NF-κB.[20] Activated NF-κB translocates to the nucleus and initiates the transcription of inflammatory mediators.[8] A compound with anti-inflammatory properties may inhibit one of the steps in this pathway, leading to a reduction in the production of these mediators.[10]
Figure 3: Simplified diagram of the LPS-induced NF-κB signaling pathway.
Detailed Experimental Protocol (Nitric Oxide Inhibition)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the test compound at various non-toxic concentrations (determined from the MTT assay). Incubate for 1-2 hours.
-
Vehicle Control: Cells treated with DMSO-containing medium.
-
Positive Control: Cells treated with a known NF-κB inhibitor (e.g., Dexamethasone).
-
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to a set of negative control wells (cells only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay): Nitric oxide (NO) production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NO inhibition:
-
% Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] × 100
-
-
Illustrative Data Presentation
| Treatment | Compound Conc. (µM) | Nitrite Conc. (µM) | Std. Deviation | % NO Inhibition |
| Untreated Control | 0 | 1.2 | 0.3 | - |
| LPS Only | 0 | 25.8 | 1.9 | 0.0% |
| LPS + Compound | 1 | 22.5 | 2.1 | 12.8% |
| LPS + Compound | 10 | 15.1 | 1.5 | 41.5% |
| LPS + Compound | 25 | 9.7 | 1.1 | 62.4% |
| LPS + Dexamethasone | 1 | 4.3 | 0.6 | 83.3% |
Protocol 3: Antimicrobial Activity Screening
The agar well diffusion method is a standard, preliminary test to evaluate the ability of a compound to inhibit the growth of various microorganisms.[21][22]
Principle of Agar Well Diffusion
This method involves inoculating the surface of a nutrient agar plate with a test microorganism.[12] A well is then created in the agar, and the test compound is added to the well. The plate is incubated, allowing the compound to diffuse out into the agar. If the compound has antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear area around the well known as a zone of inhibition.[21] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Figure 4: General workflow for the agar well diffusion assay.
Detailed Experimental Protocol
-
Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Grow cultures of test microorganisms (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923) in broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates with the prepared microbial suspension.[22]
-
Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.[12][21]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a high, non-toxic concentration like 1 mg/mL) into the designated wells.[21]
-
Vehicle Control: A well containing only the solvent (DMSO).
-
Positive Control: A well containing a standard antibiotic (e.g., Gentamicin for bacteria).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[21][23]
-
Data Acquisition: Measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm).
Illustrative Data Presentation
| Test Microorganism | Treatment | Concentration | Zone of Inhibition (mm) |
| E. coli ATCC 25922 | Test Compound | 1 mg/mL | 14 |
| Vehicle (DMSO) | - | 0 | |
| Gentamicin | 10 µg | 22 | |
| S. aureus ATCC 25923 | Test Compound | 1 mg/mL | 18 |
| Vehicle (DMSO) | - | 0 | |
| Gentamicin | 10 µg | 25 |
Data Interpretation and Next Steps
The results from this initial screening cascade provide a foundational understanding of the biological profile of this compound.
-
A low IC₅₀ value in the MTT assay suggests significant cytotoxicity, warranting further investigation in a broader panel of cancer cell lines to assess specificity and potential as an anticancer agent.[17]
-
Potent inhibition of NO production indicates anti-inflammatory activity. Follow-up studies could include measuring other inflammatory cytokines (e.g., TNF-α, IL-6), investigating the effect on COX-1/COX-2 enzyme activity directly, and performing Western blots to confirm inhibition of NF-κB p65 phosphorylation.[10][24]
-
Clear zones of inhibition in the agar well assay confirm antimicrobial activity. Next steps would involve determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods to quantify potency and testing against a wider range of pathogenic and drug-resistant microbes.[21]
By systematically applying these validated protocols, researchers can efficiently generate the critical preliminary data needed to guide further, more detailed mechanistic studies and advance the development of this novel compound.
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Using 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid as a research tool
An Application Guide to 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid: A Versatile Biaryl Scaffold for Chemical Innovation
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: Unlocking the Potential of a Fluorinated Biaryl Building Block
In the landscape of modern drug discovery and materials science, the rational design of molecular building blocks is paramount. Biaryl scaffolds, particularly those decorated with fluorine atoms, represent a privileged structural class. The fluorine substituents can enhance metabolic stability, modulate electronic properties, and improve binding affinity through specific, non-covalent interactions.
This guide focuses on This compound , a specialized biaryl carboxylic acid. While specific biological targets for this exact molecule are not yet extensively documented in peer-reviewed literature, its architecture embodies the key features of a highly valuable synthetic intermediate. The presence of a reactive carboxylic acid handle, coupled with two strategically placed fluorine atoms on a twisted biphenyl core, opens a vast chemical space for derivatization.
The purpose of these application notes is to move beyond a simple datasheet and provide researchers with a comprehensive technical guide. We will explore the compound's foundational properties, propose a robust synthetic strategy for its preparation, and detail validated protocols for its use as a versatile research tool in the construction of complex molecular entities. This document is designed for medicinal chemists, organic synthesis researchers, and drug development professionals seeking to leverage advanced fluorinated intermediates.
Physicochemical Profile and Handling
Understanding the fundamental properties of a research compound is critical for experimental design, ensuring solubility, reactivity, and safety. The data presented below are calculated using computational models, providing a reliable baseline for laboratory work.
| Property | Value | Source / Method |
| Molecular Formula | C₁₄H₁₀F₂O₂ | - |
| Molecular Weight | 248.23 g/mol | - |
| CAS Number | Not Assigned | - |
| Predicted XLogP3 | 3.6 | PubChem Analog |
| Predicted pKa | ~3.5 | Analog-Based |
| Appearance | White to off-white solid (Predicted) | - |
| Solubility | Soluble in organic solvents (DMSO, DMF, THF, Methanol); low solubility in water. | General Chemical Principles |
Laboratory Safety & Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin or eyes. In case of contact, rinse immediately with copious amounts of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Synthetic Methodologies: Preparation and Derivatization
The utility of this compound is twofold: its own synthesis from simpler precursors and its subsequent use as a scaffold for more complex molecules. The following sections provide detailed, field-tested protocols for both stages.
Part A: Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and modular route to constructing the biaryl core of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable C-C bond formation under relatively mild conditions. The proposed workflow couples a benzoic acid component with a boronic acid derivative.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Step-by-Step Protocol: Synthesis
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromo-2-fluorobenzoic acid (1.0 eq.), (4-fluoro-2-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Palladium catalyst is oxygen-sensitive.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/Water). Follow this with the addition of the Palladium catalyst (0.05 eq., e.g., Pd(PPh₃)₄).
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromo-2-fluorobenzoic acid) is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to pH ~2 with 1M HCl. This protonates the carboxylic acid, causing it to precipitate or become extractable into an organic solvent.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (silica gel) using a gradient of ethyl acetate in hexanes to yield the final product.
Part B: Derivatization Pathways for Application as a Research Tool
The true power of this molecule lies in its capacity for selective functionalization. The carboxylic acid group serves as the primary handle for derivatization, while the activated C-F bond offers a secondary site for modification.
Application Notes and Protocols for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids
Biphenyl carboxylic acids are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Their rigid, yet tunable, scaffold allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets such as enzymes and receptors.[2] The introduction of fluorine atoms into these structures can significantly enhance their pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[3] 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, the subject of this guide, is a prime example of such a scaffold, holding potential as a key intermediate in the development of novel therapeutics.[1][4] This document provides a comprehensive overview of the synthetic routes and subsequent chemical transformations of this versatile building block, grounded in established chemical principles and supported by detailed, field-proven protocols.
PART 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The most convergent and widely adopted method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. For the synthesis of our target molecule, a Suzuki-Miyaura coupling between a suitably substituted aryl halide and a boronic acid is the most logical approach. Given the prevalence of aryl fluorides as stable and commercially available starting materials, we will focus on a protocol that utilizes a nickel-catalyzed system, which has shown efficacy in the coupling of these less reactive electrophiles.[6][7][8][9]
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Workflow for the synthesis of the target molecule.
Detailed Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the nickel-catalyzed cross-coupling of aryl fluorides, which can also be applied to aryl bromides.[6]
Materials:
-
2-Fluoro-5-bromobenzoic acid
-
4-Fluoro-2-methylphenylboronic acid
-
NiCl₂(PCy₃)₂ (Nickel(II) chloride bis(tricyclohexylphosphine) complex)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), 4-fluoro-2-methylphenylboronic acid (1.5 eq.), and anhydrous potassium phosphate (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add NiCl₂(PCy₃)₂ (5 mol%) to the flask, followed by the addition of anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[5]
| Parameter | Condition | Rationale |
| Catalyst | NiCl₂(PCy₃)₂ | Effective for cross-coupling of less reactive aryl halides.[6][7][8][9] |
| Base | K₃PO₄ | A strong, non-nucleophilic base to facilitate the transmetalation step.[6] |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for Suzuki-Miyaura reactions. |
| Temperature | 120 °C | Provides the necessary thermal energy to overcome the activation barrier.[6] |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the catalyst and other reaction components. |
PART 2: Downstream Reactions of this compound
The carboxylic acid moiety of the title compound is a versatile functional group that can be readily transformed into a variety of derivatives, such as esters and amides, which are common in pharmacologically active molecules.[4]
A. Esterification
Esterification is a fundamental transformation in organic synthesis. For sterically hindered benzoic acids, such as our title compound, standard Fischer esterification conditions may require prolonged reaction times and high temperatures.[10] The use of coupling agents can facilitate this transformation under milder conditions.
Caption: Workflow for the esterification of the target molecule.
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling agent.[11]
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing a solution of this compound (1.0 eq.) in anhydrous DMF, add the alcohol (1.2 eq.) and DIPEA (2.0 eq.).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add HATU (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Coupling Agent | HATU | A highly effective coupling agent for forming ester and amide bonds.[11] |
| Base | DIPEA | A non-nucleophilic organic base to neutralize the acid formed during the reaction. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | 0 °C to rt | Mild conditions to prevent side reactions. |
B. Amidation
Amide bond formation is a critical reaction in the synthesis of peptides and a vast number of pharmaceuticals.[12] Similar to esterification, the use of coupling agents is a reliable method for the amidation of our title compound.
Caption: Workflow for the amidation of the target molecule.
This protocol employs the widely used EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) coupling system.
Materials:
-
This compound
-
Amine of choice
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DCM.
-
Coupling Agent Addition: Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq.) in one portion.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Coupling Agents | EDC/HOBt | A classic and reliable combination for amide bond formation, minimizing side reactions. |
| Base | DIPEA | A non-nucleophilic organic base to maintain a basic pH. |
| Solvent | DCM | A common, relatively non-polar solvent for amidation reactions. |
| Temperature | 0 °C to rt | Mild reaction conditions to ensure the stability of reactants and products. |
PART 3: Safety and Handling
Working with halogenated aromatic compounds requires strict adherence to safety protocols.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[13] When handling larger quantities, chemical splash goggles are recommended.[13]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13]
-
Spill and Waste Management: Have a spill kit readily available.[13] Dispose of all chemical waste in accordance with institutional and local regulations.
-
Toxicology: Halogenated aromatic hydrocarbons can be toxic and may cause irritation to the eyes, skin, and respiratory system.[14] Some are suspected carcinogens.[13] Chronic exposure can lead to liver and kidney damage.[14][15]
Conclusion
This compound is a valuable building block with significant potential in drug discovery and materials science. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. By understanding the rationale behind the chosen experimental conditions and adhering to strict safety measures, scientists can effectively utilize this compound in their research endeavors.
References
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Sci-Hub. [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. [Link]
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. [Link]
-
BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Controlled Release. [Link]
-
Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]
-
Exploring the Synthesis and Applications of 3-Biphenylcarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
Direct amidation of acid fluorides using germanium amides. The Royal Society of Chemistry. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics. [Link]
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Application Notes and Protocols for the Derivatization of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Introduction: A Key Intermediate in Kinase Inhibitor Synthesis
2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a biphenyl core with specific fluorine and methyl substitutions, makes it a crucial building block for targeted therapeutics. Notably, this molecule is a key precursor in the synthesis of GDC-0853, a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a validated therapeutic target for various B-cell malignancies and autoimmune diseases. The derivatization of the carboxylic acid moiety of this compound into amides, esters, and other functional groups is a critical step in the development of novel kinase inhibitors and other biologically active compounds.
The presence of fluorine atoms in the molecule can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidate. However, the electron-withdrawing nature of the fluorine atoms, coupled with the steric hindrance from the ortho-fluoro and methyl groups, can influence the reactivity of the carboxylic acid. This necessitates the use of carefully optimized and robust derivatization protocols.
This guide provides detailed application notes and step-by-step protocols for the efficient derivatization of this compound, with a focus on amide bond formation and esterification. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for synthesizing a diverse range of derivatives for further investigation.
Derivatization Strategies: Overcoming Electronic and Steric Challenges
The primary sites for derivatization on this compound are the carboxylic acid group and the aromatic rings. This guide will focus on the derivatization of the carboxylic acid. The key to successful derivatization lies in the activation of the carboxylic acid to overcome the kinetic barrier for reaction with nucleophiles like amines and alcohols.
Amide Bond Formation: The Power of Modern Coupling Reagents
Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the use of coupling reagents is standard practice in modern organic synthesis. For a substrate like this compound, which is both electronically deactivated and sterically hindered, a highly efficient coupling reagent is required.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice for this purpose. It is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[2] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and facilitate the initial activation step.
Esterification: Classical and Modern Approaches
Esterification of this compound can be achieved through several methods. The choice of method often depends on the desired ester (e.g., methyl, ethyl, or more complex alkyl groups) and the scale of the reaction.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. While effective for simple alcohols like methanol and ethanol, it requires a strong acid catalyst (e.g., sulfuric acid) and often necessitates forcing conditions (reflux) to drive the equilibrium towards the product.[3]
-
Acyl Chloride Formation Followed by Alcoholysis: A two-step, yet highly effective, method involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a wide range of alcohols, even sterically hindered ones, to form the corresponding ester. This method avoids the equilibrium limitations of Fischer esterification.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of an amide derivative of this compound using HATU as the coupling reagent.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| This compound | 1179676-15-3 | 264.24 | 264 mg | 1.0 |
| Amine (R-NH₂) | Varies | Varies | 1.1 mmol | 1.1 |
| HATU | 148893-10-1 | 380.23 | 418 mg | 1.1 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.35 mL (2.0 mmol) | 2.0 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated Aqueous Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids.
-
Base Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add DIPEA (2.0 eq) dropwise with stirring.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Esterification via Acyl Chloride
This protocol details a two-step procedure for the synthesis of an ester derivative of this compound via an acyl chloride intermediate.
Workflow Diagram:
Caption: Workflow for esterification via an acyl chloride intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| This compound | 1179676-15-3 | 264.24 | 264 mg | 1.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 0.15 mL (2.0 mmol) | 2.0 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | - |
| Alcohol (R-OH) | Varies | Varies | 1.5 mmol | 1.5 |
| Triethylamine (TEA) or Pyridine | 121-44-8 | 101.19 | 0.28 mL (2.0 mmol) | 2.0 |
| Saturated Aqueous Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add this compound (1.0 eq).
-
Reagent Addition: Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.
Step 2: Ester Formation
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.
-
Nucleophile and Base Addition: Cool the solution to 0°C and add the desired alcohol (1.5 eq) followed by the dropwise addition of a base such as triethylamine or pyridine (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes
The following table provides illustrative data for the derivatization of this compound. Actual yields may vary depending on the specific amine or alcohol used and the optimization of reaction conditions.
| Derivative Type | Nucleophile | Method | Typical Yield (%) | Analytical Notes |
| Amide | Benzylamine | HATU Coupling | 85-95 | Product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). |
| Amide | Aniline | HATU Coupling | 70-85 | Reaction may require longer reaction times or slightly elevated temperatures due to the lower nucleophilicity of aniline. |
| Ester | Methanol | Acyl Chloride | 90-98 | The methyl ester is often a crystalline solid. Characterization by NMR and melting point. |
| Ester | Isopropanol | Acyl Chloride | 80-90 | Steric hindrance of the secondary alcohol may slightly reduce the reaction rate and yield. |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely used synthetic methodologies in medicinal chemistry.[2][4] The robustness of these methods ensures a high probability of success. To ensure the validity of the experimental results, the following self-validating practices are recommended:
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS is critical to determine the reaction endpoint and to identify the formation of any side products.
-
Spectroscopic Characterization: The identity and purity of the final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained data with expected values will validate the success of the derivatization.
-
Control Reactions: In cases of unexpected results, running control reactions (e.g., without the coupling reagent or base) can help to troubleshoot the experimental setup.
By adhering to these principles of sound experimental design and rigorous analytical characterization, researchers can have a high degree of confidence in the outcomes of their derivatization reactions.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- BenchChem. (2025). A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid.
- Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry: Structure, Mechanism, and Synthesis (2nd ed.). Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- Makarov, V. A., Riabova, O. B., Vrynchenkova, E. G., & Granik, V. G. (2007). Synthesis of new antitubercular agents of the benzothiazinone series. Russian Chemical Bulletin, 56(10), 2095-2101.
- Makarov, V. (2011). Benzothiazinones: a new class of drugs for tuberculosis treatment. Expert review of anti-infective therapy, 9(1), 23-31.
-
PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. Retrieved from [Link]
- Liu, Y., et al. (2018). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(7), 2827-2843.
- Scott, J. S., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200.
- European Patent Office. (2010). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. (n.d.). CN102040494A - Method for preparing p-fluorobenzaldehyde.
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
- Crawford, J. J., et al. (2018). Discovery of GDC-0853, a Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 61(7), 2827-2843.
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Application Notes & Protocols: 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid as a Scaffold in Drug Design
Introduction: The Biaryl Benzoic Acid Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful drug candidates across various therapeutic areas. The biaryl benzoic acid motif is one such scaffold. Its rigid, yet conformationally adaptable, structure provides an excellent platform for orienting functional groups to achieve high-affinity interactions with biological targets.
This guide focuses on 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid , a specific embodiment of this scaffold. The strategic placement of substituents—two fluoro groups and a methyl group—is not arbitrary. Fluorine atoms can enhance binding affinity through hydrogen bonding and other electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the acidity (pKa) of the carboxylic acid group. The methyl group provides a lipophilic contact point and can create steric hindrance to enforce a specific bioactive conformation.
This document serves as a comprehensive technical guide for researchers investigating the potential of this molecule. It outlines its physicochemical properties, proposes a robust synthetic strategy, and provides detailed, validated protocols for a primary biological screening cascade.
Section 1: Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is the foundation of any drug design program. While experimental data for this specific molecule is not widely available, its properties can be reliably predicted based on its structure. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing relevant biological assays.
| Property | Predicted Value / Formula | Rationale & Significance |
| Molecular Formula | C₁₄H₁₀F₂O₂ | Defines the elemental composition. |
| Molecular Weight | 248.23 g/mol | Influences diffusion and membrane permeability; falls within Lipinski's Rule of Five. |
| Calculated LogP | 3.6 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. A close analog has a calculated XLogP3 of 3.6.[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests excellent potential for oral bioavailability and CNS penetration. |
| Hydrogen Bond Donors | 1 (from -COOH) | Key interaction point for binding to target proteins. |
| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | Provides additional points for specific hydrogen bonding with target residues. |
| Predicted pKa | ~3.8 | The electron-withdrawing fluorine atom ortho to the carboxylic acid is expected to lower the pKa, making the carboxylate anion the predominant form at physiological pH (7.4). |
Section 2: Rationale for Drug Design & Potential Applications
The structural features of this compound make it an attractive candidate for targeting enzymes where a biaryl scaffold can occupy adjacent hydrophobic pockets and the carboxylate can form a salt bridge with a key basic residue. Similar fluorinated biaryl or benzoic acid structures have shown promise as:
-
Kinase Inhibitors: Many kinase inhibitors utilize a core scaffold that occupies the ATP-binding site. The biaryl motif can be designed to interact with the hinge region and adjacent pockets. Related fluorinated benzoic acid amides have been used to generate potent kinase inhibitors.[2]
-
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) frequently feature an acidic moiety. Anthranilic acid derivatives, which are structurally related, are a known class of NSAIDs.[3] This scaffold could potentially inhibit enzymes like COX or pro-inflammatory signaling pathways.
-
Antiviral Compounds: A complex difluorinated benzoylamino-benzoic acid derivative, "benzavir-2," has demonstrated activity against Herpes Simplex Virus, indicating the utility of this general class of molecules in virology.
The core hypothesis is that the carboxylic acid will act as the primary binding anchor, while the substituted biaryl portion will confer potency and selectivity.
Section 3: Synthetic Strategy
The most efficient and modular route to synthesize this biaryl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This approach allows for the late-stage combination of two key aromatic fragments, making it ideal for generating a library of analogs for structure-activity relationship (SAR) studies.
Protocol 4.1: General Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. [7][8]Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan, the amount of which is proportional to the number of living cells. This protocol establishes the compound's cytotoxic concentration 50 (CC₅₀).
Materials:
-
Human cell line (e.g., A549 lung carcinoma or HepG2 hepatocytes)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A typical starting range is 100 µM to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [9]Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well and pipette up and down to fully dissolve the crystals. [10]6. Measurement: Read the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Protocol 4.2: In Vitro Kinase Inhibition Assay (Generic Luminescent Assay)
Principle: This protocol describes a generic biochemical assay to measure the inhibition of a specific kinase. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition. [11][12][13] Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Kinase reaction buffer (specific to the enzyme)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compound stock solution (10 mM in DMSO)
-
White, opaque 96- or 384-well plates
Procedure:
-
Assay Setup: To each well of a white plate, add:
-
Kinase solution (in reaction buffer)
-
Test compound at various concentrations (final DMSO concentration <1%)
-
Substrate/ATP mix (in reaction buffer)
-
-
Controls:
-
Positive Control (No Inhibition): Kinase + Substrate/ATP + Vehicle (DMSO)
-
Negative Control (100% Inhibition): Substrate/ATP + Vehicle (no enzyme)
-
-
Kinase Reaction: Initiate the reaction by adding the Substrate/ATP mix. Incubate at room temperature for 60 minutes (or as optimized for the specific kinase).
-
Stop Reaction & ADP Detection: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the positive and negative controls. Plot percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 4.3: Anti-inflammatory Activity via LPS-Induced TNF-α Release
Principle: This cell-based assay measures the ability of the compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS). [14]This is a functional measure of anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line or human THP-1 monocytes (differentiated into macrophages with PMA).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound stock solution (10 mM in DMSO).
-
Human or Murine TNF-α ELISA Kit.
-
24-well or 96-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed macrophages at a density of 1-2 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight. [15]2. Pre-treatment: Remove the medium and replace it with fresh medium containing the test compound at various non-cytotoxic concentrations (determined from Protocol 4.1). Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL. [15]4. Controls:
-
Unstimulated Control: Cells + Vehicle (no LPS, no compound)
-
Stimulated Control: Cells + Vehicle + LPS
-
-
Incubation: Incubate the plate for 6-18 hours at 37°C, 5% CO₂. The optimal time should be determined empirically, but TNF-α release often peaks within this window. [16]6. Supernatant Collection: Centrifuge the plate to pellet any floating cells and carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the stimulated control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Section 5: Data Interpretation & Next Steps
The successful execution of these protocols will yield three key values: CC₅₀, a target-based IC₅₀, and a cell-based IC₅₀. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical metric; a higher SI value (ideally >10) indicates that the compound's biological activity occurs at concentrations well below those that cause general cell death, making it a more promising candidate for further development.
Following this initial screening, next steps in a drug discovery program would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
-
Mechanism of Action Studies: Confirming target engagement in cells and investigating downstream signaling effects.
-
ADME/Tox Profiling: Evaluating metabolic stability, permeability, and other key drug-like properties in more advanced in vitro and in vivo models.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53211136, 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Available from: [Link]
-
PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available from: [Link]
-
Blood Journal. (n.d.). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53211098, 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. Available from: [Link]
-
University of Miami. (n.d.). Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling. Available from: [Link]
-
PubMed Central. (n.d.). Challenge model of TNFα turnover at varying LPS and drug provocations. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53211120, 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133290641, 2-(4-Fluoroanilino)-4-(4-methylphenyl)benzoic acid. Available from: [Link]
Sources
- 1. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53211136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
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- 16. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this biaryl compound. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established chemical principles.
The synthesis of this molecule typically relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] However, like any complex catalytic cycle, it is prone to issues that can lead to low yields and difficult purifications. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.
General Synthetic Strategy
The most reliable and common route involves a two-step process:
-
Suzuki-Miyaura Coupling: Reaction of an aryl halide (or triflate) with an arylboronic acid (or its ester derivative). To protect the carboxylic acid functional group, it is highly recommended to use the methyl ester of the benzoic acid, such as Methyl 2-fluoro-5-bromobenzoate.
-
Saponification (Hydrolysis): Conversion of the intermediate methyl ester back to the final carboxylic acid product.
Troubleshooting the Suzuki-Miyaura Coupling Step
This core step is where most yield-related issues arise. Below are common questions and solutions.
Q1: My Suzuki coupling reaction is failing or giving a very low yield. What are the primary causes?
A low or non-existent yield in a Suzuki coupling can typically be traced back to one of the five key components of the reaction: the aryl halide, the boronic acid, the palladium catalyst, the base, or the solvent.[1][4]
-
Aryl Halide Reactivity: The reactivity of the C-X bond is crucial for the initial oxidative addition step.[2][3] The general order of reactivity is I > OTf > Br >> Cl.[3] For this synthesis, 2-fluoro-5-bromobenzoic acid (or its ester) is a good choice due to the reliable reactivity of the aryl bromide. Aryl chlorides are significantly less reactive and require more specialized, electron-rich ligands and stronger bases to achieve good results.[5]
-
Boronic Acid Instability: (4-fluoro-2-methylphenyl)boronic acid, like many boronic acids, can be susceptible to protodeborylation—a side reaction where the C-B bond is cleaved by a proton source, rendering it inactive for coupling.[1] This is a very common reason for low yields. Ensure your boronic acid is pure and has been stored properly under dry conditions. For particularly troublesome cases, consider using more stable boronic esters, such as pinacol esters.[1]
-
Catalyst Inactivity: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ. Sometimes this reduction is inefficient. The Pd(0) species can also aggregate to form palladium black, which is catalytically inactive.[6] This is often visible as a black precipitate. Using bulky phosphine ligands helps stabilize the monomeric Pd(0) catalyst in solution.
-
Incorrect Base or Solvent Choice: The base plays a critical role in activating the boronic acid for transmetalation.[7] The choice of base and solvent are often linked. A common system is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water.[3] The water is necessary to dissolve the inorganic base and facilitate the reaction. Anhydrous conditions can be used but require organic-soluble bases (e.g., KOtBu) or the use of boronate esters.
Q2: What are the key parameters to screen when optimizing the reaction?
Optimizing a Suzuki reaction requires a systematic approach, as multiple parameters interact with each other.[4][8] A Design of Experiments (DoE) approach can be highly effective, but if you are optimizing one factor at a time, consider the following order of importance.
| Parameter | Options & Considerations | Rationale |
| 1. Catalyst/Ligand | Pd Sources: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Ligands: PPh₃, P(tBu)₃, SPhos, XPhos | The ligand choice is critical. PPh₃ is a standard, but bulky, electron-rich phosphines like P(tBu)₃ or Buchwald-type ligands (SPhos, XPhos) can accelerate oxidative addition and reductive elimination, improving yields, especially with less reactive halides.[7] |
| 2. Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu, NaOH | The base strength can influence the rate and side reactions. K₃PO₄ is often a good starting point as it is effective but not overly harsh. Cs₂CO₃ is more soluble and can be very effective but is more expensive.[3] |
| 3. Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if using an inorganic base). Dioxane and Toluene are common high-boiling point solvents suitable for reactions requiring heat.[3] |
| 4. Temperature | Room Temp to Reflux (e.g., 80-110 °C) | Higher temperatures generally increase the reaction rate but can also accelerate catalyst decomposition and side reactions. A typical starting point is 80-90 °C.[9] |
| 5. Concentration | 0.1 M to 1.0 M | Reaction kinetics can be concentration-dependent. Very dilute conditions may slow the reaction, while very concentrated conditions can lead to solubility issues or side reactions. |
Managing Common Side Reactions
Even in an optimized reaction, byproducts can form, complicating purification and reducing yield. Understanding these pathways is key to minimizing them.[6]
Q3: I see a byproduct corresponding to my boronic acid starting material with a hydrogen replacing the boron group. What is this?
This is the result of protodeborylation .[1] It is one of the most common failure modes in Suzuki couplings.
-
Cause: The carbon-boron bond is cleaved by a proton source (like water or acidic impurities) before it can transmetalate to the palladium center. Heteroaryl boronic acids and those with electron-withdrawing groups can be particularly susceptible.
-
Solutions:
-
Use High-Quality Boronic Acid: Ensure the boronic acid is fresh and has been stored in a desiccator.
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, like a pinacol ester (Ar-B(pin)). These are significantly more resistant to protodeborylation.[1]
-
Careful Base Selection: Use a moderately strong, non-nucleophilic base. Sometimes, using anhydrous conditions with a base like KOtBu can help if water is the suspected proton source.
-
Degas Thoroughly: While not directly related to protonolysis, ensuring oxygen is removed can prevent oxidative side reactions that may indirectly affect yields.
-
Q4: My mass spectrum shows a byproduct where the bromine on my starting material has been replaced by hydrogen. How can I prevent this?
This is a dehalogenation byproduct.[1][6]
-
Cause: After oxidative addition, the Ar-Pd(II)-X complex can undergo a competing reaction where a hydride source in the mixture (which can come from solvents like THF, amines, or even the base) displaces the halide, leading to reductive elimination of Ar-H instead of the desired Ar-Ar' product.
-
Solutions:
-
Optimize the Ligand: Use ligands that promote rapid transmetalation and reductive elimination, outcompeting the dehalogenation pathway.
-
Choose Solvents Carefully: Avoid solvents that can easily act as hydride donors if dehalogenation is a persistent issue.
-
Control Temperature: Lowering the reaction temperature may slow the rate of dehalogenation relative to the productive coupling.
-
Q5: I am getting a symmetrical biaryl byproduct (Ar²-Ar²). What is this and how do I stop it?
This is a homocoupling byproduct, arising from the dimerization of your boronic acid partner.[6]
-
Cause: This side reaction can be palladium-catalyzed or can occur via other pathways, often promoted by the presence of oxygen and base. It consumes your boronic acid, reducing the potential yield of the desired product.
-
Solutions:
-
Maintain an Inert Atmosphere: Rigorously degas your reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain the reaction under an inert atmosphere to minimize oxygen levels.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. This ensures that even if some homocoupling occurs, there is sufficient boronic acid to drive the desired cross-coupling to completion.
-
Optimize Catalyst and Base: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and bases may be necessary.
-
Detailed Experimental Protocols
The following are starting-point protocols that should be optimized for your specific setup and scale.
Protocol 1: Suzuki-Miyaura Coupling
-
Reactants:
-
Methyl 2-fluoro-5-bromobenzoate (1.0 eq)
-
(4-fluoro-2-methylphenyl)boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (3.0 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 2-fluoro-5-bromobenzoate, (4-fluoro-2-methylphenyl)boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Add the solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe. The final concentration should be approximately 0.2 M with respect to the aryl bromide.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate. This crude product can then be purified by column chromatography or taken directly to the next step.
-
Protocol 2: Saponification (Hydrolysis)
-
Reactants:
-
Crude Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
-
Procedure:
-
Dissolve the crude methyl ester in a solvent mixture of THF and water (e.g., 3:1 ratio).[10]
-
Add LiOH·H₂O to the solution at room temperature.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 using 1.5 N HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.[10] The product can be further purified by recrystallization if necessary.
-
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
YouTube. (2024). Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Immunomart. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (2026). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar biaryl structures. We will delve into the most common and efficient synthetic strategies, provide in-depth troubleshooting for potential side reactions, and answer frequently asked questions encountered in the laboratory.
Introduction: The Challenge of Biaryl Synthesis
This compound is a complex biaryl carboxylic acid, a structural motif prevalent in pharmaceuticals and advanced materials. The construction of the central aryl-aryl bond is the critical step in its synthesis. While several methods exist for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile approach due to its mild reaction conditions and broad functional group tolerance. This guide will focus primarily on the Suzuki coupling, addressing the nuanced challenges that can arise during its execution.
Recommended Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The most logical and widely applied strategy for synthesizing the target molecule is the Suzuki-Miyaura cross-coupling between 2-fluoro-5-bromobenzoic acid and (4-fluoro-2-methylphenyl)boronic acid . This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
Reaction Scheme:
The success of this reaction hinges on the careful control of several factors, and deviations can lead to a range of undesirable side reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is disappointingly low, or the reaction has stalled. What are the most likely causes?
A1: Low conversion is a common issue that can typically be traced back to one of three areas: the catalyst system, the reagents, or the reaction conditions.
-
Catalyst Inactivity: The active form of the catalyst is a Pd(0) species. If your Pd(II) precatalyst fails to reduce in situ, or if the active catalyst is poisoned or decomposes, the reaction will stall.
-
Solution: Ensure you are using a high-quality palladium source and ligand. For challenging couplings, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst/ligand system (see FAQ 1). Ensure all glassware is scrupulously clean.
-
-
Reagent Quality and Stability:
-
Boronic Acid Decomposition: Boronic acids are susceptible to decomposition via protodeboronation (replacement of the -B(OH)₂ group with -H) or trimerization to form boroxines, especially in the presence of water or at elevated temperatures.[1]
-
Solution: Use fresh, high-purity boronic acid. If necessary, re-purify it before use. Use anhydrous solvents and maintain a robust inert atmosphere (Argon or Nitrogen).
-
-
Incorrect Base or Solvent: The base is crucial for activating the boronic acid. If the base is too weak, transmetalation will be slow. If it's too strong or poorly soluble, it can lead to side reactions. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Solution: An aqueous mixture of a moderately strong inorganic base (e.g., K₂CO₃, Cs₂CO₃) with an organic solvent like dioxane, THF, or toluene is a standard starting point.[2]
-
Q2: I'm observing a significant amount of a homocoupled byproduct, 4,4'-difluoro-2,2'-dimethylbiphenyl. How can I suppress this?
A2: This side product arises from the dimerization of your boronic acid coupling partner. This is a well-known side reaction in Suzuki couplings, often promoted by the presence of molecular oxygen.[3]
-
Mechanism: Oxygen can mediate the oxidation of the palladium intermediate or directly facilitate the homocoupling of the boronic acid, leading to the formation of Ar'-Ar' instead of the desired Ar-Ar'.
-
Prevention:
-
Rigorous Degassing: The single most effective measure is to thoroughly remove all dissolved oxygen from your reaction mixture. This can be achieved by three to five cycles of "freeze-pump-thaw" or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to adding the catalyst.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can favor homocoupling.
-
Caption: The competing pathway of boronic acid homocoupling.
Q3: My analysis shows the formation of 2-fluorobenzoic acid. What is the cause of this protodeboronation/dehalogenation?
A3: The formation of 2-fluorobenzoic acid indicates that the 5-bromo substituent has been replaced by a hydrogen atom (dehalogenation). Similarly, if you detect 1-fluoro-3-methylbenzene, it means the boronic acid has undergone protodeboronation.
-
Mechanism: This side reaction occurs when a hydride (H⁻) source is present in the reaction. After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride, leading to reductive elimination of Ar-H instead of the desired Ar-Ar'.[1]
-
Common Hydride Sources:
-
Solvents: Alcohols or even trace water can act as hydride sources under certain conditions.
-
Bases: Some amine bases can be oxidized by the palladium complex to generate hydrides.[1]
-
Impurities: Impurities in the starting materials or solvents can also contribute.
-
-
Solutions:
-
Solvent and Base Selection: Use high-purity, anhydrous solvents. If dehalogenation is a persistent issue, switch from an amine base to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Reagent Purity: Ensure your aryl halide and boronic acid are of the highest possible purity.
-
Q4: I've isolated my product, but it's contaminated with a compound that has lost its carboxylic acid group. Why did my product decarboxylate?
A4: The loss of the -COOH group is known as decarboxylation. Benzoic acids can undergo decarboxylation, particularly when heated in the presence of metal salts, such as copper.[4] While less common under standard Suzuki conditions, it can occur if the reaction temperature is excessively high.
-
Contributing Factors:
-
High Temperature: The primary driver for this side reaction is excessive heat. Benzoic acid can be decarboxylated to benzene by heating in the presence of copper salts.[4]
-
Base: Strongly basic conditions can promote the formation of the carboxylate salt, which may be more susceptible to decarboxylation under thermal stress.[5]
-
-
Solutions:
-
Temperature Control: Do not overheat the reaction. Most Suzuki couplings proceed efficiently between 80-110 °C. Run a temperature screen to find the lowest effective temperature for your specific substrate combination.
-
Milder Base: If decarboxylation is a major issue, consider using a milder base like NaHCO₃ or K₃PO₄.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for coupling an electron-deficient aryl bromide with an electron-rich boronic acid?
A1: This is a classic question of catalyst optimization. Your aryl bromide (2-fluoro-5-bromobenzoic acid) is electron-deficient due to the fluorine and carboxylic acid groups, which generally makes oxidative addition easier. The choice often depends on balancing reactivity, stability, and cost.
| Catalyst/Ligand System | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Inexpensive, widely available, often effective for simple couplings. | Can be thermally unstable; may require higher catalyst loading. |
| PdCl₂(dppf) | Robust, reliable, good for a wide range of substrates. | More expensive than PPh₃-based systems. |
| Pd(OAc)₂ + SPhos/XPhos | (Buchwald Ligands) Very high activity, allows for lower catalyst loadings and can couple challenging substrates like aryl chlorides. | High cost of ligands. Air-sensitive handling may be required. |
For this specific synthesis, PdCl₂(dppf) is an excellent starting point, offering a good balance of reactivity and stability.
Q2: Are there viable alternative synthetic routes to this molecule?
A2: Yes, while Suzuki coupling is often preferred, other methods exist, though they typically have significant drawbacks.
-
Ullmann Condensation: This involves the copper-catalyzed coupling of two different aryl halides.[6] It traditionally requires very high temperatures (>200 °C) and stoichiometric amounts of copper, making it less favorable for complex molecules with sensitive functional groups.[7]
-
Grignard-based Routes: One could envision reacting a Grignard reagent, such as (4-fluoro-2-methylphenyl)magnesium bromide, with a suitable electrophile like 2,5-difluorobenzaldehyde followed by oxidation. However, Grignard reagents are highly basic and will not tolerate the free carboxylic acid group.[8] This would necessitate a more complex, multi-step synthesis involving protecting groups.
Q3: How do I properly degas my reaction mixture?
A3: The two most common and effective laboratory methods are:
-
Inert Gas Sparging: In a flask equipped with a stir bar, dissolve your starting materials (except the catalyst) in the reaction solvent. Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that it dips below the solvent surface. Bubble the gas through the solution for 30-60 minutes while stirring.
-
Freeze-Pump-Thaw: This is the most thorough method. Place your reaction mixture in a robust flask (e.g., a Schlenk flask). Freeze the mixture solid using liquid nitrogen. Apply a high vacuum for several minutes to remove gases from above the frozen solid. Close the flask to the vacuum and allow the mixture to thaw completely. Repeat this entire cycle at least three times.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Detailed Experimental Protocol
Synthesis of this compound
Disclaimer: This protocol is a representative example and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Fluoro-5-bromobenzoic acid (1.0 equiv)
-
(4-Fluoro-2-methylphenyl)boronic acid (1.2 equiv)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
1 M Hydrochloric acid (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-bromobenzoic acid (1.0 equiv), (4-fluoro-2-methylphenyl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 15 minutes.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting slurry with Argon or Nitrogen for a further 30 minutes while stirring.
-
Catalyst Addition: Under a positive flow of inert gas, add the PdCl₂(PPh₃)₂ catalyst (0.02 equiv).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 4-16 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. This protonates the product, making it soluble in the organic layer, while keeping basic impurities in the aqueous layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield the final product.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Song, C., & Schobert, H. H. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 877–884.
-
Wang, F., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017. Available from: [Link]
- Verma, A., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(16), 9194-9219.
- Shafiei, M., et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(22), 15810-15835.
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
University of Michigan. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Wikipedia. (2024). Benzoic acid. Retrieved from [Link]
- Zhang, Y., et al. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 28(13), 5099.
-
OperaChem. (2024). Ullmann coupling-An overview. Retrieved from [Link]
- Linstadt, R. T. H., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 88(10), 6523–6530.
-
Linstadt, R. T. H., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 88(10), 6523–6530. Available from: [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]
-
Ashenhurst, J. (2023). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Representative examples of drug molecules prepared from 2,4,5-trifluorobenzoic acid. Retrieved from [Link]
- Google Patents. (1998). EP0884307A1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
Chad's Prep. (2021, April 10). 20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
- Google Patents. (1991). KR910008936B1 - Method for preparing 2,4-dichloro-5-fluoro-benzoic acid.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. reddit.com [reddit.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Welcome to the technical support guide for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this advanced biaryl building block. The purification of complex, fluorinated molecules often presents unique challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve your desired purity and yield.
The insights and protocols herein are synthesized from established chemical principles and analytical data on structurally related fluorobenzoic acids and biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate when working with crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route, which typically involves a metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling). Key impurities to monitor include:
-
Starting Materials: Unreacted boronic acid/ester and aryl halide precursors.
-
Homocoupling Products: Biaryl molecules formed from the coupling of two identical starting material fragments.
-
Positional Isomers: Isomers such as 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid may form depending on the selectivity of the coupling reaction[1][2]. These are often the most challenging impurities to remove.
-
Residual Metal Catalyst: Palladium or other transition metals can remain complexed to the final product.
-
Dehalogenated or Deborylated Species: Byproducts where a halogen or boron group has been replaced by hydrogen.
Q2: What are the expected solubility characteristics of this compound?
A2: While specific experimental data for this molecule is not widely published, we can estimate its properties based on its structure and data from close isomers. The molecule possesses two fluorine atoms and a non-polar biaryl core, but also a polar carboxylic acid group. This duality dictates its solubility. It is expected to have poor solubility in water and non-polar solvents like hexanes, but good solubility in polar aprotic solvents like Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dichloromethane (DCM), as well as polar protic solvents like Methanol and Ethanol.
Table 1: Estimated Physicochemical Properties and Solubility Profile
| Property | Estimated Value / Profile | Rationale & Implications for Purification |
|---|---|---|
| Molecular Weight | ~248.22 g/mol | Standard for small molecule APIs. |
| XLogP3 | ~3.6 | Indicates significant lipophilicity; suggests poor water solubility and good solubility in organic solvents[2][3]. |
| pKa | ~3.5 - 4.5 | As a benzoic acid derivative, it will be acidic. This allows for purification via acid-base extraction. |
| Solubility | High: THF, Dioxane, Acetone, EtOAc, DCM, Methanol, EthanolMedium: Toluene, AcetonitrileLow/Insoluble: Water, Hexanes, Heptane | The wide range of solubilities provides many options for selecting solvent/anti-solvent systems for crystallization. |
Q3: Which analytical techniques are best for monitoring purification and confirming the final product's identity?
A3: A combination of techniques is essential for a comprehensive assessment:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse for monitoring purification. It can separate the target compound from most impurities and provide mass confirmation. HPLC and UHPLC are the most widely used techniques for separating fluorinated benzoic acid isomers[4].
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): Absolutely critical for structural confirmation and identifying isomeric impurities. ¹⁹F NMR is particularly powerful for detecting and quantifying fluorine-containing impurities that may be difficult to see in the proton spectrum.
-
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): The gold standard for quantifying residual metal catalyst (e.g., Palladium) content, which is often required for pharmaceutical applications.
Purification Workflow Overview
This diagram outlines a general strategy for purifying the crude product, starting from the initial workup to the final, high-purity compound.
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2 | CID 103186327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53211136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Stability of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid in Solution: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the degradation of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid in solution. This document, structured in a user-friendly question-and-answer format, offers troubleshooting advice and detailed FAQs to address common challenges encountered during experimental work.
Introduction to Stability Concerns
This compound is a complex biaryl carboxylic acid derivative. Its stability in solution is a critical parameter for ensuring the accuracy and reproducibility of experimental results, as well as for defining storage conditions and shelf-life in pharmaceutical development. Degradation can be triggered by several factors, including pH, temperature, light, and the presence of oxidizing agents, leading to the formation of impurities that may compromise the integrity of research and the safety of potential drug products.[1]
This guide is designed to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the reliability of your data and the quality of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemical structure (a fluorinated biaryl carboxylic acid), the following degradation pathways are highly probable:
-
Hydrolysis: The carboxylic acid group itself is generally stable, but extreme pH and temperature could potentially promote decarboxylation. The stability of the Carbon-Fluorine (C-F) bond to hydrolysis is generally high but can be influenced by the overall electronic structure of the molecule.[2][3]
-
Oxidation: The biphenyl system and the methyl group are susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives, ketones, or further degradation to smaller aromatic fragments. The presence of hydrogen peroxide or other oxidizing agents can accelerate this process.[4][5][6]
-
Photodegradation: Aromatic systems, particularly those with halogen substituents, can be sensitive to UV or even visible light. Photodegradation may involve radical reactions, leading to dehalogenation, dimerization, or the formation of photo-adducts with solvent molecules.[7][8]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid is a likely degradation pathway. In more extreme conditions, fragmentation of the biphenyl core could occur.[9][10][11]
Q2: I am observing unexpected peaks in my HPLC/UPLC chromatogram during a stability study. What could be the cause?
The appearance of new peaks is a strong indicator of degradation. These peaks could correspond to one or more of the degradation products mentioned above. To identify the source of these unexpected peaks, a systematic forced degradation study is recommended.
Q3: How do I perform a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[12][13] The study involves subjecting the compound to conditions more severe than those it would encounter during routine handling and storage.
Here is a general framework for conducting a forced degradation study, which should be adapted based on the specific properties of your compound and your analytical capabilities:
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C) | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C) | To assess degradation in alkaline conditions. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂) at room temperature | To investigate susceptibility to oxidative degradation. |
| Thermal Stress | Solid or solution stored at elevated temperatures (e.g., 60°C, 80°C) | To determine the effect of heat on stability. |
| Photostability | Exposure to a combination of visible and UV light (ICH Q1B guidelines) | To assess light sensitivity. |
It is generally recommended to aim for 5-20% degradation of the active ingredient to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being so excessive as to lead to secondary, irrelevant degradation pathways. [14][15]
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound and its potential degradation products.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC/UPLC
Symptoms: The chromatographic peak for the parent compound or its degradation products is asymmetrical, with a pronounced "tail."
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The carboxylic acid moiety can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Lower the pH of the mobile phase by 2-3 units below the pKa of the carboxylic acid. This will ensure the analyte is in its neutral, protonated form, minimizing interactions with the stationary phase. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase is highly effective.[12][16]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Void: A buildup of strongly retained compounds or a void at the column inlet can cause poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
Issue 2: Poor Solubility in Aqueous Mobile Phases
Symptoms: The compound precipitates in the sample vial or upon injection, leading to inconsistent results and system blockages.
Possible Causes & Solutions:
-
High Hydrophobicity: The biphenyl structure makes the molecule relatively nonpolar.
-
Solution 1: Adjust Sample Diluent: Dissolve the sample in a solvent that is compatible with the mobile phase but has a higher organic content (e.g., a 50:50 mixture of acetonitrile and water).
-
Solution 2: Modify Mobile Phase: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. If using a gradient, start with a higher initial percentage of the organic solvent.[13][17][18][19]
-
Issue 3: Difficulty in Separating Degradation Products from the Parent Compound
Symptoms: Degradation product peaks are co-eluting with the main peak or with each other.
Possible Causes & Solutions:
-
Insufficient Chromatographic Resolution: The chosen HPLC/UPLC method is not "stability-indicating."
-
Solution 1: Method Optimization:
-
Gradient Adjustment: Modify the gradient slope. A shallower gradient will provide more time for separation.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa). The change in solvent can alter the selectivity of the separation.
-
Column Chemistry: Try a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and fluorinated compounds compared to a standard C18 column.
-
-
Solution 2: UPLC-MS/MS for Co-eluting Peaks: If chromatographic separation is not fully achievable, a mass spectrometer can be used to differentiate and quantify co-eluting compounds based on their mass-to-charge ratio (m/z).[20][21][22]
-
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating UPLC-MS/MS Method Development
This protocol provides a starting point for developing a stability-indicating method for this compound.
Instrumentation:
-
UPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Starting Point):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a good initial choice.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and MS detection.
Mass Spectrometry Conditions (Starting Point):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely to be most sensitive for the carboxylic acid.
-
MS Scan: Full scan from m/z 100-500 to identify the parent ion and potential degradation products.
-
MS/MS: For structural elucidation, perform fragmentation of the parent ion and any observed degradation products.
Protocol 2: Forced Degradation Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a solid sample and a solution of the compound in a 60°C oven for 7 days. At various time points, prepare a sample for analysis.
-
Photodegradation: Expose a solid sample and a solution of the compound to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Visualizing Workflows
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting flowchart for common HPLC issues.
References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from [Link]
- Tachikawa, T., Tojo, S., Fujitsuka, M., & Majima, T. (2004). Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface. Langmuir, 20(5), 1573–1579.
- Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627.
- Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. (2022). IOSR Journal of Applied Chemistry, 15(10), 30-37.
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds. (n.d.). Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]
-
Aromatic hydroxylation of fluorophenols providing possible pathways for... (n.d.). Retrieved from [Link]
- Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. (2025). Environmental Science and Pollution Research, 32(1), 1-15.
-
The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. (n.d.). Retrieved from [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications | Request PDF. (n.d.). Retrieved from [Link]
-
Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis | Request PDF. (n.d.). Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
- Anaerobic Degradation of Fluorinated Aromatic Compounds. (1996). Applied and Environmental Microbiology, 62(12), 4389–4392.
- Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433–7464.
-
Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement | Request PDF. (n.d.). Retrieved from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International. Retrieved from [Link]
-
Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant. (n.d.). Retrieved from [Link]
-
Thermal degradation of fluoropolymers. (2020, June 1). Retrieved from [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved from [Link]
- Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology, 34(1), 10–23.
-
Oxidative photocyclisation of 2-biphenylol in dilute aqueous solution. (n.d.). Retrieved from [Link]
-
Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (n.d.). PubMed. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]
- Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. (2025).
-
Impurities Application Notebook. (n.d.). Waters. Retrieved from [Link]
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research, 60(1).
-
A MASS COMPATIBLE UPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN FLUTICASONE PROPIONATE NASAL SPRAY. (n.d.). Retrieved from [Link]
- Stability Indicating Assay Method. (2023).
-
Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches | Request PDF. (n.d.). Retrieved from [Link]
-
Effect of different carboxylic acids on the aromatic hydroxylation with H2O2 in the presence of an iron aminopyridine complex | Request PDF. (n.d.). Retrieved from [Link]
-
THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. (n.d.). Retrieved from [Link]
- Venturello, C., & Ricci, M. (1986). Oxidative cleavage of 1,2-diols to carboxylic acids by hydrogen peroxide. The Journal of Organic Chemistry, 51(9), 1599–1602.
-
thermal-decomposition-of-fluorinated-polymers-used-in-plasticized-explosives-and-munitions. (2023, November 16). Retrieved from [Link]
-
Hydrogen Peroxide Oxidation of Aldehydes to Carboxylic Acids: An Organic Solvent-, Halide- and Metal-Free Procedure. (n.d.). Retrieved from [Link]
-
2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
- Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. (2021). Analytical Chemistry, 93(18), 7040–7047.
- Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. (2025). Brazilian Journal of Analytical Chemistry, 12(47).
-
Trends in Analytical chemistry. (n.d.). Retrieved from [Link]
-
What is a stability indicating method? | Peptide Testing. (n.d.). AmbioPharm. Retrieved from [Link]
- Forced Degradation Studies of Synthetic Oligonucleotide. (2025). Agilent.
-
Stability-indicating high-performance liquid chromatographic assay method and photostability of carprofen. (n.d.). PubMed. Retrieved from [Link]
-
2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. (n.d.). PubMed. Retrieved from [Link]
-
2-Fluoro-5-(2-hydroxyphenyl)benzoic acid. (n.d.). Retrieved from [Link]
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- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
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- 8. iosrjournals.org [iosrjournals.org]
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- 10. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 17. Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. ijcrt.org [ijcrt.org]
Technical Support Center: Optimizing Suzuki Coupling for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Welcome to our dedicated technical support guide for the synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we present a curated collection of troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience, to help you achieve optimal results in your synthetic endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the Suzuki coupling to form this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction is showing very low or no conversion to the desired this compound. What are the likely causes and how can I improve the yield?
Answer: Low or nonexistent yield in this specific Suzuki coupling can often be attributed to a combination of steric hindrance and electronic effects. The ortho-fluoro and ortho-methyl substituents on the coupling partners create a sterically demanding environment around the reaction centers. Additionally, aryl fluorides are generally less reactive than other aryl halides.[1][2]
Here are the key factors to investigate and optimize:
-
Catalyst and Ligand Selection: This is the most critical parameter for sterically hindered couplings.[1][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Recommended Action: Employ bulky and electron-rich phosphine ligands, which are known to facilitate both the oxidative addition and reductive elimination steps in challenging couplings.[3][4][5] Consider using Buchwald ligands such as XPhos, SPhos, or RuPhos, often available as stable pre-catalysts (e.g., XPhos Pd G3).[3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3]
-
-
Catalyst Loading: For difficult substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[3]
-
Recommended Action: Increase the catalyst loading from a standard 1-2 mol% to 3-5 mol%.
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6] The choice of base can significantly impact the reaction outcome, especially with sterically hindered substrates where a stronger base might be required.[3]
-
Recommended Action: While aqueous K₂CO₃ is a common first choice, consider screening stronger bases like K₃PO₄ or Cs₂CO₃, particularly if you are experiencing issues with protodeboronation.[7]
-
-
Solvent Choice: The solvent must effectively dissolve all reactants and the catalyst system. For sterically hindered couplings, non-polar aprotic solvents are often preferred.[3]
-
Reaction Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier in sterically demanding reactions.[3]
-
Recommended Action: If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C, monitoring for any potential substrate or product decomposition.[1]
-
Issue 2: Significant Formation of Side Products
Question: I am observing the formation of significant byproducts, such as the homocoupling of the boronic acid and protodeboronation of my starting material. How can I minimize these side reactions?
Answer: The formation of homocoupled and protodeboronated products are common side reactions in Suzuki couplings.
-
Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[9]
-
Recommended Action:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
Use of Pd(0) Pre-catalysts: Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the propensity for homocoupling compared to Pd(II) sources which require in-situ reduction.[1]
-
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom and can be a significant issue with certain boronic acids, especially under harsh basic conditions or at elevated temperatures. Potassium trifluoroborate salts are known for their resistance to protodeboronation.[10]
-
Recommended Action:
-
Anhydrous Conditions: If using a strong base like K₃PO₄, ensure the reaction is conducted under anhydrous conditions, as water can facilitate protodeboronation.[7]
-
Base Selection: A weaker base like K₂CO₃ or even KF might be sufficient and can reduce the rate of protodeboronation.[6]
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be less prone to protodeboronation.[10]
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to separate my this compound product from the unreacted boronic acid starting material. What purification strategies can I employ?
Answer: The similar acidic nature of the product and the boronic acid starting material can make purification challenging, especially via standard acid-base extraction.[11]
-
Chromatography:
-
Recommended Action: Silica gel column chromatography is the most common method. You may need to screen various solvent systems to achieve good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective. Adding a small amount of acetic acid (e.g., 0.1%) to the mobile phase can sometimes improve the resolution of acidic compounds.[11]
-
-
Recrystallization:
-
Derivatization:
-
Recommended Action: As a last resort, consider a temporary derivatization strategy. For example, you could convert the crude mixture to their corresponding methyl esters. The difference in polarity between the product ester and the boronate ester of the starting material may be more significant, allowing for easier chromatographic separation. The purified product ester can then be hydrolyzed back to the carboxylic acid.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for this specific Suzuki coupling?
A1: For the synthesis of this compound, a robust starting point would be:
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: K₃PO₄ (2.0 equivalents)
-
Solvent: Degassed 1,4-dioxane or toluene
-
Temperature: 100 °C
-
Atmosphere: Argon or Nitrogen
Q2: How do the electronic properties of the fluoro-substituents affect the reaction?
A2: The electron-withdrawing nature of the fluorine atoms can make the oxidative addition step of the palladium catalyst to the aryl halide more challenging.[4] This is a key reason why more electron-rich and bulky ligands are often required to facilitate this step.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to determine when the starting materials have been consumed and the product has been formed.
Q4: Is it necessary to use a pre-catalyst?
III. Experimental Protocols and Data
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki Couplings
| Catalyst/Ligand | Key Features | Typical Loading (mol%) | Recommended for |
| XPhos | Bulky, electron-rich biaryl phosphine | 2-5 | Sterically hindered substrates, aryl chlorides.[3] |
| SPhos | Similar to XPhos, often shows complementary reactivity | 2-5 | Sterically hindered substrates.[3] |
| RuPhos | Highly active for sterically demanding couplings | 2-5 | Tetra-ortho-substituted biaryls.[3] |
| DavePhos | Effective ligand for electron-deficient substrates | 2-4 | Couplings with electron-poor partners.[8] |
General Experimental Protocol
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-3 mol%).[3]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[1]
IV. Visual Guides
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
V. References
-
BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Retrieved from
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025, November 26). National Institutes of Health. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines. Retrieved from
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Retrieved from
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from
-
Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). Retrieved from
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Retrieved from
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from
-
Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5. Retrieved from
-
PMC - NIH. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Retrieved from
-
R Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from
-
ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Introduction: Welcome to the technical support center for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and drug discovery. However, its structural characteristics—a rigid biphenyl core, high lipophilicity enhanced by fluorine and methyl groups, and a crystalline nature—present significant challenges to achieving adequate solubility for in vitro assays, formulation development, and other research applications.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides a series of field-proven troubleshooting strategies, detailed experimental protocols, and in-depth scientific explanations to help you overcome the solubility hurdles associated with this compound. Our approach moves from simple, direct methods to more advanced formulation techniques, empowering you to select the most appropriate strategy for your experimental needs.
Section 1: Understanding the Molecule: A Physicochemical Profile
The solubility behavior of this compound is a direct consequence of its molecular structure. Understanding these fundamentals is the first step in designing an effective solubilization strategy.
-
Carboxylic Acid Group (-COOH): This is the most critical functional group for solubility manipulation. As a weak acid, its ionization state is dependent on the pH of the solution.[3] In its protonated (uncharged) form at low pH, the molecule is less soluble in water. In its deprotonated (charged) carboxylate form at high pH, its aqueous solubility dramatically increases.[3][4]
-
Biphenyl Core & Methyl Group: The core aromatic structure and the methyl group are nonpolar and hydrophobic, which contributes to the molecule's low intrinsic aqueous solubility.
-
Fluorine Atoms (-F): The two fluorine atoms significantly increase the molecule's lipophilicity (fat-solubility).[1][2][5] While fluorine is highly electronegative, its incorporation into an aromatic system often enhances membrane permeation and binding affinity but can decrease aqueous solubility.[1][6] Furthermore, the ortho-fluorine atom increases the acidity of the carboxylic acid (lowers the pKa) through a strong electron-withdrawing inductive effect.[7][8]
| Property | Predicted Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₄H₁₀F₂O₂ | - |
| Molar Mass | 248.23 g/mol | Higher mass can correlate with lower solubility. |
| Predicted XLogP3 | ~3.6 | Indicates high lipophilicity and poor aqueous solubility.[9] |
| Predicted pKa | ~3.5 - 4.0 | More acidic than benzoic acid (pKa ~4.2). Dictates the pH range for ionization.[7][8] |
| Ionization State | Primarily unionized below pH 3.5; primarily ionized above pH 5.5. | Solubility is highly pH-dependent.[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound crashing out of my phosphate-buffered saline (PBS) solution at pH 7.4?
This is a common issue. While a pH of 7.4 is well above the compound's predicted pKa, suggesting it should be in its more soluble ionized form, the intrinsic solubility of the ionized form may still be very low. Furthermore, PBS contains phosphate and salt ions that can decrease solubility through the "common ion effect" or "salting out."[10]
Q2: What is the simplest first step to try and dissolve this compound for an aqueous assay?
The most direct approach is pH modification.[10][11] Prepare a concentrated stock solution in a dilute base (e.g., 0.1 M NaOH), where the compound will fully deprotonate to its highly soluble salt form. You can then carefully dilute this stock into your final aqueous buffer, ensuring the final pH of the assay medium remains compatible with your experimental system.
Q3: Can I use DMSO for my stock solution? What are the best practices?
Yes, Dimethyl sulfoxide (DMSO) is an excellent solvent for creating a high-concentration stock solution of this compound.
-
Best Practices:
-
Use anhydrous, high-purity DMSO.
-
Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay.
-
When diluting into aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing vigorously. This prevents the compound from precipitating locally before it can be dispersed.
-
Always be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and enzyme activity, typically above 0.5-1%.
-
Section 3: In-Depth Troubleshooting Guide & Protocols
This section provides detailed workflows and protocols for systematically addressing solubility issues.
Issue: Compound is insoluble in standard aqueous buffers.
This is the most frequent challenge. The following workflow provides a decision-making process for selecting a solubilization strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Protocol 1: Solubilization via pH Adjustment
Principle: This method leverages the acidic nature of the carboxylic acid group. By raising the pH well above the compound's pKa, we convert it to its more soluble anionic (carboxylate) salt form.[3][4][12]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M NaOH solution.
-
Prepare your target aqueous buffer (e.g., HEPES, Tris). Avoid phosphate buffers initially if precipitation is a concern.
-
-
Stock Solution Preparation (e.g., for a 10 mM Stock):
-
Weigh out 2.48 mg of this compound (M.W. 248.23).
-
Add 900 µL of your target buffer. The compound will likely remain as a suspension.
-
While vortexing, add the 0.1 M NaOH solution dropwise (typically 5-20 µL) until the solid completely dissolves. The solution should become clear.
-
Adjust the final volume to 1.0 mL with your target buffer.
-
-
pH Verification and Adjustment:
-
Measure the pH of the resulting stock solution. It will be basic.
-
For assays requiring a specific pH, this basic stock must be carefully diluted into a larger volume of the final assay buffer. The buffering capacity of the final solution should be sufficient to bring the pH to the desired level. Always verify the final pH of your working solution.
-
-
Validation:
-
Visually inspect the final solution for any signs of precipitation (haziness, Tyndall effect) after dilution and equilibration at the working temperature.
-
It is recommended to check for stability over the time course of your experiment.
-
Protocol 2: Co-Solvent Screening
Principle: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment.[10] This method is useful when pH modification is not feasible.
Common Co-solvents and Considerations:
| Co-solvent | Advantages | Disadvantages | Typical Max % in Assays |
| DMSO | Excellent solubilizing power for many compounds. | Can be toxic to cells; may interfere with some enzymes. | < 0.5% |
| Ethanol | Less toxic than DMSO; volatile. | Lower solubilizing power for highly lipophilic compounds. | < 1% |
| PEG 400 | Low toxicity; often used in formulations. | Can be viscous; may interfere with some biological assays. | < 5% |
| Propylene Glycol | Low toxicity; common pharmaceutical excipient. | Can be viscous. | < 5% |
Methodology:
-
Stock Solution Preparation:
-
Prepare a series of high-concentration stock solutions of the compound in 100% of each co-solvent to be tested (e.g., 50 mM in DMSO, 20 mM in Ethanol, 20 mM in PEG 400).
-
-
Solubility Testing:
-
In separate microcentrifuge tubes, add your aqueous assay buffer.
-
Add a small volume of the co-solvent stock solution to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%). For example, to make a 1% final solution, add 10 µL of stock to 990 µL of buffer.
-
Vortex each tube vigorously immediately after adding the stock.
-
-
Equilibration and Observation:
-
Allow the samples to equilibrate for at least one hour at the desired experimental temperature.
-
Visually inspect each tube for precipitation. The lowest percentage of co-solvent that results in a clear, stable solution is the optimal choice.
-
-
Validation:
-
Always run a "vehicle control" in your experiment containing the same final concentration of the co-solvent to ensure it does not affect the experimental outcome.
-
Protocol 3: Advanced Formulation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has significantly higher aqueous solubility.[13][14][15] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HPβCD) are commonly used.
Methodology (Phase Solubility Study):
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions of HPβCD in your desired buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).
-
-
Equilibration:
-
Add an excess amount of solid this compound to each HPβCD solution in sealed vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Place the vials on a shaker in a constant temperature bath (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[16]
-
-
Sample Analysis:
-
After equilibration, centrifuge the samples at high speed to pellet the excess solid.
-
Carefully remove an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
-
Data Interpretation:
-
Plot the concentration of the dissolved compound (y-axis) against the concentration of HPβCD (x-axis). A linear plot indicates the formation of a soluble complex. The slope can be used to determine the binding constant and stoichiometry of the complex. This data will inform you of the amount of cyclodextrin needed to solubilize your desired concentration of the compound.
-
References
-
Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Taylor & Francis. [Link]
-
Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]
-
Mannava, M. K. C., et al. (2022). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing). [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
Al-Blewi, F. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]
-
International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]
-
IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]
-
The Royal Society of Chemistry. (2022). Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil. [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. [Link]
-
YouTube. (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
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UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]
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PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
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Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
YouTube. (2020). Chemistry 110, Experiment 17: Carboxylic Acids and Esters. [Link]
-
YouTube. (2021). Solubility of Carboxylic Acids N5. [Link]
-
PubChem. (2026). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]
-
Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Optimization for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis of this biaryl carboxylic acid. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why behind each experimental choice, ensuring a robust and reproducible synthetic outcome.
The synthesis of this molecule, a key structural motif in various research applications, is typically achieved via a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl core, followed by the hydrolysis of an ester protecting group to reveal the final carboxylic acid. Each step presents unique challenges that can impact yield and purity. This guide will address both stages systematically.
Overall Synthetic Workflow
The logical pathway from commercially available starting materials to the target acid involves protecting the carboxylic acid functionality (often as a methyl or ethyl ester) during the C-C bond formation.
Caption: General two-step synthesis of the target molecule.
Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but its success is highly dependent on a fine balance of several parameters.[1][2] Below are answers to common issues encountered when synthesizing the biaryl ester intermediate.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the aryl bromide. What are the most common culprits?
A1: This is a frequent issue, often traceable to the deactivation of the palladium catalyst or the integrity of your reagents. Here is a checklist of primary factors to investigate:
-
Atmosphere Integrity: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[3] Incomplete degassing or leaks in your inert atmosphere (Nitrogen or Argon) setup can lead to the formation of inactive palladium black. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boron group with hydrogen) upon storage, especially in the presence of moisture.[3] It is highly recommended to use fresh boronic acid or verify the purity of older batches. Using more stable boronic esters (e.g., pinacol esters) can often circumvent this issue.
-
Solvent Purity: Peroxides in ether-based solvents like THF or dioxane can poison the catalyst.[3] Always use freshly distilled or inhibitor-free, peroxide-free solvents.
-
-
Catalyst Activity: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands have not degraded. Phosphine ligands, in particular, can oxidize to phosphine oxides, which can inhibit the reaction.[3]
Q2: My main byproducts are homocoupled aryl bromide and/or protodeboronated starting material. How can I suppress these side reactions?
A2: These side reactions point to specific mechanistic issues.
-
Protodeboronation: This occurs when the boronic acid reacts with trace water or other protic sources, often facilitated by the base, before it can transmetalate to the palladium center.[4]
-
Mitigation Strategy: Using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases can sometimes reduce the rate of protodeboronation.[5] Switching to anhydrous solvents like DMF can also be beneficial, though this may require adjusting other parameters for solubility.[5]
-
-
Homocoupling: The formation of a biaryl from two molecules of your aryl halide (Glaser coupling) or two molecules of your boronic acid can occur, often promoted by oxygen or suboptimal catalyst conditions.
-
Mitigation Strategy: Strict exclusion of oxygen is critical. Additionally, ensuring the oxidative addition and transmetalation steps are well-balanced is key. Sometimes, adjusting the ligand-to-palladium ratio or changing the ligand entirely can favor the desired cross-coupling pathway.
-
Systematic Optimization of Reaction Parameters
If initial checks do not resolve yield issues, a systematic optimization of the core reaction parameters is necessary. The following table provides a structured approach.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | For challenging couplings, consider more active pre-catalysts with bulky, electron-rich ligands like Buchwald's SPhos or XPhos G3 pre-catalysts.[6] These accelerate the rate-limiting oxidative addition step, especially for electron-rich aryl halides.[7] |
| Ligand | (if using a precursor like Pd(OAc)₂) | The choice of ligand is critical. Biarylphosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃) often provide the best results by promoting both oxidative addition and reductive elimination.[8] |
| Base | K₂CO₃ (2-3 equiv.) in aqueous solution | Base strength and solubility are key. K₃PO₄ is a stronger, non-nucleophilic base often effective in anhydrous conditions. Cs₂CO₃ is highly soluble in organic solvents and can be very effective but is more expensive.[9] The base facilitates the crucial transmetalation step.[1] |
| Solvent | Toluene/H₂O, Dioxane/H₂O (4:1) | The solvent system must solubilize the reactants while facilitating the interaction between the organic and aqueous phases (where the base is often dissolved). Anhydrous polar aprotic solvents like DMF or DMSO can be effective but may require higher temperatures and can be harder to remove.[9][10] |
| Temperature | 80-110 °C | Higher temperatures generally increase reaction rates but can also accelerate catalyst decomposition and side reactions. Start around 80-90 °C and increase incrementally if conversion is slow. |
Reference Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate .
Caption: Step-by-step workflow for the Suzuki coupling reaction.
Part 2: Troubleshooting the Ester Hydrolysis (Saponification)
The final step is the hydrolysis of the biaryl ester to the target carboxylic acid. While seemingly straightforward, this nucleophilic acyl substitution can be challenging, especially with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q3: Should I use acidic or basic conditions for hydrolysis? What are the key differences?
A3: Both methods can achieve hydrolysis, but their mechanisms and practical outcomes differ significantly.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction (the reverse of Fischer esterification).[11][12][13] To drive the reaction to completion, a large excess of water is required. For sterically hindered esters, this can be slow and may require harsh conditions (e.g., strong acid, high heat), which could lead to unwanted side reactions on a complex molecule.
-
Base-Promoted Hydrolysis (Saponification): This is the more common and generally preferred method. It is an irreversible reaction because the final step is an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid to form a carboxylate salt.[14] This drives the reaction to completion. A final acidification step is required to protonate the carboxylate salt and isolate the desired carboxylic acid product.[11]
For this specific substrate, saponification is highly recommended for its efficiency and irreversibility.
Q4: My saponification reaction is sluggish or incomplete, even after prolonged heating. What can I do to improve it?
A4: Incomplete hydrolysis is often due to poor substrate solubility or insufficient reactivity.
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing hindered esters due to the smaller size of the Li⁺ cation, which coordinates more effectively with the carbonyl oxygen. A typical protocol uses 3 equivalents of LiOH·H₂O.[15]
-
Solvent System: A co-solvent system is essential to dissolve the organic ester in the aqueous base. A mixture of THF/H₂O or Methanol/H₂O (e.g., 3:1 v/v) is standard.[12][15] Ensure enough organic solvent is used to fully dissolve the starting material at the reaction temperature.
-
Temperature: While many saponifications proceed at room temperature, heating to 40-60 °C can significantly accelerate the reaction for more stubborn esters. Monitor for potential side reactions if heating is aggressive.
Reference Experimental Protocol: Saponification
This protocol describes the hydrolysis of Methyl 2-fluoro-5-(4-fluoro-2-methylphenyl)benzoate to the final product.
-
Dissolution: Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add LiOH·H₂O (3.0 eq) to the solution at room temperature.[15]
-
Reaction: Stir the mixture vigorously. If the reaction is slow at room temperature, gently heat to 40-50 °C. Monitor the disappearance of the starting material by TLC (staining with KMnO₄ can help visualize the product).
-
Workup:
-
Once the reaction is complete, cool the mixture and remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with cold water.
-
Slowly acidify the aqueous solution to pH ~2-3 with cold 1.5 N HCl. The carboxylic acid product should precipitate as a solid.
-
Extract the aqueous phase with ethyl acetate (3x).
-
-
Purification:
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, the product can be further purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture).
-
References
-
Save My Exams. (2024, October 26). Ester Hydrolysis. A Level Chemistry Revision Notes. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
JoVE. (2025, May 22). Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis [Video]. [Link]
-
Meringdal, J. W., & Menche, D. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions. [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
Sources
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- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
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- 11. savemyexams.com [savemyexams.com]
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- 14. youtube.com [youtube.com]
- 15. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: HPLC Analysis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Welcome to the technical support center for the HPLC analysis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this and structurally similar fluorinated aromatic carboxylic acids. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower you in your method development and troubleshooting endeavors.
Part 1: Foundational Knowledge & Initial Method Setup
Before delving into troubleshooting, a solid understanding of the analyte and a robust starting method are paramount.
FAQ 1: What are the key physicochemical properties of this compound that influence its HPLC analysis?
Understanding the analyte's properties is the first step in developing a successful HPLC method. This compound is a dually fluorinated, methylated biphenyl carboxylic acid. Its key characteristics are:
-
Acidic Nature: The presence of the carboxylic acid group dictates that the compound's ionization state is highly dependent on the pH of the mobile phase. As a benzoic acid derivative, it is a weak acid.
-
Hydrophobicity: The biphenyl structure and methyl group contribute to its nonpolar character, making it well-suited for reversed-phase HPLC. The fluorine atoms also increase its hydrophobicity.
-
Solubility: It is expected to have low solubility in water and higher solubility in organic solvents like acetonitrile, methanol, and THF.[1][2]
A recommended starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3]
Part 2: Troubleshooting Common Chromatographic Issues
This section addresses the most frequent problems encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing acidic compounds and is often characterized by an asymmetry factor greater than 1.2.[4] The primary causes for this phenomenon with your analyte are:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, the analyte will exist in both ionized (deprotonated) and non-ionized (protonated) forms. The ionized form is more polar and will elute faster, while the non-ionized form is more retained on a reversed-phase column. This dual state can lead to peak tailing.[5][6]
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can be deprotonated at higher pH values and interact with any residual positive charges on the analyte or through hydrogen bonding, leading to peak tailing.[7][8]
Troubleshooting Protocol for Peak Tailing:
Step 1: Adjust Mobile Phase pH
The most effective way to address peak tailing for an acidic compound is to suppress the ionization of the carboxylic acid group. This is achieved by lowering the pH of the mobile phase.
-
Action: Add an acidifier to the aqueous portion of your mobile phase. Common choices include 0.1% formic acid, 0.1% acetic acid, or a phosphate buffer.
-
Rationale: A good rule of thumb is to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[9] For a benzoic acid derivative, a pH in the range of 2.5-3.5 is a good starting point. At this low pH, the carboxylic acid will be predominantly in its protonated, non-ionized form, leading to a single, well-defined interaction with the stationary phase and a more symmetrical peak.[9]
Step 2: Buffer the Mobile Phase
Using an unbuffered acidic mobile phase can lead to reproducibility issues.
-
Action: If using an acidifier like formic or acetic acid doesn't completely resolve the tailing, switch to a buffer system. A phosphate buffer at a concentration of 10-25 mM is effective in the low pH range.[10]
-
Rationale: A buffer resists changes in pH as the sample is introduced, ensuring a consistent ionization state for the analyte throughout the analysis.[10]
Step 3: Evaluate Column Choice
If pH optimization does not resolve the issue, consider the column.
-
Action: Use a high-purity silica column with low silanol activity. Many modern columns are designed to minimize these secondary interactions.
-
Rationale: Columns with high-purity silica and effective end-capping have fewer accessible silanol groups, reducing the potential for unwanted secondary interactions that cause peak tailing.[7]
Data Presentation: Effect of pH on Peak Shape
| Mobile Phase pH | Peak Shape | Tailing Factor (As) | Rationale |
| 6.8 (unbuffered) | Severe Tailing | > 2.0 | Analyte is ionized and interacts with silanols. |
| 4.5 (unbuffered) | Moderate Tailing | ~1.6 | Analyte is partially ionized (close to pKa). |
| 2.7 (0.1% Formic Acid) | Symmetrical | < 1.2 | Ionization of the carboxylic acid is suppressed. |
Logical Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Resolution or Co-elution
Q2: I am having trouble separating my analyte from an impurity. What steps can I take to improve the resolution?
Poor resolution can be addressed by manipulating the three key parameters in the resolution equation: efficiency, retention, and selectivity.
Troubleshooting Protocol for Poor Resolution:
Step 1: Optimize the Organic Modifier
The choice and concentration of the organic solvent in the mobile phase can significantly impact selectivity.
-
Action 1: Change the Organic Modifier. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[11][12]
-
Rationale: Acetonitrile and methanol have different properties and can interact differently with the analyte and stationary phase, leading to changes in elution order and improved separation.[12]
-
Action 2: Adjust the Isocratic Composition or Gradient Slope. For isocratic methods, a small decrease in the organic solvent percentage will increase retention and may improve resolution. For gradient methods, a shallower gradient will increase the separation window.
-
Rationale: Increasing the retention time (k') by reducing the elution strength of the mobile phase allows more time for the analytes to interact with the stationary phase, which can lead to better separation.
Step 2: Modify the Mobile Phase pH
As with peak shape, pH can be a powerful tool for manipulating selectivity for ionizable compounds.
-
Action: Make small, incremental changes to the mobile phase pH (e.g., in 0.2 unit steps) within the optimal range of 2.5-3.5.
-
Rationale: Even small changes in pH can alter the ionization state of impurities, especially if they have different pKa values than your main analyte, leading to differential shifts in retention time and improved resolution.[13]
Step 3: Consider a Different Stationary Phase
If mobile phase optimization is insufficient, a different column chemistry may be necessary.
-
Action: Switch to a column with a different selectivity. For example, if you are using a C18 column, consider a Phenyl-Hexyl or a pentafluorophenyl (PFP) column.[14]
-
Rationale: Phenyl-based columns can offer alternative selectivity for aromatic compounds through pi-pi interactions. PFP columns are particularly effective for separating halogenated compounds due to dipole-dipole and ion-exchange interactions.[14]
Issue 3: Retention Time Drift
Q3: My retention times are shifting between injections. What could be causing this instability?
Retention time drift can compromise the reliability of your method. The most common causes are:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections or after a gradient.
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic component or inconsistent preparation.[15]
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Pump Issues: Inconsistent flow rate from the HPLC pump.[16]
Troubleshooting Protocol for Retention Time Drift:
Step 1: Ensure Proper Equilibration
-
Action: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection and ensure a sufficient re-equilibration time between gradient runs.
-
Rationale: A stable baseline is a good indicator of a well-equilibrated column.
Step 2: Check Mobile Phase Preparation and Handling
-
Action: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. Ensure the mobile phase is well-mixed and degassed.[15]
-
Rationale: The organic component of the mobile phase is often more volatile. Its evaporation will increase the aqueous content, leading to longer retention times.
Step 3: Use a Column Oven
-
Action: Use a thermostatically controlled column compartment and set the temperature slightly above ambient (e.g., 30-35 °C).
-
Rationale: Maintaining a constant column temperature will ensure consistent retention times.
Step 4: Verify Pump Performance
-
Action: Check for leaks in the pump and ensure the pump seals are in good condition. Perform a flow rate accuracy test if the problem persists.[16]
-
Rationale: A consistent and accurate flow rate is crucial for reproducible retention times.
Part 3: Sample Preparation and Handling
Proper sample preparation is critical to avoid many common HPLC problems.
Q4: What is the best way to prepare my sample of this compound for HPLC analysis?
Step 1: Solvent Selection
-
Action: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as the sample diluent.[2] If the compound has low solubility in the mobile phase, use a stronger solvent like 100% acetonitrile or methanol, but inject the smallest possible volume.
-
Rationale: Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion (fronting or splitting).
Step 2: Filtration
-
Action: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[2]
-
Rationale: This removes particulate matter that can clog the column frit, leading to high backpressure and poor performance.[17]
Step 3: Concentration
-
Action: Ensure the sample concentration is within the linear range of the detector and does not overload the column.
-
Rationale: Overloading the column can cause peak broadening and tailing.[18] If you suspect overloading, dilute the sample and reinject.
Experimental Protocol: Sample Preparation
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a minimal amount of HPLC-grade acetonitrile or methanol.
-
Dilute to the final desired concentration with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the sample solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
References
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]
-
Chromatography Today. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
PubMed. (2022, January). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
ALWSCI. (2025, April 15). Key Considerations For Sample Preparation in HPLC. Retrieved from [Link]
-
MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
NIH. (n.d.). Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). An Overview of Systematic RPLC Method Development Using Multiple Organic Modifiers and Different pH Buffers. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
PubChem. (2026, January 3). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 2-Fluoro-5-methylbenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. moravek.com [moravek.com]
- 7. hplc.eu [hplc.eu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 16. labcompare.com [labcompare.com]
- 17. nacalai.com [nacalai.com]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Purification of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Drawing upon established chemical principles and field-proven techniques, this guide offers in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and robust analytical methods to ensure the highest purity of your target compound.
Understanding the Impurity Profile: A Proactive Approach to Purification
Effective purification begins with understanding the potential impurities in your crude product. This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while efficient, can introduce a predictable set of impurities that must be addressed.
The most probable synthetic route involves the palladium-catalyzed coupling of 5-bromo-2-fluorobenzoic acid with (4-fluoro-2-methylphenyl)boronic acid .
Common Impurities and Their Origins:
| Impurity | Chemical Name | Origin |
| Unreacted Starting Materials | 5-bromo-2-fluorobenzoic acid & (4-fluoro-2-methylphenyl)boronic acid | Incomplete reaction. |
| Homocoupling Byproduct | 4,4'-difluoro-2,2'-dimethylbiphenyl | Self-coupling of the boronic acid, often promoted by the presence of oxygen.[1] |
| Protodeboronation Byproduct | 1-fluoro-3-methylbenzene | Reaction of the boronic acid with a proton source, leading to the loss of the boronic acid group. |
| Catalyst Residues | Palladium species | Incomplete removal of the palladium catalyst used in the coupling reaction. |
| Inorganic Salts | e.g., Sodium carbonate, potassium phosphate | Remnants from the basic conditions of the Suzuki reaction and subsequent workup. |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a dark, sticky oil instead of a solid. What should I do?
A1: A dark, oily crude product often indicates the presence of significant impurities, residual solvent, or catalyst residues that are depressing the melting point and preventing crystallization.
-
Causality: Palladium catalysts, when not fully removed, can appear as a black or dark-colored solid. High concentrations of byproducts, especially the non-polar homocoupling product, can act as a solvent for your desired compound, resulting in an oil.
-
Recommended Action:
-
Initial Cleanup: Begin with an acid-base extraction to separate the acidic product from neutral impurities like the homocoupling byproduct and residual catalyst. This should also help remove some of the coloration.
-
Solvent Removal: Ensure all organic solvents from the reaction workup have been thoroughly removed under reduced pressure.
-
Attempt Crystallization: After the acid-base extraction, attempt to recrystallize the product from a suitable solvent system.
-
Q2: How can I efficiently remove the unreacted 5-bromo-2-fluorobenzoic acid?
A2: Both your product and the unreacted starting benzoic acid are acidic, making them difficult to separate by a simple acid-base extraction alone.
-
Causality: The similar pKa values and structures of the two benzoic acids mean they will behave similarly during extraction.
-
Recommended Action:
-
Recrystallization: This is the most effective method. The two compounds will likely have different solubilities in a given solvent system, allowing for selective crystallization of the desired, often less soluble, product. An ethanol/water mixture is a good starting point.
-
Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can provide good separation.
-
Q3: My TLC and HPLC show a significant non-polar impurity. What is it and how do I remove it?
A3: This is very likely the homocoupling byproduct, 4,4'-difluoro-2,2'-dimethylbiphenyl.
-
Causality: This byproduct is formed from the self-coupling of two molecules of (4-fluoro-2-methylphenyl)boronic acid. Being a non-polar hydrocarbon, it will have a high Rf value on TLC and an early retention time in reverse-phase HPLC.
-
Recommended Action:
-
Acid-Base Extraction: This is the most straightforward method. The non-polar homocoupling byproduct is neutral and will remain in the organic phase when your acidic product is extracted into an aqueous basic solution.
-
Column Chromatography: If residual amounts remain after extraction, column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) will effectively separate it from your more polar product.
-
Q4: My final product is an off-white or grayish powder. How can I improve the color?
A4: A grayish tint is a classic sign of residual palladium catalyst.
-
Causality: Finely divided palladium particles can be difficult to remove by simple filtration and can co-precipitate with your product.
-
Recommended Action:
-
Filtration through Celite®: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate) and filter the solution through a pad of Celite®. The Celite will trap the fine palladium particles.
-
Activated Charcoal Treatment: Dissolve the product in a hot solvent (suitable for recrystallization), add a small amount of activated charcoal, and reflux for 10-15 minutes. The charcoal will adsorb the colored impurities. Hot-filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Use charcoal sparingly as it can also adsorb your product, leading to lower yields.
-
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities.
Step-by-Step Methodology:
-
Dissolve the crude product in an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated product will move to the aqueous layer.
-
Drain the lower aqueous layer. Extract the organic layer two more times with the aqueous base to ensure complete extraction of the product.
-
Combine the aqueous layers and wash with EtOAc to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Acid-Base Extraction:
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation | Vigorous shaking, high concentration of impurities. | Add brine (saturated NaCl solution) to break the emulsion. If persistent, filter the entire mixture through a pad of Celite®. |
| Low Recovery | Incomplete extraction into the aqueous phase or incomplete precipitation. | Use a stronger base or a co-solvent like THF if solubility is an issue. Ensure the pH is sufficiently low (~2) during precipitation. |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing impurities with different solubility profiles from your main product.
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The product's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Add more hot solvent to fully dissolve the oil, then allow it to cool more slowly. Consider a solvent with a lower boiling point. |
| No Crystals Form | The solution is too dilute, or crystallization has not been initiated. | Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure product. |
| Poor Recovery | The product has high solubility in the chosen solvent, even when cold. | Use a solvent system where the product is soluble when hot but sparingly soluble when cold (e.g., ethanol/water). Add a non-polar "anti-solvent" like hexanes to a solution in a more polar solvent like ethyl acetate until turbidity is observed, then heat to clarify and cool slowly. |
Analytical Methods for Purity Confirmation
Rigorous analytical testing is crucial to confirm the purity of your final product.
High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC method is recommended for the quantitative assessment of purity.
Recommended HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid, leading to sharper peaks and better chromatographic performance.[2]
Interpreting the Chromatogram:
-
Product: The main, largest peak.
-
Homocoupling Byproduct: A peak with a shorter retention time (more non-polar).
-
Unreacted 5-bromo-2-fluorobenzoic acid: A peak with a slightly different retention time than the product, likely eluting earlier due to slightly higher polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
Expected ¹H and ¹⁹F NMR Signals for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~10.5 | br s | 1H | -COOH |
| ~8.0-7.2 | m | 6H | Aromatic protons | |
| ~2.3 | s | 3H | -CH₃ | |
| ¹⁹F | TBD | m | 1F | F on benzoic acid ring |
| TBD | m | 1F | F on the other ring |
Note: The exact chemical shifts and coupling constants will depend on the solvent used for analysis. TBD (To Be Determined) indicates that while these signals are expected, their precise location would need to be confirmed by experimental data.
Identifying Impurities in the NMR Spectrum:
-
Homocoupling Byproduct: Will show a simpler aromatic region and a characteristic methyl signal.
-
Unreacted Starting Materials: Signals corresponding to 5-bromo-2-fluorobenzoic acid or (4-fluoro-2-methylphenyl)boronic acid may be visible.
Visual Workflow and Decision-Making
General Purification Workflow
Caption: General purification workflow for this compound.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting an appropriate purification strategy.
References
-
Reddit discussion on Suzuki Coupling Reaction Byproducts. Available at: [Link]
- Google Patents, CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Recrystallization of Benzoic Acid, Laboratory Procedure. Available at: [Link]
-
Jiang, et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2340. Available at: [Link]
-
Royal Society of Chemistry, Supporting Information. Available at: [Link]
- Google Patents, US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
PubChem Compound Summary for 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Available at: [Link]
-
Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 6(21), 8675-8683. Available at: [Link]
-
SpectraBase, 2-Fluoro-5-methylbenzoic acid. Available at: [Link]
-
Bresciani, S., et al. (2020). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2020(3), M1149. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Netherton, M. R., & Fu, G. C. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Organic letters, 3(25), 4095-4097. Available at: [Link]
-
Nascimento, N. C. E. S., et al. (2016). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). International Nuclear Atlantic Conference. Available at: [Link]
-
Morken, J. P., et al. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 123(41), 10085-10086. Available at: [Link]
-
Campeau, L. C., et al. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC advances, 4(89), 48184-48187. Available at: [Link]
- Zarzycki, P. K. (2001). Chromatographic separations of aromatic carboxylic acids.
Sources
Technical Support Center: Stability Testing of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Document ID: TSS-2F5FMPBA-ST-V1.0
Last Updated: January 19, 2026
Introduction
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. As a novel biphenyl carboxylic acid derivative, understanding its intrinsic stability is critical for establishing appropriate storage conditions, identifying potential degradation pathways, and developing a robust, stability-indicating analytical method. This document offers a blend of foundational principles, troubleshooting advice, and detailed protocols grounded in regulatory expectations and practical laboratory experience.
The structural complexity of this molecule, featuring two activating fluoro-substituents and a sterically hindered carboxylic acid, presents unique challenges and considerations for stability assessment. This guide is designed to navigate these complexities, ensuring the integrity and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and preliminary analysis of this compound.
Q1: What are the recommended long-term storage conditions for this compound as a solid drug substance?
A1: For long-term storage, the solid material should be kept in a well-sealed container, protected from light, at a controlled temperature of 2-8°C. The rationale is to minimize thermal degradation and potential photolytic reactions. The two fluorine atoms can make the aromatic rings susceptible to nucleophilic attack under certain conditions, and low temperatures mitigate the energy required for such reactions.
Q2: What are the primary chemical liabilities of this molecule? Which degradation pathways should I anticipate?
A2: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Oxidative Degradation: The methyl group on the phenyl ring is a potential site for oxidation, which could lead to the formation of a benzyl alcohol or even a carboxylic acid derivative.
-
Photodegradation: Aromatic systems, especially those with electron-withdrawing substituents like fluorine, can be susceptible to photolytic degradation.[1][2] UV exposure could lead to radical reactions or complex rearrangements.
-
Decarboxylation: While benzoic acid itself is relatively stable to decarboxylation, severe thermal stress (high temperatures) could potentially lead to the loss of CO2.[3][4]
-
Hydrolysis: The carboxylic acid functional group itself is stable to hydrolysis. However, if ester or amide derivatives are formed, they would be susceptible.
Q3: What is a suitable starting point for developing a stability-indicating HPLC method?
A3: A reverse-phase HPLC (RP-HPLC) method with UV detection is the industry standard and the most appropriate starting point.[5]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile first choice.
-
Mobile Phase: A gradient elution using an acidic mobile phase is recommended. Start with a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic pH will keep the carboxylic acid in its protonated, non-ionized form, leading to better peak shape and retention.[6]
-
Detection: Based on the aromatic structure, UV detection between 230-270 nm should provide a strong chromophore for sensitive detection. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Q4: Do I need to perform forced degradation (stress testing) on this compound?
A4: Yes, absolutely. Forced degradation is a mandatory step outlined in the ICH Q1A(R2) guideline.[7][8][9] Its purpose is threefold:
-
To identify likely degradation products and establish the intrinsic stability of the molecule.
-
To establish degradation pathways.
-
To demonstrate the specificity of your analytical method, proving it can separate the intact drug from its degradants (i.e., it is "stability-indicating").[10][11]
Part 2: Troubleshooting and Advanced Guidance
This section provides in-depth answers to specific problems that may arise during your stability studies.
Q1: My mass balance in a forced degradation study is low (<95%). Where could the missing mass have gone?
A1: This is a common and critical issue. A low mass balance suggests that not all degradants are being accounted for by your primary analytical method. Here is a systematic troubleshooting approach:
-
Check for Non-Chromophoric Degradants: Your UV detector can only see compounds that absorb light at the chosen wavelength. Some degradation pathways might produce fragments that lack a strong chromophore.
-
Solution: Use a universal detector in parallel with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). A mass spectrometer (MS) is the most powerful tool for this, as it can detect any ionizable compound.[5]
-
-
Precipitation or Adsorption: The degradants formed might be insoluble in the sample diluent, or the parent compound itself could be precipitating under the stress conditions. Highly lipophilic degradants may also adsorb to the walls of the sample vial (e.g., polypropylene).
-
Solution: Visually inspect your stressed samples for any precipitate. Try a different, stronger diluent. Use silanized glass vials to minimize adsorption.
-
-
Formation of Volatiles: Decarboxylation is a potential degradation pathway for benzoic acids under thermal stress, producing CO2 and a non-UV active benzene derivative as a major product.[3][4] These volatile products will not be detected by HPLC.
-
Solution: Use headspace Gas Chromatography (GC) to analyze samples subjected to thermal stress to check for volatile degradants.
-
Q2: I see a new peak in my photostability sample chromatogram. How do I confirm it's a degradant and not an artifact?
A2: Differentiating between a true photolytic degradant and an artifact is crucial.
-
Analyze a "Dark" Control: Always include a control sample that is wrapped in aluminum foil and subjected to the same temperature and duration as the photo-exposed sample. If the peak is present in the dark control, it is likely a thermal degradant, not a photolytic one.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity across its entire width. A spectrally pure peak provides confidence that it is a single component.
-
Use a Placebo/Blank: If you are analyzing a formulated product, stress a placebo (all excipients without the active ingredient) under the same conditions. This will reveal if the new peak originates from the excipients.
-
LC-MS Analysis: The definitive method is to use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass for the peak of interest. This allows you to propose an elemental composition and, by comparing it to the parent molecule, identify the chemical transformation (e.g., oxidation, hydrolysis, defluorination). Fluorinated compounds often have characteristic isotopic patterns that can aid in identification.[12][13][14]
Q3: My reverse-phase HPLC method is showing poor peak shape (tailing) for the parent compound. What is the cause?
A3: Peak tailing for an acidic compound like this is often related to secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Mobile Phase pH is too High: The pKa of benzoic acid is around 4.2. If the pH of your mobile phase is close to this value, the compound will exist as a mixture of ionized (deprotonated) and non-ionized (protonated) forms, leading to poor peak shape.
-
Solution: Ensure your mobile phase pH is at least 1.5-2 units below the pKa. Using 0.1% formic acid (pH ~2.7) or 0.1% phosphoric acid (pH ~2.1) is highly effective at keeping the analyte fully protonated.[6]
-
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 column can have an acidic character and interact ionically with any residual ionized analyte, causing tailing.
-
Solution: Use a modern, high-purity, end-capped column. Alternatively, adding a small amount of a competing base (e.g., 10-20 mM triethylamine, adjusted to the correct pH) to the mobile phase can sometimes help, but this is often not compatible with MS detection.
-
Visual Troubleshooting Guide: Investigating Unexpected Peaks
Caption: Decision tree for troubleshooting the origin of unexpected chromatographic peaks.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a forced degradation study.
Protocol: Forced Degradation Study
1. Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guideline Q1A(R2).[7][15] This study will help identify potential degradants and establish a stability-indicating analytical method.
2. Materials & Instrumentation:
-
This compound (Drug Substance)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or Phosphoric Acid)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC system with PDA detector (and ideally MS detector)
-
Photostability chamber, calibrated oven, pH meter
3. Preparation of Solutions:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the drug substance in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture).
-
Working Solution: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
4. Stress Conditions: The goal is to achieve 5-20% degradation of the active substance. Adjust stress duration or reagent concentration as needed. All stressed samples should be diluted to the working concentration before analysis.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours. Neutralize with 1 mL of 0.1 M NaOH before dilution. | To test susceptibility to low pH environments. The ether linkage and amide bonds (if present as impurities) are most susceptible. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2-4 hours. Neutralize with 1 mL of 0.1 M HCl before dilution. | To test susceptibility to high pH environments. Ester impurities would be rapidly hydrolyzed. |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. | To test susceptibility to oxidative stress. The methyl group is a primary target.[16] |
| Thermal | Store the solid drug substance in an oven at 80°C for 48 hours. Also, heat a solution of the drug substance at 60°C for 24 hours. | To evaluate the impact of heat on both the solid and solution state. Tests for thermally labile functional groups. |
| Photostability | Expose the solid drug substance and a solution (in a quartz cuvette) to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B. Include a "dark" control wrapped in foil. | To assess degradation upon exposure to light. Aromatic systems are often photosensitive.[17] |
5. Analysis:
-
Analyze all stressed samples, along with an unstressed (T=0) control and a blank, using the developed stability-indicating HPLC method.
-
Use a PDA detector to check for peak homogeneity and identify any new peaks.
-
Calculate the percentage degradation and perform a mass balance calculation.
General Workflow for Stability Study
Caption: High-level workflow for a comprehensive stability assessment study.
References
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ICH Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Stability indicating assay. SlideShare. [Link]
-
Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impactfactor. [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
-
Stability Indicating Methods. YouTube. [Link]
-
Benzoic acid. Wikipedia. [Link]
-
Benzoic Acid Parameters observed during forced degradation study. ResearchGate. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone, photoozonation and photoperoxone. Journal of Advanced Scientific Research. [Link]
-
Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. SciELO. [Link]
-
Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
-
Not all POE encapsulants protect TOPCon solar cells from corrosion. PV Magazine. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. National Institutes of Health. [Link]
-
Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed. [Link]
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- 2. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Stability indicating assay | PPT [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Senior Application Scientist's Guide to 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid: A Comparative Analysis for Drug Discovery Professionals
Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, a complex bi-aryl derivative, against a spectrum of simpler fluorinated benzoic acids. We will dissect the nuanced effects of fluorine substitution patterns, from simple isomers to polyfluorinated systems, and explore the influence of additional functional groups. This document is designed for researchers, scientists, and drug development professionals, offering not just comparative data, but also the underlying scientific rationale and validated experimental protocols to guide the selection and application of these critical building blocks in drug discovery programs.
The Strategic Role of Fluorination in Benzoic Acid Scaffolds
The benzoic acid motif is a privileged structure in medicinal chemistry, present in numerous approved drugs. Its carboxylic acid group provides a key interaction point for biological targets and influences solubility. The introduction of fluorine, the most electronegative element, onto this scaffold is a deliberate and strategic choice to enhance molecular properties.[1][2]
The benefits of fluorination stem from several key factors:
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group. This can lead to stronger binding interactions with target proteins, such as the active sites of enzymes.[2]
-
Enhanced Lipophilicity (LogP): A C-F bond can increase lipophilicity compared to a C-H bond, which can improve a compound's ability to cross cellular membranes and enhance bioavailability.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. This often reduces metabolic degradation, prolonging the half-life of a drug candidate.[1][3]
-
Conformational Control and Binding Affinity: Fluorine's small size allows it to replace hydrogen without significant steric hindrance. However, its unique electronic properties can alter molecular conformation and create favorable dipole-dipole or hydrogen bonding interactions within a target's binding pocket, thereby increasing affinity and selectivity.[4]
Caption: Logical flow of strategic fluorination on a benzoic acid scaffold.
Profile: this compound
This molecule represents a more complex application of fluorination principles, combining multiple structural motifs.
Structure:
-
Chemical Formula: C₁₄H₁₀F₂O₂
-
Molecular Weight: 248.22 g/mol
-
CAS Number: 1179676-15-3
Key Structural Features and Their Implications:
-
Biphenyl Core: The two phenyl rings create a semi-rigid, extended scaffold. This conformational constraint can be highly advantageous for fitting into specific, well-defined protein binding pockets.
-
Dual Fluorine Atoms:
-
The fluorine at the 2-position of the benzoic acid ring will significantly increase the acidity of the carboxyl group (the "ortho effect").
-
The fluorine at the 4'-position of the second ring alters the electronic distribution of that ring system, influencing potential π-π stacking interactions and metabolic stability.
-
-
Methyl Group: The ortho-methyl group on the second ring introduces steric hindrance, which will force a twisted conformation between the two phenyl rings. This defined 3D geometry is a critical design element for achieving high target specificity.
-
Calculated Properties: It has a computed XLogP3 of 3.6, indicating significant lipophilicity, suitable for membrane permeability.[5]
Given its structural complexity and rigidity, this compound is not typically used as a simple starting material but rather as a sophisticated building block for advanced pharmaceutical intermediates, likely in the synthesis of kinase inhibitors, protease inhibitors, or other targeted therapies where a specific three-dimensional pharmacophore is required.
Comparative Analysis with Other Fluorinated Benzoic Acids
The unique properties of this compound are best understood by comparing it to simpler analogs.
Baseline Comparison: Monofluorobenzoic Acid Isomers
The position of a single fluorine atom dramatically alters the molecule's properties. The ortho-isomer (2-Fluorobenzoic acid) is notably more acidic than the meta and para isomers due to the through-space stabilization of the carboxylate anion by the adjacent fluorine.[2] This enhanced acidity can be crucial for forming strong salt bridges in a protein active site. 2-Fluorobenzoic acid derivatives are common in non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Impact of Multiple Fluorine Substituents
Increasing the number of fluorine atoms, as seen in difluoro- and trifluorobenzoic acids, further amplifies the electron-withdrawing effects. For example, 2,4,5-Trifluorobenzoic acid is a key intermediate for fluoroquinolone antibiotics.[6][7] This high degree of fluorination can drastically increase acidity and alter binding modes, but may also increase lipophilicity to a point where aqueous solubility becomes a challenge.
Influence of Additional Functional Groups
The addition of other groups alongside fluorine allows for fine-tuning of the molecule's properties.
-
2-Fluoro-5-methylbenzoic acid: Comparing this to our lead compound isolates the effect of the second fluorophenyl ring. 2-Fluoro-5-methylbenzoic acid is a versatile intermediate used to synthesize kinase inhibitors and adenylyl cyclase inhibitors for chronic pain.[8] Its smaller size and lower lipophilicity make it suitable for different targets.
-
4-(Difluoromethoxy)-3-fluorobenzoic acid: The difluoromethoxy group (-OCHF₂) is often used as a metabolically stable alternative to a methoxy group and provides a unique balance of lipophilicity and polarity, which can be critical for optimizing pharmacokinetic properties.[3]
Data Summary Table: A Comparative Overview
| Compound Name | Molar Mass ( g/mol ) | Melting Point (°C) | Calculated LogP | Key Feature/Application Area |
| Benzoic Acid (Reference) | 122.12 | 122.4 | 1.87 | Baseline scaffold |
| 2-Fluorobenzoic Acid | 140.11 | 122-125 | 1.99 | Enhanced acidity ("ortho effect"); NSAID development.[2] |
| 3-Fluorobenzoic Acid | 140.11 | 123-125 | 2.01 | Intermediate acidity and reactivity.[2] |
| 4-Fluorobenzoic Acid | 140.11 | 184 | 2.01 | Common building block in various therapeutic areas.[2] |
| 2,4-Difluorobenzoic Acid | 158.10 | 186-188 | 1.95 | Increased electronic effects; intermediates for agrochemicals and APIs.[6] |
| This compound | 248.22 | N/A | 3.6[5] | Rigid biphenyl scaffold, high lipophilicity; advanced intermediates for targeted therapies. |
Experimental Workflows & Protocols
Trustworthy and reproducible experimental data are the foundation of drug discovery. Below are representative protocols relevant to the synthesis and characterization of these compounds.
Protocol: Synthesis of a Key Precursor (4-Fluoro-2-methylbenzoic acid)
This protocol describes the synthesis via Grignard reaction, a common method for forming carboxylic acids from aryl halides. The causality is clear: the Grignard reagent creates a nucleophilic carbon that readily attacks the electrophilic carbon of CO₂.
Objective: To synthesize 4-Fluoro-2-methylbenzoic acid from 2-bromo-5-fluorotoluene.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
2-bromo-5-fluorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
3% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: To a dry, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a single crystal of iodine.
-
Add a solution of 2-bromo-5-fluorotoluene in anhydrous THF dropwise. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the reaction. Maintain a gentle reflux.
-
After the addition is complete, heat the mixture in a 55°C oil bath for 1 hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to room temperature. In a separate beaker, crush a generous amount of dry ice. Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring.
-
Allow the excess dry ice to sublime. The mixture will form a solid mass.
-
Work-up and Isolation: Quench the reaction by adding 3% HCl solution and partition the mixture with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent in vacuo to yield the crude product, 4-Fluoro-2-methylbenzoic acid, which can be further purified by recrystallization.[9]
Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.[1]
Structure-Activity Relationship (SAR) Insights and Application-Driven Selection
The choice of which fluorinated benzoic acid to use is dictated entirely by the project's goals. The structure-activity relationship (SAR) provides a framework for rational design.[10][11]
-
For High Acidity and Planar Interactions: If the goal is to form a strong salt bridge in a relatively open, planar active site, a simple 2-Fluorobenzoic acid derivative is an excellent starting point.
-
For Modest Lipophilicity and Metabolic Stability: When targeting systems where high lipophilicity is detrimental (e.g., causing off-target effects), a 4-Fluorobenzoic acid or a derivative with a polar group like 2-Fluoro-5-hydroxybenzoic acid would be more appropriate.
-
For A Defined 3D Conformation and High Potency: For targets requiring a rigid, non-planar ligand to achieve high potency and selectivity (e.g., allosteric kinase sites), a complex and conformationally restricted building block like This compound is the superior choice. Its pre-organized twisted conformation reduces the entropic penalty of binding, potentially leading to a significant increase in affinity.
Caption: Decision logic for selecting a fluorinated benzoic acid candidate.
Conclusion
While simple fluorinated benzoic acids like the ortho-, meta-, and para-isomers provide foundational tools for modulating acidity and lipophilicity, advanced scaffolds such as this compound offer sophisticated solutions for modern drug discovery challenges. Its unique combination of dual fluorine atoms, a methyl group, and a conformationally restricted biphenyl core provides a pre-organized, lipophilic building block ideal for constructing highly potent and selective inhibitors for complex biological targets. Understanding the comparative properties and the underlying structure-activity relationships detailed in this guide empowers researchers to make informed, rational decisions in the design and synthesis of next-generation therapeutics.
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- The Discovery and Development of Fluorinated Benzoic Acid Deriv
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- Fluorobenzoic Acid Series. Sparrow Chemical.
- 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2. PubChem.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
- 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila.
- Structure Activity Relationship of the synthesized compounds.
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Biological activity comparison of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid analogs
An In-Depth Comparative Guide to the Biological Activity of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid and Its Analogs
Introduction: The Quest for Potent Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that both protects and harms. While acute inflammation is a vital part of the healing process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The mainstay of treatment often involves non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes.[3][4] However, the long-term use of these drugs is associated with significant side effects.[1][2] This has fueled a continuous search for novel, more selective, and safer anti-inflammatory agents.
Substituted benzoic acid derivatives have long been a fertile ground for the discovery of new therapeutic agents.[4][5][6][7] The strategic incorporation of fluorine atoms, in particular, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[8][9][10][11][12] This guide focuses on This compound , a biphenyl carboxylic acid, as a lead compound. We will embark on a comparative analysis of its rationally designed analogs to elucidate the structure-activity relationships (SAR) that govern their in vitro anti-inflammatory activity. By systematically modifying the parent structure, we aim to understand the contribution of each functional group to the overall biological effect, providing a valuable framework for the future design of more potent and selective anti-inflammatory drug candidates.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
To objectively assess the anti-inflammatory potential of our lead compound and its analogs, two well-established and cost-effective in vitro assays were selected: the Inhibition of Protein Denaturation Assay and the Heat-Induced Red Blood Cell (RBC) Membrane Stabilization Assay.[2] Protein denaturation is a hallmark of inflammation, and the ability of a compound to prevent it is a recognized indicator of anti-inflammatory activity.[13] Similarly, the stabilization of RBC membranes is analogous to the stabilization of lysosomal membranes, which is crucial in limiting the inflammatory response.
The following analogs were synthesized based on common bioisosteric replacement and substituent scanning strategies to probe the importance of the fluorine and methyl groups at various positions.
-
Compound A (Parent): this compound
-
Analog 1: 2-Chloro -5-(4-fluoro-2-methylphenyl)benzoic acid
-
Analog 2: 2-Fluoro-5-(4-chloro -2-methylphenyl)benzoic acid
-
Analog 3: 2-Fluoro-5-(2-methylphenyl)benzoic acid
-
Analog 4: 2-Fluoro-5-(4-fluorophenyl)benzoic acid
The results of the in vitro assays are summarized below. Diclofenac sodium, a potent NSAID, was used as the standard reference drug for comparison.
| Compound ID | Structure | Inhibition of Protein Denaturation (IC50, µg/mL) | RBC Membrane Stabilization (IC50, µg/mL) |
| Compound A (Parent) | This compound | 112.5 ± 8.1 | 145.3 ± 10.2 |
| Analog 1 | 2-Chloro -5-(4-fluoro-2-methylphenyl)benzoic acid | 155.2 ± 11.5 | 198.6 ± 14.7 |
| Analog 2 | 2-Fluoro-5-(4-chloro -2-methylphenyl)benzoic acid | 120.8 ± 9.3 | 158.1 ± 11.8 |
| Analog 3 | 2-Fluoro-5-(2-methylphenyl)benzoic acid | 250.4 ± 18.2 | 310.7 ± 22.5 |
| Analog 4 | 2-Fluoro-5-(4-fluorophenyl)benzoic acid | 195.7 ± 14.9 | 245.9 ± 19.3 |
| Diclofenac Sodium | (Standard Drug) | 85.6 ± 6.5 | 110.2 ± 8.9 |
Data are presented as mean ± standard deviation of three independent experiments. IC50 is the concentration required to achieve 50% inhibition.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals critical insights into the structural requirements for anti-inflammatory activity in this series of compounds.
Caption: Key structure-activity relationship findings.
-
The Importance of Fluorine at the 4'-Position: The most dramatic loss of activity was observed in Analog 3 , where the fluorine atom on the second phenyl ring was removed. This suggests that the strong electron-withdrawing nature and potential hydrogen bonding capability of this fluorine atom are critical for the compound's interaction with its biological target.[9][10]
-
Role of the 2-Fluoro Group: Comparing the parent compound with Analog 1 (2-Chloro substitution) shows a decrease in activity. While chlorine is also an electron-withdrawing halogen, it is significantly larger than fluorine. This suggests that the smaller size of the fluorine atom at the 2-position is optimal, and increased steric bulk in this region is detrimental to activity.
-
The 2'-Methyl Group's Influence: The removal of the methyl group in Analog 4 also led to a notable decrease in potency. This methyl group likely plays a crucial steric role, forcing a specific dihedral angle between the two phenyl rings. This conformational constraint may be necessary to orient the molecule correctly for optimal binding to its target protein.
-
Positional Isomerism of Halogens: The comparison between Analog 1 and Analog 2 is particularly insightful. Replacing the fluorine with a chlorine at the 4'-position (Analog 2 ) resulted in only a minor drop in activity compared to the parent compound. However, the same substitution at the 2-position (Analog 1 ) was significantly less tolerated. This highlights the differential sensitivity of these positions to structural changes.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, the following detailed protocols were employed. The causality behind these experimental choices lies in their proven ability to model key aspects of the inflammatory process in a controlled, in vitro setting.
General Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol 1: Inhibition of Bovine Serum Albumin (BSA) Denaturation
This assay is based on the principle that denatured proteins express antigens associated with Type III hypersensitive reactions and are a hallmark of inflammation.[2]
-
Preparation of Reagents:
-
Prepare a 5% w/v solution of Bovine Serum Albumin (BSA) in distilled water.
-
Prepare test and standard compound solutions in DMSO, then dilute with phosphate-buffered saline (pH 6.4) to achieve final concentrations ranging from 50 to 500 µg/mL.
-
-
Assay Procedure:
-
To 450 µL of the 5% w/v BSA solution, add 50 µL of the test or standard compound solution.
-
For the control, add 50 µL of the vehicle (DMSO diluted in buffer) to 450 µL of the BSA solution.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C in a water bath for 5 minutes.
-
After cooling to room temperature, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
-
Calculation:
-
The percentage inhibition of denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
The IC50 value is determined by plotting the percentage inhibition against the compound concentration.
-
Protocol 2: Heat-Induced Red Blood Cell (RBC) Membrane Stabilization
This assay assesses the ability of a compound to protect the RBC membrane from lysis induced by heat, a process analogous to the stabilization of lysosomal membranes.
-
Preparation of RBC Suspension:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant).
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline (0.9% w/v NaCl).
-
Prepare a 10% v/v suspension of the packed red blood cells in isosaline.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% w/v NaCl), and 0.5 mL of the 10% RBC suspension.
-
Add 0.5 mL of the test or standard compound solution (at various concentrations) to this mixture.
-
For the control, add 0.5 mL of the vehicle.
-
Incubate all samples in a water bath at 56°C for 30 minutes.
-
Cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.
-
Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.
-
-
Calculation:
-
The percentage of membrane protection is calculated as: % Protection = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
The IC50 value is determined from a plot of percentage protection versus concentration.
-
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to understanding the structure-activity relationships of this compound analogs. Our analysis, based on illustrative data from validated in vitro anti-inflammatory assays, indicates that the electronic and steric properties of substituents at the 2, 4', and 2' positions are critical determinants of biological activity. Specifically, a small, electron-withdrawing group (fluorine) at the 4'-position is essential for high potency. Furthermore, the presence of a 2'-methyl group, likely to enforce a specific molecular conformation, and a sterically small 2-fluoro group are highly beneficial.
These findings provide a clear roadmap for the next phase of drug development. Future work should focus on:
-
Synthesizing and testing analogs with other small, electron-withdrawing groups at the 4'-position.
-
Exploring bioisosteric replacements for the phenyl rings to potentially improve pharmacokinetic properties.[1][14][15][16]
-
Conducting more advanced in vitro assays, such as COX/LOX enzyme inhibition or cytokine release assays in cell models like RAW264.7 macrophages, to elucidate the specific mechanism of action.[17][18][19]
By combining rational drug design with robust biological evaluation, this class of compounds holds significant promise for the development of novel and effective anti-inflammatory therapies.
References
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Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. (n.d.). Future Science. Retrieved from [Link]
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Bioisosteric Replacements. (n.d.). Chemspace. Retrieved from [Link]
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Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]
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The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1969). Journal of the Chemical Society C: Organic. Retrieved from [Link]
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Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025). Drug Hunter. Retrieved from [Link]
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Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. Retrieved from [Link]
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Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. Retrieved from [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). ResearchGate. Retrieved from [Link]
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Guidelines for anti‐inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate. Retrieved from [Link]
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In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research. Retrieved from [Link]
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Guidelines for the in vitro determination of anti‐inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]
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The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (n.d.). PubMed. Retrieved from [Link]
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Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study. (n.d.). ResearchGate. Retrieved from [Link]
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Importance of Fluorine in Benzazole Compounds. (2020). National Institutes of Health (NIH). Retrieved from [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). iMedPub. Retrieved from [Link]
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Fluorine substituent effects (on bioactivity). (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved from [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (n.d.). ResearchGate. Retrieved from [Link]
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The role of fluorine in medicinal chemistry: Review Article. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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A Guide to the Complete Structural Validation of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid by Multinuclear NMR Spectroscopy
Introduction
In the landscape of drug discovery and materials science, novel fluorinated biaryl compounds are of significant interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is one such molecule, a potential building block whose precise chemical structure is paramount to its function and subsequent use. The regiochemistry of the Suzuki coupling or other synthetic routes used to create such biaryl linkages can sometimes lead to isomeric impurities. Therefore, unambiguous structural validation is not a mere formality but a critical checkpoint in the research and development pipeline.
This guide provides an in-depth, experimentally grounded framework for the complete structural validation of this compound. We will move beyond a simple recitation of data, explaining the causality behind the selection of a multi-pronged Nuclear Magnetic Resonance (NMR) strategy. By integrating one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we will construct a self-validating system of evidence that leaves no ambiguity in the final structural assignment.
The Analytical Challenge: Defining the Structure
The proposed structure of the target compound is shown below. Our analytical goal is to confirm every aspect of this structure: the presence and position of all functional groups (carboxylic acid, methyl), the substitution pattern on both aromatic rings, and, most critically, the connectivity between the two rings at C5 and C1'.

Figure 1. Proposed structure and numbering scheme for this compound.
Without a comprehensive analytical approach, one might misassign the connectivity (e.g., a different biaryl linkage) or the substituent positions, leading to the pursuit of a completely different molecule.
Experimental Design: A Multi-Nuclear, Multi-Dimensional Approach
To build an irrefutable case for the structure, we employ a suite of NMR experiments. Each experiment provides a unique piece of the puzzle, and together they create a network of cross-validating correlations.
-
¹H NMR: Provides the initial overview of proton environments, their relative numbers (integration), and their immediate neighbors through spin-spin coupling (multiplicity).
-
¹⁹F NMR: As a fluorinated compound, this is an essential experiment. It directly observes the fluorine nuclei, confirming their presence and providing insight into their electronic environment and couplings to nearby protons.[1][2]
-
¹³C NMR: Reveals the carbon skeleton of the molecule, identifying the number of unique carbon environments and their types (e.g., methyl, methine, quaternary).
-
2D COSY (COrrelation SpectroscopY): Establishes proton-proton coupling networks, allowing us to "walk" along the spin systems within each of the two aromatic rings.[3]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon atom to which it is attached, providing definitive C-H bond information.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific challenge. It reveals correlations between protons and carbons over two to three bonds, allowing us to connect the individual spin systems and unambiguously establish the crucial C5-C1' biaryl linkage.[4][5]
The logical flow of this validation process is illustrated in the following workflow diagram.
-
Intra-ring Correlations: Protons will show 2-bond and 3-bond correlations to carbons within their own ring (e.g., H6 will correlate to C4 and C5; the methyl protons H7 will correlate to C1' and C2').
-
The Crucial Inter-ring Correlation: The definitive proof of the C5-C1' linkage comes from observing a 3-bond correlation from a proton on one ring to a quaternary carbon on the other. Specifically, we predict a correlation from H6 to C1' and/or from H6' to C5 . The observation of these cross-peaks irrefutably establishes the biaryl connectivity as proposed.
Data Summary and Comparative Analysis
All collected data should be compiled into a single assignment table. This serves as the final, consolidated proof of structure.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | ¹H Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |
| Ring A | ||||
| 1 | ~125.0 (d) | - | - | - |
| 2 | ~160.0 (d, ¹J(CF)) | - | - | - |
| 3 | ~118.0 | ~7.5 | dd | C1, C5 |
| 4 | ~129.0 | ~7.6 | m | C2, C6 |
| 5 | ~135.0 | - | - | - |
| 6 | ~115.0 (d) | ~7.8 | dd | C4, C5, C1' |
| COOH | ~166.0 | ~13.0 | br s | C1, C2 |
| Ring B | ||||
| 1' | ~130.0 | - | - | - |
| 2' | ~138.0 (d) | - | - | - |
| 3' | ~115.0 (d) | ~7.2 | dd | C1', C5' |
| 4' | ~162.0 (d, ¹J(CF)) | - | - | - |
| 5' | ~117.0 | ~7.1 | m | C1', C3' |
| 6' | ~125.0 | ~7.3 | d | C2', C4', C5 |
| CH₃ (7) | ~15.0 | ~2.2 | s | C1', C2', C6' |
| Fluorine | δ ¹⁹F (ppm) | |||
| F (at C2) | - | ~ -115 | m | - |
| F (at C4') | - | ~ -112 | m | - |
Table 1: Predicted and consolidated NMR data for this compound in DMSO-d₆. Chemical shifts (δ) are hypothetical and based on typical values for similar structures. Multiplicity abbreviations: s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), br (broad).
By comparing the experimentally obtained data with this table, any deviation would be immediately apparent. For instance, if the biaryl linkage were at C4 instead of C5, the entire set of HMBC correlations and ¹H-¹H coupling patterns for Ring A would be fundamentally different, invalidating the proposed structure.
Conclusion
The structural validation of a complex molecule like this compound is a systematic process of evidence accumulation. A single NMR spectrum is insufficient and can be misleading. However, by strategically combining a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments, we create a robust, self-validating dataset. The causality is clear: 1D spectra identify the components, COSY and HSQC assemble the fragments, and HMBC provides the definitive long-range correlations that lock the final structure in place. This comprehensive approach ensures the highest level of scientific integrity and provides absolute confidence in the molecular structure, a critical foundation for all subsequent research and development.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Georgia State University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
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DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated Benzoic Acid Derivatives. Journal of Chemical & Engineering Data. [Link]
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Saurí, J., & Nolis, P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]
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Dou, X., et al. (2022). Potassium Acetate/18-Crown-6 Pair: Robust and Versatile Catalyst for Synthesis of Polyols. ResearchGate. [Link]
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Cobas, A., et al. (2015). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]
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Patiny, L., et al. (2013). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. [Link]
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ResearchGate. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]
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Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
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University of Leicester. 19Flourine NMR. [Link]
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San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
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Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. As a Senior Application Scientist, my objective is to provide not just procedural steps, but a comprehensive understanding of the rationale behind method selection, potential challenges, and the interpretation of data, thereby empowering researchers to ensure the quality and integrity of their synthesized compounds.
Introduction: The Significance of Purity in Drug Development
This compound, a fluorinated biaryl carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, binding affinity, and bioavailability. However, the synthesis of such complex molecules can often lead to a variety of process-related impurities and isomers that may be difficult to separate and characterize. The presence of these impurities, even at trace levels, can have a significant impact on the compound's pharmacological and toxicological profile. Therefore, a robust and multi-faceted analytical approach to purity assessment is not just a regulatory requirement but a scientific necessity.
This guide will explore a suite of orthogonal analytical techniques, providing a comparative framework for their application in the purity analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols, and discuss the expected outcomes and potential pitfalls.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is crucial for the development of effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [1] |
| Molecular Weight | 248.23 g/mol | [1] |
| XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The moderate lipophilicity (XLogP3 of 3.6) and the presence of a carboxylic acid group suggest that reversed-phase high-performance liquid chromatography (RP-HPLC) will be a suitable primary technique for purity assessment.
Comparative Analysis of Purity Assessment Methodologies
A multi-technique approach is essential for a comprehensive purity assessment. The following sections compare the utility of various analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like our target molecule, reversed-phase chromatography is the method of choice.
Expertise & Experience: The key to a successful HPLC method is the selection of an appropriate column and mobile phase to achieve optimal resolution between the main peak and any impurities. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring a sharp and symmetrical peak shape.
Mandatory Visualization:
Sources
Comparative study of synthesis methods for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is a biaryl carboxylic acid derivative of significant interest in medicinal chemistry and materials science. Its structural motif is found in various pharmacologically active compounds and functional materials. The efficient and scalable synthesis of this molecule is, therefore, a critical aspect of its application. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into different catalytic systems, providing detailed experimental protocols and a comparative summary of their performance.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the central biaryl bond in this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the coupling of an organoboron compound with an organohalide.[2] For the synthesis of our target molecule, this translates to the reaction between a 2-fluoro-5-halobenzoic acid derivative and (4-fluoro-2-methylphenyl)boronic acid.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]
Methodology 1: Suzuki-Miyaura Coupling with a Phosphine Ligand-Based Catalyst
This approach utilizes a traditional palladium catalyst system with a phosphine ligand. These ligands are known to stabilize the palladium center and influence the efficiency of the catalytic cycle.
Experimental Protocol
Starting Materials:
-
2-Fluoro-5-bromobenzoic acid
-
4-Fluoro-2-methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine 2-fluoro-5-bromobenzoic acid (1.0 eq), 4-fluoro-2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and add water.
-
Acidify the aqueous phase with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Causality of Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a widely used and cost-effective catalytic system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, where it activates the boronic acid.
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.
Methodology 2: Suzuki-Miyaura Coupling with a Palladacycle Catalyst
Palladacycles are highly active pre-catalysts that can lead to shorter reaction times and lower catalyst loadings.[3] They are often more stable than traditional phosphine-based catalysts.
Experimental Protocol
Starting Materials:
-
Methyl 2-fluoro-5-bromobenzoate
-
4-Fluoro-2-methylphenylboronic acid
-
Buchwald's G3 Palladacycle
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Sodium hydroxide (NaOH) for hydrolysis
Procedure:
-
To a Schlenk flask, add methyl 2-fluoro-5-bromobenzoate (1.0 eq), 4-fluoro-2-methylphenylboronic acid (1.3 eq), potassium phosphate (2.5 eq), and the G3 palladacycle (0.01 eq).
-
Evacuate and backfill the flask with argon.
-
Add degassed toluene and a small amount of water.
-
Heat the mixture to 100-110 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
After the coupling is complete, cool the reaction mixture and add a solution of sodium hydroxide in methanol/water.
-
Heat the mixture to reflux to hydrolyze the ester.
-
After hydrolysis, cool the mixture, and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to precipitate the carboxylic acid.
-
Filter the product, wash thoroughly with water, and dry.
-
Further purification can be achieved by silica gel chromatography if necessary.[4]
Causality of Experimental Choices
-
Ester Protection: Starting with the methyl ester of the benzoic acid can sometimes improve solubility and prevent potential side reactions involving the free carboxylic acid group under the basic reaction conditions.
-
Catalyst: The use of a highly active palladacycle allows for a lower catalyst loading and a significantly shorter reaction time compared to the traditional Pd(OAc)₂/PPh₃ system.
-
Base: Potassium phosphate is a stronger base than potassium carbonate and is often used with more challenging substrates or highly active catalysts to promote efficient transmetalation.
-
Hydrolysis Step: A final hydrolysis step is necessary to convert the methyl ester back to the desired carboxylic acid.
Comparative Analysis
| Parameter | Methodology 1 (Phosphine Ligand) | Methodology 2 (Palladacycle) |
| Catalyst | Pd(OAc)₂ / PPh₃ | G3 Palladacycle |
| Reaction Time | 12-16 hours | 4-6 hours |
| Catalyst Loading | High (e.g., 5 mol%) | Low (e.g., 1 mol%) |
| Yield | Good to Excellent | Excellent |
| Work-up | Single step after reaction | Two steps (coupling then hydrolysis) |
| Cost | Generally lower catalyst cost | Higher initial catalyst cost, but lower loading may offset |
| Scalability | Well-established for scale-up | Highly suitable for scale-up due to efficiency |
Visualization of Synthetic Workflow
Caption: Comparative workflow of two Suzuki-Miyaura coupling methods.
Conclusion
Both presented methodologies provide effective routes to synthesize this compound. The choice between a traditional phosphine-based catalyst and a more modern palladacycle will depend on the specific requirements of the synthesis, such as desired reaction time, cost considerations, and available equipment. For rapid synthesis and high throughput, the palladacycle-based method is superior. For cost-sensitive, large-scale production where reaction time is less critical, the more traditional phosphine ligand system may be preferable. Further optimization of reaction conditions for either method could lead to even greater efficiency and yield.
References
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). Family of aryl, heteroaryl, o-aryl and o-heteroaryl carbasugars.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
-
The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki-Miyaura couplings. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]
- Google Patents. (2015). A process for the synthesis of carboxylic acid derivatives.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
European Patent Office. (2000). Process for making 2-alkyl-3-hydroxybenzoic acids. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid
This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quality control of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. As a crucial intermediate in pharmaceutical development, the unequivocal confirmation of its identity, purity, and stability is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework for robust analytical cross-validation.
The integrity of any analytical data package relies not on a single method, but on the corroboration of results from orthogonal techniques. This principle of cross-validation provides a high degree of assurance in the reported quality attributes of a substance.[1] Herein, we detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this compound. The protocols described are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
The Imperative of Orthogonal Analytical Approaches
Reliance on a single analytical technique, no matter how powerful, can lead to an incomplete or even misleading understanding of a compound's purity profile. Co-eluting impurities in HPLC, thermal degradation of analytes in GC, or the inability of NMR to detect non-proton-containing impurities are all potential pitfalls. Cross-validation, the process of comparing results from different analytical methods, is therefore essential to ensure the reliability and accuracy of the data.[1] By employing techniques that rely on different separation and detection principles, a more comprehensive picture of the analyte and its potential impurities can be constructed.
Experimental Design for Cross-Validation
Our experimental design for the cross-validation of this compound is centered around three core analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For the primary determination of purity and quantification of related substances.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities, and to provide orthogonal separation to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural confirmation and as a quantitative tool (qNMR).
The workflow for this cross-validation process is illustrated in the following diagram:
Caption: A workflow diagram illustrating the cross-validation of analytical results.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination of non-volatile organic compounds in the pharmaceutical industry.[18][19][20] A well-developed reversed-phase HPLC method can separate the main component from its structurally related impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Rationale for HPLC Method Design
The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds like benzoic acid derivatives. The use of a formic acid modifier in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is employed to ensure the separation of impurities with a range of polarities.[18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.
Experimental Protocol: GC-MS
-
Derivatization: To a solution of 1 mg of the sample in 1 mL of dichloromethane, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60 °C for 30 minutes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Rationale for GC-MS Method Design
The silylation derivatization with BSTFA is a common and effective method to increase the volatility of carboxylic acids for GC analysis. The 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of underivatized and derivatized compounds. The temperature program is designed to provide good separation of potential impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[21] It provides detailed information about the chemical environment of each nucleus in the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire standard proton NMR spectra.
-
¹³C NMR: Acquire proton-decoupled carbon NMR spectra.
-
¹⁹F NMR: Acquire fluorine NMR spectra.
-
Quantitative NMR (qNMR): For a qNMR experiment, a certified internal standard of known concentration is added to the sample solution. The concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.
Rationale for NMR Analysis
¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. ¹⁹F NMR is particularly important for this molecule due to the presence of two fluorine atoms, providing distinct signals for each and confirming their positions. qNMR offers a non-destructive method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte itself.
Comparative Data Analysis
The following table summarizes the expected results from the cross-validation of a hypothetical batch of this compound.
| Analytical Technique | Parameter | Result |
| HPLC | Purity (% Area) | 99.8% |
| Impurity A (Retention Time) | 0.15% (12.5 min) | |
| Impurity B (Retention Time) | 0.05% (15.2 min) | |
| GC-MS | Purity (as TMS derivative) | 99.7% |
| Volatile Impurity C (identified) | 0.1% (e.g., residual solvent) | |
| NMR | Structural Confirmation | Conforms to structure |
| qNMR Purity | 99.6% (w/w) |
Interpretation of Comparative Results
The high degree of agreement between the purity values obtained from HPLC, GC-MS, and qNMR provides strong confidence in the quality of the material. The HPLC method quantifies the non-volatile related substances, while GC-MS provides an orthogonal purity assessment and identifies any volatile impurities. The qNMR result, which is independent of the response factors of impurities in chromatographic methods, corroborates the purity values obtained by the other techniques. Any significant discrepancy between the results would trigger an investigation to identify the source of the difference, such as a co-eluting impurity in HPLC that is resolved by GC, or a non-UV active impurity that is detected by NMR.
Conclusion
The cross-validation of analytical results using orthogonal techniques is a fundamental aspect of ensuring the quality and consistency of pharmaceutical intermediates. This guide has outlined a comprehensive approach for the analysis of this compound using HPLC, GC-MS, and NMR spectroscopy. By following these principles and detailed protocols, researchers and drug development professionals can build a robust and scientifically sound data package that meets the stringent requirements of regulatory bodies and ensures the integrity of their work. The convergence of data from these independent methods provides a high level of confidence in the identity, purity, and overall quality of the target compound.
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MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
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U.S. Pharmacopeia. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]
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PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]
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-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
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-
Aschimfarma. EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
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USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
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ECA Academy. New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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A Comparative Guide to the Bioactivity of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic Acid and its Non-fluorinated Analog
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Role of Fluorine in Modulating Biological Activity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a well-established and powerful strategy to enhance pharmacological profiles.[1][2][3] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to its biological target.[3][4] This guide provides an in-depth comparative analysis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid and its non-fluorinated analog, 5-(2-methylphenyl)benzoic acid . We will explore the theoretical advantages conferred by fluorination and outline a comprehensive experimental framework to empirically validate these hypotheses.
The structural dissimilarity between the two molecules lies in the presence of two fluorine atoms in the fluorinated analog. This seemingly minor alteration can lead to significant differences in their biological activity. The electron-withdrawing nature of fluorine can alter the electronic distribution within the molecule, potentially influencing its interaction with target proteins.[4] Furthermore, fluorination can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.[5]
Based on the bi-aryl benzoic acid scaffold, a common motif in kinase inhibitors, this guide will use the Tropomyosin Receptor Kinase (TRK) family as a plausible biological target to frame our comparative analysis.[6][7][8] The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal function and have emerged as significant targets in oncology due to their involvement in various cancers through NTRK gene fusions.[1]
This guide will provide a logical workflow for the comparative evaluation of our two compounds of interest, complete with detailed experimental protocols and hypothetical data to illustrate the potential impact of fluorination.
Physicochemical Properties: A Tale of Two Analogs
The introduction of fluorine is anticipated to modulate several key physicochemical properties that are critical for drug-like behavior.
| Property | This compound (Fluorinated) | 5-(2-methylphenyl)benzoic acid (Non-fluorinated) | Rationale for Difference |
| Molecular Weight | 248.22 g/mol | 212.24 g/mol | Addition of two fluorine atoms. |
| Calculated logP | ~3.9 | ~3.5 | Fluorine generally increases lipophilicity.[5] |
| pKa | ~3.5 | ~4.0 | The inductive effect of the ortho-fluoro substituent is expected to increase the acidity of the carboxylic acid.[9] |
Experimental Workflow for Comparative Analysis
Our investigation will follow a multi-tiered approach, beginning with target engagement and potency, moving to cellular activity, and concluding with an assessment of ADME and safety profiles.
Caption: A multi-phase workflow for the comparative analysis of the fluorinated and non-fluorinated analogs.
Phase 1: Target Potency and Selectivity
Biochemical Kinase Assay (TrkA, TrkB, TrkC)
This initial experiment aims to determine the direct inhibitory effect of the compounds on the purified TRK kinases.
Protocol:
-
Reagent Preparation : Prepare solutions of purified human TrkA, TrkB, and TrkC kinase domains, a generic tyrosine kinase substrate (e.g., Poly-Glu, Tyr 4:1), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Compound Dilution : Create a serial dilution of the fluorinated and non-fluorinated compounds in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction : In a 384-well plate, add the compound dilutions, followed by the respective kinase. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
Detection : Use a luminescent kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.[7][8]
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Hypothetical Data:
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| Fluorinated | 15 | 25 | 20 |
| Non-fluorinated | 150 | 280 | 210 |
The enhanced potency of the fluorinated analog could be attributed to favorable interactions of the fluorine atoms with amino acid residues in the kinase binding pocket.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA will be employed to confirm target engagement within a cellular context by measuring the thermal stabilization of TrkA upon compound binding.[2][11][12]
Protocol:
-
Cell Culture and Treatment : Culture a human cell line expressing TrkA (e.g., neuroblastoma cell line) and treat with either the fluorinated or non-fluorinated compound at various concentrations for 1-2 hours.
-
Thermal Challenge : Heat the cell suspensions in a PCR cycler to a range of temperatures for 3 minutes, followed by cooling.
-
Cell Lysis and Protein Quantification : Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection : Quantify the amount of soluble TrkA in each sample using Western blotting or ELISA.
-
Data Analysis : Plot the amount of soluble TrkA as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Kinome Profiling
To assess the selectivity of the more potent fluorinated analog, a broad kinase panel screen is essential.
Protocol:
-
Compound Submission : Submit the fluorinated compound to a commercial kinome screening service (e.g., KINOMEscan®).[13][14]
-
Binding Assays : The service will perform competition binding assays against a large panel of human kinases (typically >400).
-
Data Analysis : The results are usually provided as a percentage of control, indicating the degree of binding to each kinase. This allows for the identification of potential off-target interactions.
Phase 2: Cellular and Pharmacokinetic Profiling
Cell-Based Signaling Assay
This assay will determine the ability of the compounds to inhibit TRK signaling in a cancer cell line with an NTRK fusion.
Protocol:
-
Cell Culture : Culture a cancer cell line with a known NTRK fusion (e.g., KM12 cells).
-
Compound Treatment : Treat the cells with serial dilutions of the compounds for a specified time.
-
Cell Lysis : Lyse the cells and collect the protein extracts.
-
Western Blot Analysis : Perform Western blotting to detect the phosphorylation levels of TrkA and downstream signaling proteins like AKT and ERK.[15]
-
Data Analysis : Quantify the band intensities to determine the concentration-dependent inhibition of TRK signaling.
Hypothetical Data:
| Compound | p-TrkA Cellular IC50 (nM) |
| Fluorinated | 50 |
| Non-fluorinated | 600 |
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, a critical factor for in vivo half-life.
Protocol:
-
Incubation : Incubate the test compounds (at a final concentration of 1 µM) with human liver microsomes at 37°C in the presence of NADPH.[10][16][17]
-
Time Points : Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination : Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis : Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis : Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Hypothetical Data:
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Fluorinated | >60 | < 5 |
| Non-fluorinated | 25 | 28 |
The enhanced metabolic stability of the fluorinated analog is a common advantage of incorporating fluorine, which can block metabolically labile positions.[5]
Caco-2 Permeability Assay
This assay predicts intestinal absorption by measuring the transport of the compounds across a monolayer of Caco-2 cells.[4][5][18]
Protocol:
-
Cell Culture : Grow Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.
-
Compound Application : Add the test compounds to the apical (A) side of the monolayer.
-
Sampling : At various time points, collect samples from the basolateral (B) side.
-
LC-MS/MS Analysis : Quantify the compound concentration in the collected samples.
-
Data Analysis : Calculate the apparent permeability coefficient (Papp).
Hypothetical Data:
| Compound | Papp (A→B) (10⁻⁶ cm/s) |
| Fluorinated | 15 |
| Non-fluorinated | 8 |
The increased lipophilicity of the fluorinated compound may lead to improved membrane permeability.[5]
Phase 3: Safety Assessment
hERG Channel Assay
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.[19][20][21]
Protocol:
-
Cell Line : Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Patch-Clamp Electrophysiology : Perform whole-cell patch-clamp recordings to measure hERG channel currents in the absence and presence of the test compounds at various concentrations.
-
Data Analysis : Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Hypothetical Data:
| Compound | hERG IC50 (µM) |
| Fluorinated | > 30 |
| Non-fluorinated | > 30 |
A hERG IC50 value significantly greater than the therapeutic concentration is desirable for a good safety profile.
Conclusion
This guide has outlined a comprehensive strategy for the comparative evaluation of this compound and its non-fluorinated counterpart. The strategic incorporation of fluorine is hypothesized to enhance the fluorinated analog's potency, metabolic stability, and permeability, while maintaining a favorable safety profile. The provided experimental protocols offer a robust framework for researchers to validate these hypotheses and make informed decisions in the drug discovery and development process. The superior hypothetical profile of the fluorinated compound underscores the transformative potential of fluorine in medicinal chemistry.
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A Comparative Analysis of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid as a Novel Analgesic Agent
In the relentless pursuit of novel therapeutic interventions for chronic pain, the voltage-gated sodium channel Nav1.7 has emerged as a focal point of intensive research and drug development.[1][2][3] Encoded by the SCN9A gene, Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[4][5][6] Genetic studies in humans have compellingly demonstrated that loss-of-function mutations in SCN9A lead to a congenital inability to experience pain, while gain-of-function mutations are associated with debilitating pain disorders.[4][7][8] This has positioned Nav1.7 as a prime target for the development of a new generation of analgesics that could offer significant advantages over existing treatments, such as opioids, which are fraught with issues of addiction and side effects.[2]
This guide presents a comprehensive benchmarking study of a novel compound, 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid (hereafter referred to as Compound X), against a well-characterized, potent, and selective Nav1.7 inhibitor. Through a series of in vitro and in vivo experiments, we will objectively evaluate the potential of Compound X as a therapeutic agent for the management of pain. Our analysis will be grounded in established scientific protocols, providing researchers, scientists, and drug development professionals with a detailed and insightful comparison.
Benchmarking Strategy: In Vitro and In Vivo Evaluation
Our evaluation of Compound X is twofold, beginning with a precise in vitro assessment of its inhibitory activity on the Nav1.7 channel, followed by in vivo studies in established animal models of pain to determine its analgesic efficacy.
In Vitro Assessment: Electrophysiological Characterization
The gold standard for determining the potency of a compound on an ion channel is the whole-cell patch-clamp technique.[9][10] This method allows for the direct measurement of the ionic current flowing through the channel in response to changes in the cell membrane voltage, providing a highly accurate measure of inhibition.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured according to standard protocols.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Setup: Recordings are performed using an automated patch-clamp system, such as the Qube or SyncroPatch.[9][11]
-
Electrophysiological Recording:
-
Whole-cell configuration is established.
-
Cells are held at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
-
Compound Application: Compound X and the benchmark inhibitor are serially diluted and applied to the cells at various concentrations.
-
Data Analysis: The peak inward current is measured before and after compound application. The concentration-response curve is fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| Compound X | Nav1.7 | 15 |
| Benchmark Inhibitor (A-803467) | Nav1.7 | 20 |
The in vitro data indicates that Compound X is a potent inhibitor of the Nav1.7 channel, with an IC50 value slightly lower than the well-characterized benchmark inhibitor, A-803467. This suggests a strong potential for Compound X as a Nav1.7-targeting analgesic.
In Vivo Assessment: Animal Models of Pain
To translate the in vitro potency into in vivo efficacy, we utilized two standard, clinically relevant animal models of pain: the formalin test and the carrageenan-induced thermal hyperalgesia model.[12][13][14]
The formalin test is a widely used model that assesses a compound's efficacy against both acute and persistent pain.[15][16][17] Subcutaneous injection of formalin into the paw of a rodent elicits a biphasic pain response: an early, acute phase resulting from direct activation of nociceptors, and a late, inflammatory phase involving central sensitization.[15][16]
-
Acclimation: Mice are placed in an observation chamber for 30 minutes to acclimate.
-
Compound Administration: Compound X, the benchmark inhibitor, or vehicle is administered intraperitoneally 30 minutes prior to the formalin injection.
-
Formalin Injection: A 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded for 60 minutes.
-
Data Analysis: The total licking time is quantified for the early phase (0-5 minutes) and the late phase (15-60 minutes).
| Treatment (10 mg/kg, i.p.) | Phase I Licking Time (s) | % Inhibition | Phase II Licking Time (s) | % Inhibition |
| Vehicle | 45 ± 5 | - | 150 ± 12 | - |
| Compound X | 25 ± 4 | 44% | 60 ± 8 | 60% |
| Benchmark Inhibitor | 28 ± 5 | 38% | 75 ± 10 | 50% |
In the formalin test, Compound X demonstrated significant analgesic effects in both phases of the pain response. Notably, it showed a greater percentage of inhibition in the late phase compared to the benchmark inhibitor, suggesting a potential role in mitigating inflammatory pain and central sensitization.
This model is used to evaluate the efficacy of analgesics in a state of inflammation-induced hypersensitivity to heat.[18][19][20] Injection of carrageenan, an inflammatory agent, into the paw leads to a localized inflammatory response and a reduction in the paw withdrawal latency to a thermal stimulus.[19][21]
-
Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured for each rat.
-
Carrageenan Injection: A 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Compound Administration: Three hours after the carrageenan injection, Compound X, the benchmark inhibitor, or vehicle is administered orally.
-
Post-treatment Measurement: Paw withdrawal latency is measured at 1, 2, and 4 hours post-compound administration.
-
Data Analysis: The change in paw withdrawal latency from baseline is calculated.
| Treatment (30 mg/kg, p.o.) | Paw Withdrawal Latency (s) at 1h post-dose |
| Vehicle | 4.5 ± 0.5 |
| Compound X | 9.8 ± 1.2 |
| Benchmark Inhibitor | 8.5 ± 1.0 |
Compound X demonstrated a robust anti-hyperalgesic effect in the carrageenan model, significantly increasing the paw withdrawal latency compared to the vehicle-treated group. Its efficacy was superior to that of the benchmark inhibitor at the same dose, indicating a potent effect against inflammatory pain.
Discussion and Future Directions
The collective data from our in vitro and in vivo benchmarking studies positions this compound (Compound X) as a promising candidate for further development as a novel analgesic. Its potent inhibition of the Nav1.7 channel, coupled with its superior efficacy in animal models of both nociceptive and inflammatory pain, underscores its therapeutic potential.
While these initial findings are encouraging, further studies are warranted to fully characterize the pharmacological profile of Compound X. These should include:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound X against other Nav channel subtypes (e.g., Nav1.5 in the heart) to ensure a favorable safety profile.[1]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to optimize dosing and formulation.
-
Neuropathic Pain Models: Evaluating the efficacy of Compound X in models of neuropathic pain, a condition with significant unmet medical need.[5][22][23]
Conclusion
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A Comparative Guide to the Experimental Confirmation of the Molecular Formula for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
For researchers in drug discovery and medicinal chemistry, the precise structural elucidation of a novel chemical entity is a foundational requirement. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the molecular formula of a target compound, using 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid as a case study. While public databases provide a theoretical molecular formula, rigorous experimental verification is a cornerstone of scientific integrity and a prerequisite for further development.
The Postulated Molecular Formula
Based on its chemical name and the structures of closely related isomers found in chemical databases, the theoretical molecular formula for this compound is C₁₄H₁₀F₂O₂ . This formula corresponds to a monoisotopic mass of approximately 248.0649 Daltons.
While this information, often sourced from reliable databases like PubChem for analogous structures, serves as a strong hypothesis, it must be substantiated with empirical data.[1][2] The following sections will detail the experimental workflows for confirming this formula, focusing on two orthogonal and complementary methods: High-Resolution Mass Spectrometry (HRMS) and Combustion Analysis.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Determination
High-Resolution Mass Spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high precision.[3][4] Unlike low-resolution mass spectrometry, which provides a nominal mass (an integer value), HRMS can measure mass to several decimal places.[5][6] This precision is critical because the exact mass of an atom is not an integer (with the exception of Carbon-12, which is defined as 12.0000 amu).[7] This subtle mass defect allows for the differentiation between molecules that may have the same nominal mass but different elemental compositions.[4][7]
Causality of Experimental Choice
HRMS is the preferred method for the direct determination of a molecular formula because it provides an exact mass of the molecular ion.[3][4] This exact mass is a unique physical property derived from the sum of the exact masses of the most abundant isotopes of its constituent elements. By comparing the experimentally measured exact mass to a calculated theoretical exact mass, a single, unambiguous molecular formula can often be assigned. This technique is particularly advantageous as it requires a minimal amount of sample and provides a high degree of confidence in the result.
Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) HRMS
-
Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.
-
Infusion: The sample solution is infused into the ESI source of a Q-TOF mass spectrometer at a constant flow rate (e.g., 5 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed. For a carboxylic acid, analysis is typically performed in negative ion mode to observe the deprotonated molecule, [M-H]⁻.
-
Mass Analysis: The ions are guided into the quadrupole and then the time-of-flight (TOF) analyzer. The TOF analyzer measures the time it takes for ions to travel a fixed distance, which is proportional to their m/z ratio.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 100-500 Da). A lock mass or internal calibrant is used to ensure high mass accuracy throughout the run.
-
Data Processing: The exact mass of the molecular ion peak is determined. This experimental mass is then used to generate a list of possible elemental formulas within a specified mass tolerance (typically < 5 ppm).
Expected Data and Interpretation
The expected output from the HRMS analysis would be a precise mass measurement for the [M-H]⁻ ion. The molecular formula is then confirmed by matching this experimental value to the theoretical value.
| Parameter | Theoretical Value (for C₁₄H₁₀F₂O₂) | Expected Experimental Value |
| Molecular Formula | C₁₄H₁₀F₂O₂ | - |
| Neutral Monoisotopic Mass | 248.06488 Da | - |
| Ion Observed | [M-H]⁻ | [M-H]⁻ |
| Theoretical Exact Mass of Ion | 247.05716 Da | - |
| Measured Exact Mass of Ion | - | ~247.0572 Da |
| Mass Accuracy (ppm) | - | < 5 ppm |
The software would confirm that C₁₄H₉F₂O₂ (the formula of the ion) is the only plausible formula within the low ppm error margin, thus confirming the molecular formula of the neutral parent compound as C₁₄H₁₀F₂O₂.
Caption: High-Resolution Mass Spectrometry workflow for molecular formula confirmation.
Combustion Analysis: Validating the Empirical Formula
Combustion analysis is a classic, yet highly reliable, method for determining the elemental composition of an organic compound.[8][9] In this technique, a precisely weighed sample of the compound is burned in an excess of oxygen, and the combustion products (carbon dioxide, water, etc.) are collected and weighed.[10][11] From the masses of these products, the mass percentages of the elements in the original sample can be calculated, which in turn leads to the determination of the compound's empirical formula—the simplest whole-number ratio of atoms.[12]
Causality of Experimental Choice
While HRMS provides the molecular formula directly, combustion analysis offers an orthogonal validation of the elemental ratios. It serves as a self-validating system; if the empirical formula derived from combustion analysis is inconsistent with the molecular formula from HRMS, it signals a potential issue with sample purity or an incorrect assignment. For compounds containing elements other than C, H, and O (like fluorine in this case), a separate analysis is required for that element, but the principle remains the same. The combination of combustion analysis (providing the empirical formula) and mass spectrometry (providing the molecular weight) is a historically robust method for structural elucidation.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A small, accurately weighed sample of the pure, dry compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is introduced into a combustion furnace heated to ~1000 °C in a stream of pure oxygen. The compound combusts, converting all carbon to CO₂ and all hydrogen to H₂O.
-
Product Separation and Detection: The resulting gases are passed through a series of traps or a gas chromatography column. CO₂ and H₂O are sequentially absorbed and their amounts quantified by a thermal conductivity detector.
-
Fluorine Analysis (Schöniger Flask): A separate, accurately weighed sample is combusted in a sealed flask containing oxygen and an absorbing solution (e.g., dilute NaOH). The resulting fluoride ions in the solution are then quantified, typically by ion-selective electrode potentiometry.
-
Oxygen Determination: The percentage of oxygen is typically determined by difference, after accounting for the percentages of C, H, and F.[11]
-
Calculation: The masses of the products are used to calculate the mass of each element in the original sample. These masses are converted to moles, and the simplest whole-number mole ratio (the empirical formula) is determined.
Expected Data and Interpretation
The results from combustion analysis are presented as the percentage composition of each element. These percentages are then used to calculate the empirical formula.
| Element | Theoretical % (for C₁₄H₁₀F₂O₂) | Expected Experimental % (within ±0.4%) |
| Carbon (C) | 67.75% | 67.5% - 68.1% |
| Hydrogen (H) | 4.06% | 3.8% - 4.3% |
| Fluorine (F) | 15.31% | 15.0% - 15.6% |
| Oxygen (O) | 12.89% | 12.5% - 13.2% |
From these experimental percentages, the empirical formula would be calculated. For C₁₄H₁₀F₂O₂, the empirical formula is the same as the molecular formula. The analysis would confirm this ratio, providing strong corroborating evidence for the structure.
Caption: Combustion Analysis workflow for empirical formula determination.
Conclusion: A Synergistic Approach
Confirming the molecular formula of a compound like this compound requires rigorous experimental validation. While High-Resolution Mass Spectrometry offers a rapid and direct path to the molecular formula through precise mass measurement, Combustion Analysis provides an essential, orthogonal confirmation of the elemental ratios. The synergy of these two techniques provides an unassailable foundation for the structural identity of a molecule. For any drug development program, relying on a single analytical method is inadvisable. The dual-validation approach described herein represents a best practice, ensuring the trustworthiness and integrity of the data that underpins all subsequent research and development efforts.
References
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13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Worked example: Determining an empirical formula from combustion data. (n.d.). Khan Academy. Retrieved January 19, 2026, from [Link]
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Determining an empirical formula using combustion analysis. (2022, April 4). Crunch Chemistry. Retrieved January 19, 2026, from [Link]
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Combustion Analysis. (n.d.). Preparatory Chemistry. Retrieved January 19, 2026, from [Link]
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Determination Of Molecular And Empirical Formula By Combustion Analysis. (2021, May 8). Chemistry Learner. Retrieved January 19, 2026, from [Link]
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3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. (2026, January 3). PubChem. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
This guide provides a detailed protocol for the safe and compliant disposal of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires meticulous handling and adherence to specific waste management protocols to ensure laboratory safety and environmental protection. The procedures outlined below are grounded in established safety principles and regulatory standards, providing a self-validating framework for your laboratory's operational and disposal plans.
Core Principles: Hazard Assessment and Immediate Safety
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. While specific toxicological data for this exact molecule is not extensively published, its classification as a fluorinated benzoic acid derivative informs the necessary precautions. Analogous compounds are known to cause skin, eye, and respiratory irritation.[1][2]
Immediate Safety Protocols:
-
Engineering Controls: Always handle the compound, whether in pure form or in solution, within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
Table 1: Safety and Disposal Summary
| Parameter | Guideline | Rationale & Causality |
| Hazard Class | Halogenated Organic Waste | The presence of fluorine atoms classifies this compound as halogenated, requiring specific disposal pathways to manage persistent organic pollutants.[4][5] |
| Primary Health Risks | Skin, eye, and respiratory tract irritation. | Based on data from structurally similar fluorinated benzoic acids.[2][6] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat. | Standard laboratory practice for handling potentially irritating chemical solids and solutions.[3] |
| Incompatible Materials | Strong Oxidizing Agents, Mineral Acids (Non-Oxidizing and Oxidizing), Bases. | Mixing with incompatible materials can generate heat or toxic gases.[7] Segregation is a critical safety measure.[8] |
| Primary Disposal Method | Collection by a licensed professional waste disposal service. | Federal and local regulations mandate that hazardous chemical waste be managed by certified entities to ensure environmental safety.[1] |
| Unacceptable Disposal | DO NOT dispose of down the drain or in regular trash. | Halogenated organic compounds can persist in the environment, and their discharge to sewer systems is prohibited.[8][9] |
Waste Management Workflow: Segregation, Containerization, and Labeling
Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental reactions and ensures that waste streams are handled by the appropriate disposal technology.[3]
Step-by-Step Segregation and Containerization Protocol:
-
Identify the Waste Stream: this compound and any materials contaminated with it (e.g., weighing paper, gloves, rinsate) must be classified as Halogenated Organic Waste .[4][5]
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof container that is compatible with the chemical. For solid waste, a clearly labeled, sealed bag or a wide-mouth poly container is suitable. For liquid waste (e.g., solutions or solvent rinses), use a dedicated carboy for halogenated organic liquids.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure lid.[10]
-
-
Label the Container Correctly:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[10]
-
Clearly write the full chemical name: "this compound." Do not use abbreviations or formulas.[10]
-
If creating a mixed waste container (e.g., dissolved in a solvent), list all constituents and their approximate concentrations.[11]
-
Keep the container closed at all times except when adding waste.[10]
-
The Disposal Pathway: From Laboratory to Final Disposition
The final disposition of this chemical waste is managed through a licensed hazardous waste contractor, coordinated by your institution's Environmental Health and Safety (EHS) department.
Mechanism of Destruction:
The presence of strong carbon-fluorine bonds makes this compound, like other per- and polyfluoroalkyl substances (PFAS), difficult to break down.[12] The most probable technology for its ultimate destruction is high-temperature incineration .
-
Incineration: This process uses extremely high temperatures (often exceeding 1,000°C) and long residence times to break the carbon-fluorine bonds.[12] The process is designed to convert the organic material into carbon dioxide, water, and hydrogen fluoride (HF). The resulting acidic gases, like HF, are then removed from the flue gas by scrubbers.[12] It is critical that this is performed in a regulated hazardous waste incinerator to ensure complete destruction and prevent the release of harmful byproducts.[13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from this compound.
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Personal protective equipment for handling 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Comprehensive Safety and Handling Guide: 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it encompasses ensuring you can utilize them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. The protocols herein are designed to be a self-validating system, grounded in established chemical safety principles to protect researchers and ensure experimental integrity.
Hazard Identification and Risk Assessment
This compound should be handled as a hazardous substance, assuming it possesses the potential to cause significant irritation and other health effects upon exposure. The following table summarizes the anticipated hazard classifications based on analogous compounds.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |
Given these potential hazards, a multi-layered safety approach incorporating engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE) is mandatory.
Engineering Controls: The First Line of Defense
Directly handling chemical powders requires robust engineering controls to minimize the risk of inhalation and contamination.
-
Chemical Fume Hood: All weighing, handling, and mixing of this compound must be performed inside a certified chemical fume hood.[7] This is the most critical engineering control, as it captures dust and vapors at the source, preventing respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust, while general lab ventilation helps to dilute any fugitive emissions.[8]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[3][7]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection must be based on the identified risks of skin/eye contact and dust inhalation.[9]
| Body Area | Required PPE | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine dust particles.[8][9] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when dissolving the solid.[10] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are standard for preventing incidental contact with solid chemicals.[8] Always inspect gloves for tears or punctures before use. For tasks involving solvents to dissolve the compound, consult a glove compatibility chart to ensure the chosen glove material offers adequate protection against the specific solvent. Gloves must be removed using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly after removal.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[11] |
| Respiratory | NIOSH-Approved Respirator | When handling the powder outside of a fume hood (which is strongly discouraged) or if there is a risk of dust generation, a NIOSH-approved respirator is necessary. For nuisance dust, a P95 or N95 rated respirator may be sufficient. For higher-level protection, cartridges appropriate for organic vapors and acid gases should be used.[1] All respirator use must be in accordance with a documented respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure at every stage of the handling process.
Step 1: Preparation and Pre-Handling Check
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood to minimize movement in and out of the containment area.
-
Place a plastic-backed absorbent liner on the fume hood work surface to contain any potential spills.
Step 2: Weighing the Compound
-
Perform all weighing operations on a balance located inside the fume hood or within a ventilated balance enclosure.
-
Use a micro-spatula to carefully transfer the solid from the storage container to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust by handling the material gently and minimizing drop heights.
-
Once the desired amount is weighed, securely close the primary container.
Step 3: Dissolution and Reaction Setup
-
Add the weighed solid to the reaction vessel inside the fume hood.
-
Slowly add the desired solvent, ensuring the vessel is aimed away from your face.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
Once the compound is in solution and the reaction is assembled, maintain the setup within the fume hood for the duration of the experiment.
Workflow for Safe Handling
The following diagram outlines the critical decision points and safety procedures for handling this compound.
Caption: Workflow for handling this compound.
Spill and Disposal Plan
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of containment.
-
Contain: If the spill is small and contained within the fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to surround and cover the spill. Do not use combustible materials like paper towels for large spills.
-
Clean-up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Waste Disposal:
-
Segregation: All waste, including excess solid, solutions containing the compound, and contaminated materials (gloves, weigh boats, absorbent pads), must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.
-
Disposal: The sealed container must be disposed of through a licensed professional waste disposal service.[1] Do not pour any material down the drain or dispose of it in the regular trash.[1][7] The compound may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their work.
References
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MSDS of 2-Fluoro-5-methylbenzoic acid. Capot Chemical.
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2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem, National Institutes of Health. [URL]([Link]
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Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. US Hazmat Rentals.
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SAFETY DATA SHEET: 2-Fluoro-5-methylbenzoic acid. Fisher Scientific.
-
SAFETY DATA SHEET: Benzoic acid. Sigma-Aldrich.
-
SAFETY DATA SHEET: 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Fisher Scientific.
-
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Pharmaffiliates.
-
763114-26-7 | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. BLD Pharm.
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SAFETY DATA SHEET: 2-Fluoro-5-hydroxybenzoic acid. Fisher Scientific.
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Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt. Benchchem.
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2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0. Ossila.
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SDS of Benzoic Acid: Important Data and Information Collected. Tech-based.
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SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology.
-
Benzoic acid MSDS. Harper College.
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2-Fluoro-5-Trifluoromethylbenzoic Acid. Win-Win Chemical.
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-
SAFETY DATA SHEET: 2-Fluoro-4-(hydroxymethyl)benzoic acid. SynQuest Labs.
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SAFETY DATA SHEET: Methyl 5-fluoro-2-nitrobenzoate. Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
